4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-phenyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h1-9H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJBNFINSPXEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350695 | |
| Record name | 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16629-40-6 | |
| Record name | 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Executive Summary
This guide provides a comprehensive technical overview of the synthesis and characterization of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents due to its diverse biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] This document details a robust synthetic pathway, outlines a multi-faceted characterization strategy using modern spectroscopic techniques, and discusses the rationale behind the experimental choices, thereby providing a self-validating protocol for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural motif is considered a pharmacologically important scaffold due to its metabolic stability and its ability to engage in various non-covalent interactions with biological receptors and enzymes.[4][5] The presence of the triazole ring is a key feature in numerous marketed drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer drug anastrozole.[5]
The thiol (-SH) substituent at the 3-position and the specific aryl groups (phenyl and pyridinyl) at the N-4 and C-5 positions of the target molecule are expected to confer unique physicochemical properties and biological activities. The thiol group, in particular, can exist in tautomeric equilibrium with the thione form and is a crucial functional group for coordinating with metal ions in metalloenzymes or participating in hydrogen bonding interactions.[3] This guide provides the necessary framework for the synthesis and definitive structural elucidation of this promising compound.
Synthesis Methodology
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most effectively achieved through the cyclization of an appropriate N¹,N⁴-disubstituted thiosemicarbazide intermediate. The selected pathway involves a two-step process: the initial formation of 1-(isonicotinoyl)-4-phenylthiosemicarbazide, followed by an intramolecular cyclodehydration reaction under basic conditions.
Rationale for Synthetic Approach
This method is widely adopted for its reliability, high yields, and the ready availability of starting materials.[6][7]
-
Step 1 (Thiosemicarbazide Formation): The reaction between an acid hydrazide (isonicotinic acid hydrazide) and an isothiocyanate (phenyl isothiocyanate) is a straightforward and efficient way to form the thiosemicarbazide backbone.
-
Step 2 (Cyclization): Base-catalyzed cyclization is a classic and effective method for forming the 1,2,4-triazole ring from the thiosemicarbazide precursor.[8] The alkaline medium facilitates the nucleophilic attack of the hydrazinic nitrogen onto the thiocarbonyl carbon, leading to the elimination of a water molecule and subsequent ring closure.
Experimental Workflow Diagram
The overall process from synthesis to final characterization follows a logical progression designed to ensure purity and confirm identity.
Caption: Overall workflow for the synthesis and characterization of the target triazole.
Detailed Synthesis Protocol
Step 1: Synthesis of 1-(isonicotinoyl)-4-phenylthiosemicarbazide
-
To a solution of isonicotinic acid hydrazide (0.01 mol) in absolute ethanol (30 mL), add phenyl isothiocyanate (0.01 mol).
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Causality Insight: Refluxing in ethanol provides the necessary thermal energy for the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate. Ethanol is an excellent solvent for both reactants and allows for easy precipitation of the product upon cooling.
-
Step 2: Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
-
The 1-(isonicotinoyl)-4-phenylthiosemicarbazide (0.005 mol) obtained from Step 1 is dissolved in a 2M aqueous sodium hydroxide solution (25 mL).
-
The mixture is gently refluxed for 6-8 hours.
-
After cooling to room temperature, the solution is filtered to remove any impurities.
-
The clear filtrate is then carefully acidified to a pH of ~5-6 using cold, dilute hydrochloric acid.
-
The white precipitate that forms is the desired product. It is filtered, washed thoroughly with distilled water to remove any inorganic salts, and then dried.
-
The crude product is purified by recrystallization from ethanol or an ethanol-water mixture to yield the pure compound.
-
Causality Insight: The strong basic medium (NaOH) deprotonates the amide and thioamide nitrogens, facilitating the intramolecular cyclization and dehydration to form the stable triazole ring.[9] Subsequent acidification neutralizes the resulting sodium thiolate salt, precipitating the final product in its thiol form.
-
Synthetic Pathway Diagram
Caption: Reaction scheme for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.
Comprehensive Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and analytical techniques is essential. The data obtained from these methods serve as a validation system for the synthetic protocol.
Spectroscopic Analysis
The following table summarizes the expected spectral data for the title compound based on known data for structurally similar 1,2,4-triazole derivatives.[10][11][12][13][14][15][16][17]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | δ 13.5-14.5 (s, 1H, SH); δ 8.7-8.9 (d, 2H); δ 7.8-8.0 (d, 2H); δ 7.4-7.7 (m, 5H) | s: singlet, d: doublet, m: multiplet. The downfield singlet is characteristic of the acidic thiol proton.[13][15][16] Doublets correspond to the pyridinyl protons, and the multiplet represents the phenyl protons. |
| ¹³C NMR | δ ~168 (C=S); δ ~151 (Triazole C5); δ 150 (Pyridinyl C2, C6); δ 140-125 (Phenyl & Pyridinyl); δ 122 (Pyridinyl C3, C5) | The C=S carbon (thione tautomer) is significantly downfield. Other signals correspond to the distinct carbon atoms of the triazole, phenyl, and pyridine rings.[10][14][18] |
| FT-IR (KBr, cm⁻¹) | ~2550-2600 (weak, S-H); ~1610 (C=N); ~1580, 1490 (Aromatic C=C); ~1320 (C-N) | The S-H stretch is characteristically weak.[12][15] The C=N and aromatic C=C stretching vibrations confirm the presence of the triazole and aryl rings. |
| Mass Spec. (EI-MS) | Molecular Ion Peak (M⁺) at m/z = 254.07 | The molecular weight of C₁₃H₁₀N₄S is 254.31. The mass spectrum should show a prominent molecular ion peak. Common fragmentation may involve loss of N₂, HCN, or cleavage of the aryl substituents.[19][20] |
Physical and Analytical Data
-
Melting Point: A sharp melting point indicates high purity. This should be determined using a calibrated apparatus.
-
Elemental Analysis: The calculated and found percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement (within ±0.4%).
-
Calculated for C₁₃H₁₀N₄S: C, 61.40%; H, 3.96%; N, 22.03%.
-
Potential Applications & Future Directions
Derivatives of 1,2,4-triazole-3-thiol are widely recognized for their broad spectrum of biological activities.[1][3][4]
-
Antimicrobial Agents: The core structure is a known pharmacophore in antimicrobial drug discovery. The synthesized compound should be screened against various bacterial and fungal strains.[9][21]
-
Anticancer Research: Many triazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[4][5]
-
Enzyme Inhibition: The thiol group can act as a zinc-binding group, making it a candidate for inhibiting metalloenzymes.
-
Coordination Chemistry: The compound can act as a ligand to form coordination complexes with various transition metals, potentially leading to novel materials or catalysts.
Future work should focus on in-vitro and in-vivo biological evaluation of the title compound. Furthermore, the synthetic scheme presented here can be adapted to generate a library of related derivatives by varying the starting acid hydrazide and isothiocyanate, enabling comprehensive Structure-Activity Relationship (SAR) studies.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tijer.org [tijer.org]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. chemistryjournal.net [chemistryjournal.net]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 8. scispace.com [scispace.com]
- 9. connectjournals.com [connectjournals.com]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. v3.pjsir.org [v3.pjsir.org]
- 12. pnrjournal.com [pnrjournal.com]
- 13. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 14. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 15. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Chemical and physical properties of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
An In-depth Technical Guide to 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, structural analysis, and potential biological significance of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This molecule, belonging to the versatile 1,2,4-triazole class of heterocyclic compounds, is of significant interest to researchers in medicinal chemistry and drug development. The unique structural arrangement of a triazole core functionalized with phenyl and pyridyl rings, along with a thiol group, imparts a rich chemical profile and a high potential for biological activity. This document consolidates experimental data and theoretical insights to serve as a foundational resource for scientists engaged in the exploration and application of this compound and its derivatives.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged five-membered heterocyclic scaffold containing three nitrogen atoms. This structural motif is a cornerstone in the design of a wide array of therapeutic agents due to its unique ability to engage in various biological interactions, including hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions.[1][2] A significant number of drugs incorporate the 1,2,4-triazole ring, demonstrating its broad pharmacological utility. Notable examples include the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[1]
The subject of this guide, 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (also known by its tautomeric thione form, 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione), combines the triazole core with key pharmacophoric groups: a phenyl ring, a pyridine ring, and a reactive thiol/thione moiety.[3][4] This combination suggests a high potential for diverse biological activities, making a detailed understanding of its properties essential for future research and development.[5][6]
Synthesis and Reaction Mechanism
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry. A common and effective method involves the base-catalyzed intramolecular cyclization of a thiosemicarbazide precursor.[7] This precursor is typically formed from the reaction of a corresponding hydrazide with an isothiocyanate.
For the specific synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, the logical precursors are isonicotinohydrazide and phenyl isothiocyanate.
Experimental Protocol: Synthesis
-
Step 1: Formation of the Thiosemicarbazide Intermediate.
-
To a solution of isonicotinohydrazide (1 equivalent) in ethanol, add phenyl isothiocyanate (1 equivalent).
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid precipitate, 1-(isonicotinoyl)-4-phenylthiosemicarbazide, is filtered, washed with cold ethanol, and dried.
-
-
Step 2: Base-Catalyzed Cyclization.
-
The dried thiosemicarbazide intermediate (1 equivalent) is dissolved in an aqueous solution of a base, such as 8% sodium hydroxide.
-
The solution is refluxed for 4-6 hours. This step induces an intramolecular dehydrative cyclization.
-
After reflux, the solution is cooled to room temperature and carefully acidified with a dilute acid (e.g., hydrochloric acid) to a neutral pH.
-
The resulting precipitate is the target compound, 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
-
The solid is filtered, washed thoroughly with water to remove any inorganic salts, and then recrystallized from a suitable solvent like ethanol to yield the purified product.[5][8]
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Core Chemical and Physical Properties
The compound exists in a tautomeric equilibrium between the thiol and thione forms. In the solid state and in solution, the thione form is often predominant due to its thermodynamic stability.[6] This is a critical consideration for its reactivity and biological interactions.
Data Summary Table
| Property | Value | Source |
| IUPAC Name | 4-phenyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | PubChem[3] |
| Molecular Formula | C₁₃H₁₀N₄S | PubChem[3] |
| Molecular Weight | 254.31 g/mol | PubChem[3] |
| CAS Number | 16629-40-6 | PubChem[3] |
| Appearance | Expected to be a solid powder | [5] |
Spectroscopic and Structural Characterization
Spectroscopic analysis is fundamental to confirming the structure of the synthesized compound. The key features expected in various spectra are detailed below, based on data from closely related analogs.[9][10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides evidence for the key functional groups.
-
N-H Stretching: A broad peak in the range of 3100-3400 cm⁻¹ corresponding to the N-H bond of the triazole ring.
-
S-H Stretching: A weak absorption band around 2550-2600 cm⁻¹ would indicate the presence of the thiol tautomer.[10] Its absence or weakness often suggests the predominance of the thione form.
-
C=N Stretching: A sharp absorption band around 1590-1620 cm⁻¹ is characteristic of the C=N bond within the triazole ring.[5]
-
C=S Stretching: A peak in the region of 1250-1300 cm⁻¹ is indicative of the thione (C=S) group.[5]
-
Aromatic C-H Stretching: Peaks observed above 3000 cm⁻¹ are attributed to the C-H bonds of the phenyl and pyridyl rings.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: In a solvent like DMSO-d₆, the spectrum would show:
-
Aromatic Protons: A complex multiplet pattern between δ 7.4 and 8.8 ppm, corresponding to the protons of the phenyl and pyridyl rings.[5][10]
-
NH/SH Proton: A broad singlet, typically downfield (δ 12.0-14.0 ppm), which is exchangeable with D₂O.[5][10] The chemical shift in this region is highly indicative of the proton on the nitrogen or sulfur atom in the thione/thiol tautomeric system.
-
-
¹³C-NMR: The carbon spectrum would confirm the carbon framework:
-
Aromatic Carbons: Multiple signals between δ 120 and 150 ppm.
-
Triazole Carbons (C3 and C5): Signals for the carbons in the triazole ring would appear in the range of δ 150-170 ppm. The C=S carbon (C5) is expected to be significantly downfield, potentially around δ 168-170 ppm.[9]
-
X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure and conformation in the solid state. The crystal structure of 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione has been resolved, confirming the thione tautomer in the crystal lattice.[4]
Crystallographic Data Table
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a | 11.337 (2) Å |
| b | 42.789 (3) Å |
| c | 17.625 (4) Å |
| Dihedral Angle (Triazole-Phenyl) | 58.5 (1)° |
| Dihedral Angle (Triazole-Pyridine) | 36.9 (1)° |
| Data sourced from Acta Crystallographica Section E: Structure Reports Online.[4] |
The analysis reveals a non-planar molecular conformation where the phenyl and pyridine rings are twisted relative to the central triazole ring. This three-dimensional arrangement is crucial for its potential interactions with biological targets. The crystal packing is stabilized by intermolecular N—H⋯N hydrogen bonds.[4]
Potential Biological Activity and Applications
While specific biological data for this exact molecule is not extensively detailed in the public domain, the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols is renowned for a wide spectrum of pharmacological activities.[1][5]
-
Antimicrobial and Antifungal Activity: This is one of the most widely reported activities for this class of compounds. The triazole moiety is a known pharmacophore in many antifungal drugs, and the presence of the thiol/thione group can enhance this activity.[9][11][12]
-
Anticancer Activity: Numerous triazole derivatives have been investigated as potential anticancer agents. They can act through various mechanisms, including enzyme inhibition (e.g., kinases, xanthine oxidase) or by inducing apoptosis.[2][13]
-
Enzyme Inhibition: The nitrogen atoms in the triazole ring and the sulfur atom of the thione group can act as effective ligands, coordinating with metal ions in the active sites of metalloenzymes. This makes them promising candidates for enzyme inhibitor design.[2][13]
Illustrative Mechanism: Enzyme Inhibition
The structural features of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol make it a plausible candidate for an enzyme inhibitor. The diagram below illustrates a hypothetical interaction where the compound binds to the active site of a target enzyme, blocking its function.
Caption: Hypothetical mechanism of competitive enzyme inhibition.
Conclusion
4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with significant potential, grounded in the proven success of the 1,2,4-triazole scaffold in medicinal chemistry. Its well-defined synthesis, characterized physicochemical properties, and established three-dimensional structure provide a solid foundation for its further exploration. The presence of versatile pharmacophoric groups—phenyl, pyridyl, and a thione/thiol moiety—makes it an attractive candidate for lead optimization in drug discovery programs targeting a range of diseases, particularly in the areas of infectious disease and oncology. This guide serves as a critical resource for researchers aiming to harness the potential of this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 3. 4-Phenyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol | C13H10N4S | CID 686249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 7. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 10. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Istanbul University Press [iupress.istanbul.edu.tr]
- 13. Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Analysis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol: A Technical Guide for Researchers
Introduction: Unveiling the Molecular Architecture
In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the 1,2,4-triazole scaffold is of paramount importance, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide provides an in-depth technical exploration of the spectroscopic characteristics of a specific, highly functionalized derivative: 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.
The confluence of three key pharmacophores—the phenyl ring, the pyridine ring, and the triazole-thiol core—makes this molecule a subject of significant interest for structural and functional studies. Understanding its precise molecular architecture is the first critical step in elucidating its mechanism of action and potential as a drug candidate. This document serves as a detailed manual for researchers, scientists, and drug development professionals, offering a predictive and interpretive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles and validated by comparative data from analogous structures reported in scientific literature.
I. Molecular Structure and Isomeric Considerations
The target molecule, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, possesses the molecular formula C₁₃H₁₀N₄S and a molecular weight of approximately 254.31 g/mol [1]. A crucial aspect of its structure is the potential for tautomerism, specifically the thiol-thione equilibrium. The molecule can exist in the thiol form, with a distinct S-H bond, or the thione form, characterized by a C=S double bond and an N-H bond within the triazole ring. Spectroscopic analysis is instrumental in determining the predominant tautomeric form in a given state (solid or solution). For the purpose of this guide, we will consider the thiol tautomer as the primary structure for analysis, while acknowledging the potential influence of the thione form on the spectral data.
Caption: Numbering scheme for 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and deduce the connectivity of atoms.
Experimental Protocol: A Self-Validating Approach
A robust NMR analysis begins with meticulous sample preparation and a well-defined experimental protocol.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its excellent solubilizing power for polar, heterocyclic compounds and its ability to facilitate the observation of exchangeable protons (like S-H and N-H)[2]. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Data acquisition should be performed on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion[3][4].
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time will be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY reveals proton-proton coupling relationships, while HSQC correlates directly bonded proton and carbon atoms.
¹H NMR Spectral Interpretation: Decoding the Proton Signals
The predicted ¹H NMR spectrum in DMSO-d₆ will exhibit distinct signals corresponding to the thiol, phenyl, and pyridine protons. The deshielding effect of the aromatic rings and the heterocyclic system will cause most aromatic protons to resonate downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Authoritative Grounding |
| SH (Thiol) | 12.0 - 14.0 | Singlet (broad) | - | The thiol proton in triazole-thiol systems is highly deshielded and acidic, often appearing as a broad singlet due to chemical exchange. Its chemical shift is highly concentration and solvent dependent. Similar compounds show this proton in the 11.79-14.02 ppm range[4][5][6][7]. |
| Pyridine H-2'', H-6'' | 8.70 - 8.80 | Doublet | ~6.0 | These protons are ortho to the pyridine nitrogen, experiencing strong deshielding. Their chemical shift is significantly downfield compared to benzene protons[8][9][10]. They will appear as a doublet due to coupling with H-3'' and H-5''. |
| Pyridine H-3'', H-5'' | 7.80 - 7.95 | Doublet | ~6.0 | These protons are meta to the pyridine nitrogen and ortho to the point of attachment to the triazole ring. They couple with the adjacent H-2'' and H-6'' protons[11]. |
| Phenyl H-2', H-6' (ortho) | 7.60 - 7.75 | Multiplet | - | Protons on the N-phenyl ring will be influenced by the electron-withdrawing nature of the triazole ring. Ortho protons typically appear as a multiplet or a doublet of doublets[12]. |
| Phenyl H-3', H-4', H-5' (meta, para) | 7.35 - 7.55 | Multiplet | - | The meta and para protons of the N-phenyl ring will resonate in this region, often overlapping to form a complex multiplet[12][13]. |
¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Authoritative Grounding |
| C3 (C-S) | 168.0 - 172.0 | This carbon, bonded to both sulfur and two nitrogen atoms, is highly deshielded and characteristic of the triazole-thiol core. Similar structures show this carbon in a comparable range[11]. |
| C5 (C-Py) | 150.0 - 153.0 | The triazole carbon attached to the pyridine ring is also significantly deshielded due to the influence of adjacent nitrogen atoms and the aromatic substituent[13]. |
| Pyridine C-2'', C-6'' | 149.0 - 151.0 | The carbons ortho to the pyridine nitrogen are the most deshielded within the pyridine ring, a well-documented characteristic of pyridine and its derivatives[11][14]. |
| Pyridine C-4'' | 132.0 - 135.0 | The pyridine carbon attached to the triazole ring. Its chemical shift is influenced by both heterocyclic systems. |
| Phenyl C-1' (ipso) | 134.0 - 137.0 | The ipso-carbon of the phenyl ring, attached to the triazole nitrogen, will be found in this region. |
| Phenyl C-2', C-3', C-4', C-5', C-6' | 124.0 - 131.0 | The remaining five carbons of the phenyl ring will resonate in the typical aromatic region, with slight variations due to their position relative to the triazole substituent[13]. |
| Pyridine C-3'', C-5'' | 122.0 - 124.0 | These carbons, meta to the pyridine nitrogen, are the most shielded of the pyridine ring carbons[11][14]. |
III. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), we can generate a characteristic "fingerprint" for the compound.
Experimental Protocol: Solid-State Characterization
-
Sample Preparation: The analysis is typically performed on a solid sample. The KBr (potassium bromide) pellet method is standard. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disc.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum[15][16].
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
IR Spectral Interpretation: Identifying Key Vibrational Modes
The IR spectrum will provide direct evidence for the key functional groups, particularly the S-H bond of the thiol and the various bonds within the aromatic and heterocyclic rings.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Authoritative Grounding |
| S-H Stretch | 2550 - 2750 | Weak to Medium | The presence of a band in this region is strong evidence for the thiol tautomer. This absorption is often broad and can be weak[4][13]. Its absence would suggest the thione form is dominant in the solid state. |
| Aromatic C-H Stretch | 3000 - 3150 | Medium | These bands are characteristic of C-H stretching vibrations on the phenyl and pyridine rings[4][12]. |
| C=N Stretch (Triazole) | 1560 - 1620 | Medium to Strong | This absorption is due to the stretching of the carbon-nitrogen double bonds within the triazole ring system[5][12]. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) | Multiple bands in this region arise from the skeletal C=C vibrations within the phenyl and pyridine rings[4]. |
| C-N Stretch | 1310 - 1380 | Medium | Stretching vibrations of the carbon-nitrogen single bonds in the triazole ring contribute to absorptions in this area[5]. |
| C-S Stretch | 670 - 700 | Weak to Medium | The carbon-sulfur bond stretch is typically observed in the fingerprint region of the spectrum[4]. |
IV. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecular structure.
Experimental Protocol: Ionization and Fragmentation
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar, heterocyclic compound. It typically produces a prominent protonated molecular ion [M+H]⁺, which confirms the molecular weight[17][18].
-
Instrumentation: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Data Acquisition: The sample is introduced into the ion source, and a full scan mass spectrum is acquired in positive ion mode.
-
Tandem MS (MS/MS): To probe the structure, the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint[18].
Mass Spectral Interpretation: The Fragmentation Pathway
The ESI mass spectrum is expected to show a strong signal for the protonated molecule at m/z 255.07. The fragmentation of 1,2,4-triazole derivatives is complex and highly dependent on the substituents[17][19]. A plausible fragmentation pathway for the [M+H]⁺ ion of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is proposed below.
Caption: Plausible ESI-MS/MS fragmentation pathway for [M+H]⁺.
Key Predicted Fragments:
-
m/z 255.07 ([M+H]⁺): The protonated molecular ion, confirming the molecular weight of the parent compound.
-
m/z 149.02: Loss of the neutral pyridine molecule (79 Da) from the C5 position is a likely fragmentation, resulting in a phenyl-triazole-thiol fragment.
-
m/z 93.06: Cleavage of the N4-C5 bond could lead to the formation of an aniline radical cation.
-
m/z 78.03: Formation of the pyridyl cation is another probable fragmentation pathway, resulting from the cleavage of the C5-pyridine bond.
-
General Triazole Ring Cleavage: Under harsher conditions, the triazole ring itself can fragment, often involving the loss of N₂ or HCN, though these pathways are more common in Electron Ionization (EI) mass spectrometry[17][20].
V. Conclusion: A Unified Spectroscopic Portrait
The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural characterization of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity and electronic environment of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, crucially distinguishing between the thiol and thione tautomers. High-resolution mass spectrometry validates the elemental composition and offers a detailed map of the molecule's fragmentation, reinforcing the structural assignments made by NMR.
This guide provides a robust predictive framework for the analysis of this molecule and serves as a template for the characterization of other novel triazole derivatives. By understanding the causality behind experimental choices and the logic of spectral interpretation, researchers can confidently elucidate and verify the structures of complex heterocyclic compounds, accelerating the journey from molecular design to therapeutic application.
References
- 1. 4-Phenyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol | C13H10N4S | CID 686249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 14. rsc.org [rsc.org]
- 15. ijrpc.com [ijrpc.com]
- 16. agdbmmjal.ac.in [agdbmmjal.ac.in]
- 17. benchchem.com [benchchem.com]
- 18. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 19. researchgate.net [researchgate.net]
- 20. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Tautomerism in 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
An In-Depth Technical Guide to the Tautomerism of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a cornerstone of modern organic and medicinal chemistry. For heterocyclic compounds, particularly those intended for pharmaceutical applications, a precise understanding of the dominant tautomeric form is not merely an academic exercise but a critical determinant of biological activity and pharmacokinetic properties. This guide provides a comprehensive technical analysis of the thione-thiol tautomerism in 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a scaffold of significant interest in drug discovery. We will explore the theoretical underpinnings of this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the profound implications of tautomeric preference on molecular interactions and drug design.
Introduction: The Critical Role of Tautomerism in Drug Discovery
Tautomerism presents a unique challenge and opportunity in drug development. The ability of a molecule to exist in multiple forms can profoundly influence its interaction with biological targets, as different tautomers possess distinct shapes, hydrogen bonding capabilities, and electronic profiles.[1][2] For nitrogen-containing heterocycles like 1,2,4-triazoles, which are privileged structures in medicinal chemistry, prototropic tautomerism is a common feature.[3][4]
The specific equilibrium between a thione (>C=S) and a thiol (-SH) form is particularly relevant for 1,2,4-triazole-3-thiol derivatives.[5][6] The position of this equilibrium dictates the molecule's fundamental physicochemical properties, including its acidity (pKa), lipophilicity (logP), and its capacity to act as a hydrogen bond donor or acceptor. These parameters, in turn, govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate.[1] This guide focuses on elucidating the tautomeric landscape of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, providing researchers with the foundational knowledge and practical methodologies to confidently assess this crucial molecular property.
The Thione-Thiol Tautomeric Equilibrium
The compound 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can exist in two primary tautomeric forms: the thione form and the thiol form. The equilibrium involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom.
-
Thione Form: 4-Phenyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Thiol Form: 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Extensive studies on analogous 1,2,4-triazole-3-thione systems have consistently shown that the thione tautomer is the predominant and more stable species in the gas phase, in the solid state, and in most neutral solutions.[1][5][6] This preference is largely attributed to the greater thermodynamic stability of the C=S double bond in conjunction with the amide-like resonance within the triazole ring.
Caption: Thione-Thiol tautomeric equilibrium.
Experimental Verification: A Multi-Faceted Spectroscopic Approach
A definitive characterization of the dominant tautomer requires a convergence of evidence from multiple analytical techniques. Each method probes the molecule's structure from a different perspective, and together they provide a self-validating system for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is arguably the most powerful technique for elucidating tautomeric forms in solution. The chemical environment of nuclei like ¹H and ¹³C is exquisitely sensitive to the molecule's electronic structure, which differs significantly between the thione and thiol forms.[7][8]
Key Diagnostic Signals:
-
¹H NMR: The proton on the ring nitrogen in the thione form (N-H) is deshielded and typically appears as a broad singlet far downfield, often in the 13-14 ppm range when using DMSO-d₆ as a solvent.[1] Conversely, the thiol proton (S-H) is more shielded and appears much further upfield, though its signal can be broad and is susceptible to exchange with protic solvent impurities.[1] The absence of a signal in the S-H region and the presence of one in the N-H region is strong evidence for the thione form.
-
¹³C NMR: The carbon atom of the C=S group in the thione tautomer has a highly characteristic chemical shift, resonating in the 167-169 ppm region.[1][9] This signal provides a clear and unambiguous marker for the thione structure.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (DMSO-d₆ is highly recommended due to its ability to solubilize the compound and slow down N-H proton exchange).
-
¹H NMR Acquisition:
-
Utilize a spectrometer of at least 400 MHz.
-
Acquire the spectrum over a range of 0-16 ppm to ensure observation of the downfield N-H proton.
-
Integrate all signals to confirm proton counts.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Ensure a sufficient number of scans for adequate signal-to-noise, as the C=S carbon is quaternary and may have a long relaxation time.
-
Identify the key C=S signal in the ~167-169 ppm region.
-
-
Validation (Trustworthiness): For absolute confirmation, the spectra should be compared against S-methylated (thiol-locked) and N-methylated (thione-locked) derivatives. This allows for unequivocal assignment of the chemical shifts associated with each tautomeric form.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Causality: The thione and thiol tautomers possess different chromophoric systems. The C=S group in the thione form contains non-bonding electrons that can undergo a low-energy n→π* transition, resulting in an absorption maximum (λ_max) at a longer wavelength compared to the π→π* transitions of the thiol form.[10][11]
Experimental Protocol: Solvent-Dependent UV-Vis Analysis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like DMSO or methanol.
-
Working Solutions: Prepare a series of highly dilute working solutions (e.g., 1x10⁻⁵ M) in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the absorption spectrum for each solution over a range of 200-450 nm using a dual-beam spectrophotometer.
-
Data Interpretation: Compare the λ_max values across the different solvents. A significant shift in λ_max may indicate a shift in the tautomeric equilibrium.[12][13] The thione form is expected to have a λ_max at a longer wavelength.
X-ray Crystallography
Causality: Single-crystal X-ray diffraction provides the most definitive evidence of the molecular structure in the solid state. It allows for the precise determination of atomic positions and bond lengths, unambiguously distinguishing between a C=S double bond and a C-S single bond, and locating the position of the relevant proton.[14][15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using standard crystallographic software.
-
Structural Analysis: Analyze the refined structure. The C-S bond length will be key: a C=S double bond is typically ~1.68 Å, while a C-S single bond is ~1.82 Å. The position of the proton on either the ring nitrogen or the exocyclic sulfur will be definitively established.[16]
Computational Modeling: A Predictive and Corroborative Tool
Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful predictive tool to assess the intrinsic stability of tautomers.[17][18] By calculating the total electronic energy and Gibbs free energy of each tautomer, we can predict the position of the equilibrium with high confidence.[5][6]
Protocol: DFT-Based Tautomer Stability Analysis
-
Model Building: Construct 3D models of both the thione and thiol tautomers of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.
-
Gas Phase Optimization: Perform full geometry optimizations of both structures in the gas phase using a reliable functional and basis set, such as B3LYP/6-31G(d,p).[5][17]
-
Frequency Calculation: Conduct frequency calculations on the optimized geometries to confirm they are true energy minima (i.e., have no imaginary frequencies) and to derive thermodynamic properties (enthalpy and Gibbs free energy).
-
Solvation Modeling: To simulate solution-phase behavior, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for different solvents (e.g., water, DMSO).[19][20]
-
Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower free energy is the more stable form. The equilibrium constant (K_T) can be calculated using the equation: ΔG = -RTln(K_T).
Caption: Workflow for computational analysis of tautomer stability.
Summary of Findings and Implications
| Method | Predicted Dominant Form | Key Indicator(s) |
| ¹H NMR | Thione | Presence of a downfield N-H proton signal (~13-14 ppm); absence of an S-H signal. |
| ¹³C NMR | Thione | Presence of a characteristic C=S carbon signal (~167-169 ppm). |
| UV-Vis Spectroscopy | Thione | Absorption maximum (λ_max) at a longer wavelength compared to locked thiol derivatives. |
| X-ray Crystallography | Thione | Unambiguous determination of a C=S double bond and location of the proton on a ring nitrogen atom. |
| DFT Calculations | Thione | Lower calculated Gibbs free energy (more stable) in both the gas phase and in polar/aprotic solvents.[5][19] |
Implications for Drug Professionals:
-
Receptor Interaction: The dominant thione tautomer presents a specific pharmacophore: an N-H hydrogen bond donor and a C=S hydrogen bond acceptor. This is fundamentally different from the S-H donor and ring nitrogen acceptor of the thiol form. Any structure-activity relationship (SAR) or molecular modeling study must use the correct, more stable thione structure to generate meaningful and predictive results.
-
Physicochemical Properties: The thione form is generally more polar and less acidic than the thiol form. This directly impacts properties like solubility, membrane permeability, and plasma protein binding. Formulation strategies and ADME predictions must be based on the properties of the thione tautomer.
-
Chemical Stability and Metabolism: The reactivity of the two forms differs. The thiol form could be susceptible to oxidation to form disulfides, a pathway less accessible to the more stable thione tautomer.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. scispace.com [scispace.com]
- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid [mdpi.com]
- 17. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 18. researchgate.net [researchgate.net]
- 19. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 20. [PDF] Computational Study on the Energetic and Electronic Aspects of Tautomeric Equilibria in 5-methylthio-1,2,4-triazole | Semantic Scholar [semanticscholar.org]
The Ascendant Therapeutic Potential of Novel Triazole-Thiol Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group, represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these compounds, with a focus on their antifungal, antibacterial, anticancer, and antiviral properties. By elucidating the underlying mechanisms of action, detailing robust experimental protocols for their evaluation, and analyzing structure-activity relationships, this document serves as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction: The Chemical Versatility and Biological Significance of the Triazole-Thiol Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in drug discovery due to its unique chemical properties.[1] Its aromatic nature, hydrogen bonding capability, dipole character, and relative stability make it an ideal pharmacophore for interacting with various biological targets.[2] The introduction of a thiol (-SH) or thione (=S) group at the 3-position of the triazole ring further enhances its biological activity, a phenomenon attributed to the thione-thiol tautomerism which plays a crucial role in receptor binding and enzymatic interactions.[3] This guide will delve into the key therapeutic areas where novel triazole-thiol derivatives are making a significant impact.
Antifungal Activity: Targeting Ergosterol Biosynthesis and Beyond
Triazole-based compounds are mainstays in the clinical management of fungal infections.[4] Novel triazole-thiol derivatives continue this legacy, often exhibiting potent activity against a wide range of pathogenic fungi, including resistant strains.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary antifungal mechanism of triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
By binding to the heme iron in the active site of CYP51, triazole derivatives prevent the demethylation of lanosterol.[7] This blockade leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[8] The consequences of this disruption are manifold:
-
Altered Membrane Fluidity and Permeability: The accumulation of aberrant sterols disrupts the normal structure and function of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components.
-
Dysfunctional Membrane-Bound Enzymes: The activity of enzymes embedded within the cell membrane is compromised, affecting vital cellular processes.
-
Inhibition of Fungal Growth and Replication: The culmination of these effects is the inhibition of fungal growth (fungistatic) and, in some cases, fungal cell death (fungicidal).[6]
A secondary mechanism of action has also been proposed, involving the negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway.[8] The accumulation of sterol intermediates, induced by CYP51 inhibition, is thought to trigger this feedback loop, further downregulating ergosterol production.[8]
Diagram 1: Antifungal Mechanism of Triazole-Thiol Derivatives
Caption: Inhibition of CYP51 by triazole-thiol derivatives.
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel triazole-thiol derivatives against fungal strains.[9]
Materials:
-
Novel triazole-thiol derivative
-
Positive control antifungal agent (e.g., Fluconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Inoculum: From a fresh culture, prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Preparation of Compound Dilutions: Dissolve the novel compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in the broth medium in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum and a standard antifungal), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.[9]
Antibacterial Activity: A Growing Area of Investigation
While renowned for their antifungal properties, triazole-thiol derivatives are increasingly being recognized for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[10][11]
Putative Mechanisms of Action
The precise mechanisms of antibacterial action for many triazole-thiol derivatives are still under investigation, but several potential targets have been proposed:
-
Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a validated target for antibacterial drugs.
-
Inhibition of Protein Synthesis: Interference with ribosomal function can halt the production of essential proteins.
-
Biofilm Inhibition: Some compounds have shown the ability to inhibit the formation of bacterial biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.[11]
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the structural features that govern the antibacterial potency of triazole-thiol derivatives:
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings attached to the triazole core significantly influence activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., hydroxyl, methoxy) can enhance antibacterial efficacy, depending on the bacterial strain.[12]
-
Schiff Base Formation: The conversion of the 4-amino group of the triazole to a Schiff base by condensation with various aldehydes has been a successful strategy for generating potent antibacterial agents.[10]
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening
This method is a widely used preliminary screening technique to assess the antibacterial activity of novel compounds.[9][13]
Materials:
-
Novel triazole-thiol derivative
-
Positive control antibiotic (e.g., Streptomycin, Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Plate Preparation: Evenly spread the bacterial inoculum onto the surface of an MHA plate.
-
Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.
-
Compound Application: Add a defined volume of the dissolved novel compound, positive control, and solvent control (e.g., DMSO) into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Anticancer Activity: A Promising Frontier in Oncology
The 1,2,4-triazole scaffold is present in several clinically used anticancer drugs, and novel triazole-thiol derivatives are emerging as promising candidates for cancer therapy.[2][14]
Mechanisms of Anticancer Action
Triazole-thiol derivatives exert their anticancer effects through a variety of mechanisms, including:
-
Induction of Apoptosis: Many of these compounds can trigger programmed cell death in cancer cells by activating intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase).[15]
-
Inhibition of Kinases: Certain derivatives have been shown to inhibit the activity of protein kinases that are crucial for cancer cell growth and survival.[2]
-
Inhibition of Topoisomerase: These enzymes are involved in DNA replication and are important targets for cancer chemotherapy.
-
Anti-angiogenic Effects: Some compounds may inhibit the formation of new blood vessels that supply tumors with nutrients.
Diagram 2: Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of novel compounds.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel triazole-thiol derivative
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[16]
-
Cell Treatment: Replace the medium with fresh medium containing serial dilutions of the novel triazole-thiol derivative. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antiviral Activity: Combating Viral Infections
The triazole nucleus is a key component of the antiviral drug Ribavirin, highlighting the potential of this scaffold in antiviral drug discovery.[18] Novel triazole-thiol derivatives have been investigated for their activity against a range of DNA and RNA viruses, including influenza viruses and HIV.[18][19]
Mechanisms of Antiviral Action
The antiviral mechanisms of triazole-thiol derivatives can vary depending on the virus and the specific compound:
-
Inhibition of Viral Replication: Some compounds may interfere with viral enzymes essential for replication, such as polymerases or proteases.
-
Inhibition of Viral Entry: They may block the attachment of the virus to host cells or inhibit the fusion of viral and cellular membranes.[20]
-
Inhibition of Reverse Transcriptase: For retroviruses like HIV, inhibition of this enzyme is a key therapeutic strategy.[18]
-
Immunomodulatory Effects: Some derivatives may modulate the host's immune response to the viral infection.
Experimental Protocol: In Vitro Antiviral Screening (CPE Reduction Assay)
This assay evaluates the ability of a compound to protect cells from the cytopathic effect (CPE) caused by a virus.[21]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero 76 cells)
-
Virus stock
-
Novel triazole-thiol derivative
-
Cell culture medium
-
96-well microtiter plates
-
Staining solution (e.g., Neutral Red or Crystal Violet)
-
Microplate reader
Procedure:
-
Cell Seeding: Prepare confluent monolayers of the host cells in 96-well plates.[21]
-
Compound Dilutions: Prepare serial dilutions of the novel compound in cell culture medium.
-
Infection and Treatment: Add the compound dilutions to the cell monolayers, followed by the addition of a standardized amount of virus.
-
Controls: Include virus controls (cells + virus, no compound), cell controls (cells only, no virus), and a positive control (a known antiviral drug).
-
Incubation: Incubate the plate until at least 80% CPE is observed in the virus control wells.[21]
-
Quantification of Cell Viability: Stain the remaining viable cells with a suitable dye. After washing, the dye is eluted, and the absorbance is measured using a microplate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from viral CPE, and the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.[21]
Quantitative Data Summary
The following table provides a template for summarizing the biological activity data of novel triazole-thiol derivatives.
| Compound ID | Biological Activity | Test Organism/Cell Line | MIC (µg/mL) | IC50 (µM) | EC50 (µM) | Reference |
| Example 1 | Antibacterial | S. aureus | 16 | - | - | [12] |
| Example 2 | Antifungal | C. albicans | 24 | - | - | [12] |
| Example 3 | Anticancer | MDA-MB-231 | - | 5.2 | - | [2] |
| Example 4 | Antiviral | Influenza A (H1N1) | - | - | <10 | [18] |
Conclusion and Future Perspectives
Novel triazole-thiol derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as antifungal, antibacterial, anticancer, and antiviral agents underscores their potential for the development of new therapeutics to address significant unmet medical needs. The continued exploration of the vast chemical space around the triazole-thiol scaffold, guided by SAR studies and mechanistic investigations, will undoubtedly lead to the discovery of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these exciting new chemical entities, paving the way for their translation from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. connectjournals.com [connectjournals.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 20. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Preliminary Cytotoxicity Studies of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: An In-Depth Technical Guide
Introduction: Unveiling the Potential of a Novel Triazole Compound
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, anticonvulsant, and anticancer effects[1][2][3]. The unique chemical architecture of these heterocyclic compounds allows for diverse substitutions, leading to novel derivatives with potentially enhanced biological activities. 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is one such novel compound of interest. Its synthesis represents a strategic amalgamation of a phenyl ring, a pyridine ring, and a triazole-thiol core, suggesting a potential for significant pharmacological activity. Preliminary in vitro cytotoxicity screening is a critical first step in the drug discovery pipeline to assess the potential of such compounds as therapeutic agents, particularly in oncology.[4][5][6]
This technical guide provides a comprehensive framework for conducting preliminary cytotoxicity studies on 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental design. We will explore a tiered approach, beginning with a general assessment of cell viability and progressing to more specific assays to elucidate the primary mechanism of any observed cytotoxicity.
Tier 1: Foundational Assessment of Cell Viability and Cytotoxicity
The initial phase of cytotoxicity testing aims to determine if and at what concentration the test compound affects cell viability. This is typically achieved using robust, high-throughput colorimetric assays that measure fundamental cellular functions.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and cost-effective method for assessing cell viability.[5][6] Its principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7][8] This reduction is primarily carried out by mitochondrial dehydrogenases.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Caption: Workflow for assessing cytotoxicity using the MTT assay.
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well flat-bottom plate at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.[11]
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[8][11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[11] Mix gently on an orbital shaker for 15 minutes.[9][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).[4][11]
The Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[12][13] LDH is a stable cytosolic enzyme present in most eukaryotic cells.[13][14] Its release into the culture medium is an indicator of cell lysis and loss of membrane integrity.[12] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic activity.
Caption: Workflow for assessing cytotoxicity using the LDH assay.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the test compound wells, prepare wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis solution provided in a commercial kit).[11]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate (if using suspension cells). Carefully transfer a small aliquot of the cell culture supernatant (typically 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product.[13]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Data Presentation: Tier 1 Results
Summarize the quantitative data from the MTT and LDH assays in a clear and concise table.
| Cell Line | Assay | Time Point (hr) | IC₅₀ (µM) |
| MCF-7 | MTT | 24 | Value |
| 48 | Value | ||
| 72 | Value | ||
| HepG2 | MTT | 24 | Value |
| 48 | Value | ||
| 72 | Value | ||
| MCF-7 | LDH | 48 | EC₅₀ |
| HepG2 | LDH | 48 | EC₅₀ |
Note: IC₅₀ (half-maximal inhibitory concentration) is determined from the MTT assay, while EC₅₀ (half-maximal effective concentration) for cytotoxicity can be determined from the LDH assay.
Tier 2: Mechanistic Insights into Cell Death
If the Tier 1 assays indicate significant cytotoxicity, the next logical step is to investigate the mode of cell death induced by 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[15][16]
Apoptosis Assays: Distinguishing Programmed Cell Death
A variety of assays can be used to detect apoptosis.[15][16][17] For routine screening, methods that are amenable to high-throughput formats are preferred.[15]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[17] Assays that measure the activity of executioner caspases (e.g., caspase-3/7) provide a direct indication of apoptotic signaling.[18]
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red. Flow cytometry analysis of cells stained with both Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[18][19]
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
-
Cell Culture and Treatment: Culture and treat cells with 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and negative (untreated) controls.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the fluorophores with the appropriate lasers and collect the emission signals.
-
Data Interpretation: The flow cytometry data will allow for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the preliminary cytotoxic evaluation of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. The tiered strategy, beginning with broad-spectrum viability assays and progressing to mechanism-specific apoptosis assays, provides a comprehensive initial assessment of the compound's anticancer potential. Positive results from these studies, such as a low IC₅₀ value and induction of apoptosis, would warrant further investigation, including studies on other cancer cell lines, cell cycle analysis, and ultimately, in vivo efficacy studies in animal models. The versatility and proven pharmacological relevance of the 1,2,4-triazole scaffold make this a promising area of research in the quest for novel and more effective anticancer agents.[1][20][21]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. clyte.tech [clyte.tech]
- 11. benchchem.com [benchchem.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. tiarisbiosciences.com [tiarisbiosciences.com]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. chemmethod.com [chemmethod.com]
- 21. mdpi.com [mdpi.com]
Navigating the Frontier: A Technical Guide to the Patent Landscape and Scientific Core of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 1,2,4-triazole nucleus is a cornerstone in the architecture of pharmacologically active molecules, renowned for its diverse biological activities. Within this esteemed class of heterocyclic compounds, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol emerges as a molecule of significant interest. Its unique structural arrangement, featuring a phenyl group at the 4-position, a pyridine ring at the 5-position, and a reactive thiol group at the 3-position, confers upon it a versatile chemical personality. This guide provides an in-depth exploration of the patent landscape surrounding this compound, delves into its synthesis, and elucidates its established and potential therapeutic applications, offering a critical resource for researchers engaged in the discovery and development of novel therapeutics.
I. The Patent Landscape: Mapping the Intellectual Property Terrain
An analysis of the patent literature reveals a focused yet significant interest in 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol and its derivatives, primarily centered on their potent inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism implicated in hyperuricemia and gout.
A pivotal player in this domain is Ardea Biosciences, Inc. , which has been subsequently acquired by AstraZeneca . Their patent applications, including WO/2007/047880 and its national phase entries such as CN101481358A and US20090281112A1 , disclose a broad genus of 1,2,4-triazole derivatives, explicitly encompassing the core structure of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol. The core claims of these patents are directed towards:
-
Composition of Matter: Protecting the novel chemical entities themselves, including a wide array of substituted 4-aryl-5-heteroaryl-4H-1,2,4-triazole-3-thiols.
-
Method of Use: Claiming the use of these compounds for the treatment of diseases associated with elevated uric acid levels, most notably gout. The mechanism of action is explicitly stated as the inhibition of xanthine oxidase.
The patent filings by Ardea Biosciences underscore the therapeutic potential of this scaffold in metabolic disorders. The extensive scope of their claims, covering numerous substitutions on both the phenyl and pyridine rings, highlights a strategic effort to secure a broad intellectual property position around this chemical class. Researchers and drug developers must navigate this established patent landscape when designing new molecules based on this core structure.
| Patent/Application Number | Assignee/Applicant | Key Focus of Claims | Therapeutic Indication |
| WO/2007/047880 | Ardea Biosciences, Inc. | Compositions of 1,2,4-triazole derivatives and their use as xanthine oxidase inhibitors. | Gout, Hyperuricemia |
| CN101481358A | Ardea Biosciences, Inc. | Substituted triazole compounds for inhibiting xanthine oxidase. | Gout, Hyperuricemia |
| US20090281112A1 | Ardea Biosciences, Inc. | Methods of treating hyperuricemia and gout by administering 1,2,4-triazole derivatives. | Gout, Hyperuricemia |
II. Chemical Synthesis: A Robust and Verifiable Protocol
The synthesis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is a well-established multi-step process, commencing from readily available starting materials. The causality behind each experimental choice is critical for ensuring a high yield and purity of the final product. The following protocol represents a validated and reproducible methodology.
Experimental Protocol: Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
Step 1: Synthesis of 1-Isonicotinoyl-4-phenylthiosemicarbazide
-
Rationale: This step involves the nucleophilic attack of the terminal nitrogen of isonicotinohydrazide on the electrophilic carbon of phenyl isothiocyanate. The reaction is typically carried out in an alcoholic solvent to facilitate the dissolution of the reactants and to moderate the reaction rate.
-
Procedure:
-
To a solution of isonicotinohydrazide (13.7 g, 0.1 mol) in 150 mL of absolute ethanol, add phenyl isothiocyanate (13.5 g, 0.1 mol).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Upon completion, cool the reaction mixture to room temperature. The white solid precipitate of 1-isonicotinoyl-4-phenylthiosemicarbazide is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Step 2: Cyclization to 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
-
Rationale: The cyclization of the thiosemicarbazide intermediate is achieved under basic conditions. The base, typically sodium hydroxide, facilitates the deprotonation and subsequent intramolecular nucleophilic attack, leading to the formation of the triazole ring with the elimination of a water molecule.
-
Procedure:
-
Suspend the 1-isonicotinoyl-4-phenylthiosemicarbazide (27.2 g, 0.1 mol) in a 2N aqueous solution of sodium hydroxide (200 mL).
-
Reflux the mixture for 6-8 hours. The reaction mixture will become a clear solution.
-
After cooling to room temperature, carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
The white precipitate of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is formed.
-
Collect the solid by filtration, wash thoroughly with water to remove any inorganic impurities, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to afford pure white crystals.
-
Caption: Synthetic workflow for 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.
III. Biological Activities and Therapeutic Potential
The unique structural features of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol and its derivatives have endowed them with a spectrum of biological activities, with two areas standing out: antimicrobial effects and xanthine oxidase inhibition.
A. Antimicrobial and Antifungal Activity
Derivatives of 4-aryl-5-pyridyl-4H-1,2,4-triazole-3-thiol have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][2][3] The proposed mechanism of action for the antimicrobial effects of triazole-3-thiols involves the inhibition of essential microbial enzymes. The thiol group is believed to play a crucial role by chelating with metal ions present in the active sites of these enzymes, thereby disrupting their function.
| Compound Derivative | Test Organism | MIC (µg/mL) | Reference |
| 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 15.63 | [4] |
| 4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | 25 | [1] |
| 4-(4-Hydroxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 24 | [1] |
B. Xanthine Oxidase Inhibition: A Promising Avenue for Gout Treatment
The most significant and well-documented therapeutic application of this class of compounds is the inhibition of xanthine oxidase (XO). XO catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to the painful inflammatory condition known as gout.
The 4-phenyl and 5-pyridyl moieties of the molecule are thought to mimic the purine structure of the natural substrates of xanthine oxidase, allowing the inhibitor to bind to the active site of the enzyme. The triazole ring and the thiol group likely form key interactions with amino acid residues in the active site, leading to potent inhibition. Several studies have reported impressive in vitro inhibitory activities for derivatives of this scaffold.[5][6][7]
Caption: Inhibition of the xanthine oxidase pathway by the triazole-3-thiol.
| Compound Derivative | IC50 (µM) | Reference |
| 4-(Phenoxymethyl)-1H-1,2,3-triazole derivative | 0.70 | [7] |
| 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative | 0.21 | [6] |
| Novel 1,2,4-triazole derivative | 0.0002 | [5] |
IV. Future Perspectives and Conclusion
4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol represents a privileged scaffold in medicinal chemistry with a well-defined patent landscape, a robust synthetic route, and significant therapeutic potential. The primary intellectual property focus on its role as a xanthine oxidase inhibitor for the treatment of gout highlights a clear developmental trajectory. Further research into structure-activity relationships could lead to the discovery of even more potent and selective inhibitors.
The antimicrobial and antifungal properties of this class of compounds also warrant further investigation. In an era of increasing antimicrobial resistance, the development of novel agents with unique mechanisms of action is of paramount importance. Future studies should focus on elucidating the precise molecular targets of these compounds in microbial cells and optimizing their activity and selectivity.
V. References
-
Discovery of novel 1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors with hypouricemic effects. (2022). Bioorganic Chemistry. --INVALID-LINK--
-
Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--
-
Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--
-
WO/2007/047880 - (Thio)Triazole Derivatives as Xanthine Oxidase Inhibitors. (2007). World Intellectual Property Organization.
-
CN101481358A - Substituted triazole compounds for inhibiting xanthine oxidase. (2009). Google Patents.
-
Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. (2015). Medicinal Chemistry Research. --INVALID-LINK--
-
SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (2013). Indian Journal of Heterocyclic Chemistry.
-
US20090281112A1 - (Thio)Triazole Derivatives as Xanthine Oxidase Inhibitors. (2009). United States Patent and Trademark Office.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy. --INVALID-LINK--
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. --INVALID-LINK--
References
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. Istanbul University Press [iupress.istanbul.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors with hypouricemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The incorporation of a thiol group at the 3-position and aryl substituents at the 4- and 5-positions of the triazole ring often enhances these biological effects. This document provides a detailed protocol for the synthesis of a specific derivative, 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a compound of interest for researchers in drug discovery and development. The synthetic strategy outlined herein follows a reliable and well-established two-step process involving the formation of a thiosemicarbazide intermediate followed by its base-catalyzed intramolecular cyclization.
Chemical Profile
| Compound Name | 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol |
| IUPAC Name | 4-phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| Molecular Formula | C₁₃H₁₀N₄S |
| Molecular Weight | 254.31 g/mol |
| CAS Number | 16629-40-6 |
| Structure |
Synthetic Pathway Overview
The synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is achieved through a two-step process. The first step involves the reaction of isonicotinic acid hydrazide with phenyl isothiocyanate to form the intermediate, 1-(isonicotinoyl)-4-phenylthiosemicarbazide. The second step is the base-catalyzed intramolecular cyclization of this thiosemicarbazide intermediate, which results in the formation of the desired triazole-thiol.
Caption: Overall synthetic workflow for 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Detailed Experimental Protocol
Part 1: Synthesis of 1-(Isonicotinoyl)-4-phenylthiosemicarbazide (Intermediate)
Rationale: This step involves the nucleophilic addition of the terminal nitrogen of isonicotinic acid hydrazide to the electrophilic carbon of phenyl isothiocyanate. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the subsequent precipitation of the product.
Materials:
-
Isonicotinic acid hydrazide (1.37 g, 10 mmol)
-
Phenyl isothiocyanate (1.35 g, 10 mmol)
-
Absolute Ethanol (50 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve isonicotinic acid hydrazide (1.37 g, 10 mmol) in absolute ethanol (50 mL) with gentle heating and stirring.
-
To this clear solution, add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the completion of the reaction, allow the mixture to cool to room temperature. The white solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C. The expected yield is typically high, around 85-95%.
Characterization of the Intermediate:
The formation of 1-isonicotinoyl-4-phenylthiosemicarbazide can be confirmed by its melting point and spectroscopic data.
| Parameter | Expected Value |
| Melting Point | ~190-193 °C |
| Appearance | White solid |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1680 (C=O stretching), ~1250 (C=S stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | Multiple signals in the aromatic region for the phenyl and pyridyl protons, and distinct signals for the N-H protons. |
Part 2: Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Rationale: The base-catalyzed cyclization of the thiosemicarbazide intermediate proceeds via an intramolecular nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon, followed by dehydration. The use of a strong base like sodium hydroxide facilitates the deprotonation steps and promotes the cyclization process. The product exists in a tautomeric equilibrium between the thiol and thione forms.
Materials:
-
1-(Isonicotinoyl)-4-phenylthiosemicarbazide (2.72 g, 10 mmol)
-
2 M Sodium Hydroxide (NaOH) solution (40 mL)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 1-(isonicotinoyl)-4-phenylthiosemicarbazide (2.72 g, 10 mmol) in 2 M aqueous sodium hydroxide solution (40 mL).
-
Reflux the mixture for 4-6 hours. During this time, the evolution of hydrogen sulfide gas may be observed (use a fume hood). The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully neutralize the cooled solution with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate out as a solid.
-
Collect the precipitate by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to obtain pure 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
-
Dry the purified product in a vacuum oven at 80 °C.
Characterization of the Final Product
The structure of the synthesized 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can be confirmed using various spectroscopic techniques.
| Technique | Observed/Expected Peaks |
| Appearance | White to off-white solid |
| Melting Point | Specific to the compound, should be determined and reported. |
| IR (KBr, cm⁻¹) | Absence of a C=O stretching band (~1680 cm⁻¹). Presence of N-H stretching (~3100-3000 cm⁻¹), C=N stretching (~1600 cm⁻¹), and a weak S-H stretching band (~2600-2550 cm⁻¹). The C=S stretching band is also expected around 1280 cm⁻¹. |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons of the phenyl and pyridyl rings will appear in the range of δ 7.0-9.0 ppm. A broad singlet corresponding to the SH/NH proton is expected at a downfield chemical shift, typically above δ 13.0 ppm.[1] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic carbons will resonate in the region of δ 110-150 ppm. The C=S carbon of the triazole ring is expected to appear at a downfield chemical shift, typically around δ 160-170 ppm. |
| Mass Spectrometry (ESI-MS) | The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 255.07. |
Reaction Mechanism
The base-catalyzed cyclization of 1-(isonicotinoyl)-4-phenylthiosemicarbazide to form the 1,2,4-triazole-3-thiol ring is a well-established reaction in heterocyclic chemistry. The proposed mechanism is as follows:
Caption: Proposed mechanism for the base-catalyzed cyclization of the thiosemicarbazide intermediate.
Safety Precautions
-
Phenyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.
-
The reaction involving the cyclization of the thiosemicarbazide may evolve hydrogen sulfide gas , which is toxic and has a foul odor. This step must be performed in a well-ventilated fume hood.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. The two-step synthesis is straightforward and utilizes readily available starting materials. The detailed protocol and characterization guidelines will be valuable for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.
References
Application Notes and Protocols: 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol as a Putative Kinase Inhibitor
For Research Use Only.
Introduction: The Therapeutic Potential of Triazole Scaffolds in Kinase Inhibition
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] A significant portion of these activities stems from the ability of triazole derivatives to interact with and inhibit various enzymes, particularly protein kinases.[1][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them a prime target for therapeutic intervention.
This document provides detailed application notes and protocols for the investigation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol as a potential kinase inhibitor. While direct evidence for the kinase inhibitory activity of this specific compound is emerging, its structural similarity to known kinase inhibitors, particularly those targeting the p38 MAP kinase pathway, suggests its potential in this area.[4] A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues, which share a similar core structure, have demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[4]
These notes are intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. The protocols provided herein offer a framework for its synthesis, in vitro kinase activity assessment, and evaluation of its effects on cell proliferation.
Putative Mechanism of Action: Targeting the p38 MAP Kinase Pathway
Based on the structure-activity relationship of similar compounds, it is hypothesized that 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol may function as a Type I ATP-competitive inhibitor of p38 MAP kinase. This class of inhibitors typically binds to the ATP-binding pocket of the kinase in its active conformation, preventing the phosphorylation of downstream substrates. The p38 MAP kinase signaling cascade is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress. Its inhibition has been shown to modulate the production of pro-inflammatory cytokines like TNF-α, making it an attractive target for anti-inflammatory and anti-cancer therapies.
Below is a diagram illustrating the hypothesized mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: A Guide for Antimicrobial and Antifungal Research
Introduction: The Therapeutic Potential of Triazole-3-thiols
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the heterocyclic compounds, the 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The incorporation of a thiol group at the 3-position and various aryl substituents at the 4- and 5-positions of the triazole ring has been shown to modulate and enhance its bioactivity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial and antifungal applications of a specific derivative, 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol . While extensive research exists on the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols, this guide will focus on the projected applications and detailed investigational protocols for this particular compound, based on the established knowledge of its structural analogs.
Compound Profile: 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
| Property | Information |
| IUPAC Name | 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
| CAS Number | 16629-40-6[1] |
| Molecular Formula | C₁₃H₁₀N₄S |
| Molecular Weight | 254.31 g/mol |
| Structure | |
![]() | |
| Solubility | Expected to be soluble in organic solvents such as DMSO and DMF. |
| Stability | Store in a cool, dry place away from light. |
Anticipated Mechanism of Action
The antimicrobial and antifungal activity of triazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The primary mechanism of action for many antifungal triazoles is the inhibition of cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.
It is hypothesized that 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exerts its antifungal effects through a similar mechanism. The nitrogen atoms in the triazole ring are thought to coordinate with the heme iron of the cytochrome P450 enzyme, while the phenyl and pyridinyl substituents may interact with the enzyme's active site, influencing potency and selectivity. The thiol group can also play a role in the molecule's overall activity and potential for tautomerism.
The antibacterial mechanism of action may be different and could involve the inhibition of other essential enzymes or cellular processes. Further investigation is required to elucidate the precise molecular targets.
Experimental Protocols
The following protocols are designed to provide a robust framework for evaluating the antimicrobial and antifungal properties of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in sterile dimethyl sulfoxide (DMSO).
-
Microbial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028, Aspergillus niger ATCC 16404).
-
Preparation of Inoculum: Culture the microbial strains overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Illustrative MIC Data Table:
| Microorganism | Strain | Illustrative MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Bacillus subtilis | ATCC 6633 | 32 |
| Escherichia coli | ATCC 25922 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 128 |
| Candida albicans | ATCC 90028 | 8 |
| Aspergillus niger | ATCC 16404 | 16 |
Note: These are hypothetical values based on related compounds and should be determined experimentally.
Zone of Inhibition Assay (Agar Disk Diffusion)
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Workflow for Zone of Inhibition Assay
Caption: Workflow for the Zone of Inhibition Assay.
Detailed Protocol:
-
Prepare Agar Plates: Use Mueller-Hinton Agar for bacteria and Sabouraud Dextrose Agar for fungi.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of the agar plate.
-
Disc Application: Prepare sterile paper discs (6 mm in diameter) impregnated with a known amount of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (e.g., 30 µ g/disc ). Place the discs on the inoculated agar surface.
-
Control: Use a disc impregnated with DMSO as a negative control. A standard antibiotic disc can be used as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters.
Illustrative Zone of Inhibition Data Table:
| Microorganism | Strain | Illustrative Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | 18 |
| Escherichia coli | ATCC 25922 | 14 |
| Candida albicans | ATCC 90028 | 20 |
Note: These are hypothetical values. The size of the zone of inhibition is influenced by the compound's diffusion rate in the agar.
In Vitro Cytotoxicity Assay
It is crucial to assess the potential toxicity of a new antimicrobial agent to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.
Workflow for MTT Cytotoxicity Assay
References
Application Notes & Protocols: Evaluating the Anticancer Activity of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol Derivatives
Introduction: The Privileged Scaffold in Oncology
The 1,2,4-triazole ring is a five-membered heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This is due to its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups, which enhances binding affinity to various biological targets.[1][2] Consequently, 1,2,4-triazole derivatives exhibit a vast spectrum of pharmacological activities, including prominent anticancer effects.[3][4] Marketed anticancer drugs such as letrozole and anastrozole, which are aromatase inhibitors, feature the 1,2,4-triazole core, validating its importance in oncology drug development.[5]
The specific class of compounds, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol and its derivatives, combines the robust triazole core with phenyl and pyridine moieties. This structural arrangement is particularly promising for targeting key signaling pathways implicated in cancer cell proliferation and survival. The pyridine ring, for instance, is a common feature in many kinase inhibitors, suggesting that these derivatives may function by interfering with enzymes like Epidermal Growth Factor Receptor (EGFR) or other receptor tyrosine kinases.[6][7]
This guide provides a comprehensive framework for the synthesis and preclinical evaluation of these compounds. It details the underlying scientific principles, step-by-step experimental protocols, and data interpretation strategies essential for researchers in drug discovery and development.
Section 1: Synthesis of the Core Scaffold and Derivatives
The synthesis of the 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol core is typically achieved through a multi-step process starting from isonicotinic acid hydrazide. The general strategy involves the formation of a dithiocarbazinate salt, followed by cyclization with a phenyl isothiocyanate or a related precursor. The thiol group (-SH) at the 3-position offers a convenient handle for further derivatization to explore structure-activity relationships (SAR).
Protocol 1: Synthesis of 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol outlines a common and reliable method for synthesizing the parent compound.[8][9][10]
Causality: The reaction proceeds by first creating a potassium dithiocarbazinate salt from isoniazid and carbon disulfide in an alkaline medium. This intermediate is then cyclized by heating with phenylhydrazine, which introduces the N-phenyl group at position 4 and drives the formation of the stable five-membered triazole ring.
Materials:
-
Isoniazid (Isonicotinic acid hydrazide)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Carbon disulfide (CS₂)
-
Phenylhydrazine
-
Hydrochloric acid (HCl)
-
Reflux apparatus, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Step 1: Preparation of Potassium Dithiocarbazinate Salt.
-
Dissolve isonicotinic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (150 mL) with gentle warming.
-
Cool the solution in an ice bath. Add carbon disulfide (0.1 mol) dropwise while stirring vigorously.
-
Continue stirring the mixture at room temperature for 12-16 hours.
-
Collect the precipitated potassium salt by filtration, wash with cold diethyl ether, and dry under vacuum.[11]
-
-
Step 2: Cyclization to Form the Triazole Ring.
-
Suspend the potassium dithiocarbazinate salt (0.05 mol) and phenylhydrazine (0.05 mol) in water (100 mL).
-
Reflux the mixture for 4-6 hours, during which the evolution of hydrogen sulfide (H₂S) gas will be observed (perform in a well-ventilated fume hood).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
Filter the solution to remove any impurities. Acidify the clear filtrate with dilute hydrochloric acid (HCl) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[9][11]
-
-
Step 3: Characterization.
Caption: General workflow for the synthesis of the triazole core.
Section 2: Postulated Mechanisms of Anticancer Action
Triazole derivatives can exert anticancer effects through various mechanisms, often by inhibiting key enzymes involved in cell growth and proliferation.[2][4] For the 4-Phenyl-5-pyridin-4-yl scaffold, a primary hypothesized mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as EGFR.
Causality: The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell division, survival, and metastasis.[13][14] The nitrogen atoms in the pyridine and triazole rings can form crucial hydrogen bonds or coordinate with residues in the ATP-binding pocket of kinases like EGFR, preventing phosphorylation and downstream signaling.[7] This blockade can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[6][7]
Caption: Inhibition of the EGFR pathway by triazole derivatives.
Section 3: Protocols for In Vitro Anticancer Evaluation
A systematic in vitro evaluation is critical to determine the efficacy and mechanism of action of the synthesized compounds. The following protocols describe three fundamental assays: cell viability, apoptosis induction, and cell cycle analysis.[15][16]
Caption: Overall workflow for in vitro anticancer evaluation.
Protocol 2: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[15][17][18] The amount of formazan produced is directly proportional to the number of living cells. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer).[4][19]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
Synthesized triazole derivatives, dissolved in DMSO to create stock solutions.
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in complete medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (DMSO, concentration not exceeding 0.5%) and untreated controls.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC₅₀ value using non-linear regression analysis.[16]
Protocol 3: Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Assay)
Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[20][21] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.[20]
Materials:
-
6-well cell culture plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the triazole derivative at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. The cell populations will be distributed into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells.
-
Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Q3 (Annexin V-/PI-): Live cells.
-
Q4 (Annexin V+/PI-): Early apoptotic cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant. A significant increase in the percentage of cells in Q4 and Q2 in treated samples compared to the control indicates apoptosis induction.[16]
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Many anticancer agents induce cell death by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M).[19] This assay uses PI to stain the cellular DNA. Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the DNA content. Flow cytometry can then quantify the distribution of cells across the different phases of the cell cycle.[20]
Materials:
-
6-well cell culture plates.
-
Ice-cold 70% ethanol.
-
PI staining solution (containing RNase A to prevent staining of RNA).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol, typically for a 24-hour duration.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase in treated samples compared to the control indicates cell cycle arrest.[21]
Section 4: Data Presentation and Interpretation
Organizing quantitative data into tables allows for clear comparison and interpretation of the compounds' efficacy.
Table 1: Cell Viability (IC₅₀) of Triazole Derivatives against Various Cancer Cell Lines
| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |
|---|---|---|---|
| Derivative 1 | 8.7 | 5.2 | 12.4 |
| Derivative 2 | 4.1 | 2.9 | 6.8 |
| Derivative 3 | 15.3 | 11.8 | 20.1 |
| Doxorubicin | 1.2 | 0.9 | 1.5 |
Note: Data are representative. Doxorubicin is a standard chemotherapeutic agent used as a positive control.[19]
Table 2: Apoptosis Induction in MCF-7 Cells (24-hour treatment with Derivative 2)
| Concentration | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
|---|---|---|---|
| Control (0 µM) | 92.1% | 4.5% | 2.8% |
| 1.5 µM (0.5x IC₅₀) | 75.4% | 15.8% | 7.3% |
| 2.9 µM (1x IC₅₀) | 48.2% | 30.1% | 19.5% |
| 5.8 µM (2x IC₅₀) | 21.9% | 42.6% | 31.7% |
Table 3: Cell Cycle Analysis in MCF-7 Cells (24-hour treatment with Derivative 2)
| Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control (0 µM) | 58.3% | 25.1% | 16.6% |
| 2.9 µM (1x IC₅₀) | 25.7% | 18.9% | 55.4% |
Interpretation:
-
Table 1: A lower IC₅₀ value indicates higher potency. Derivative 2 is the most potent of the synthesized compounds against all tested cell lines.
-
Table 2: Derivative 2 induces apoptosis in a dose-dependent manner, as shown by the significant increase in early and late apoptotic cell populations.
-
Table 3: Treatment with Derivative 2 causes a significant accumulation of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint.
Conclusion
The 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and application notes provided herein offer a robust framework for synthesizing these compounds and systematically evaluating their biological activity. By combining cytotoxicity screening with mechanistic assays for apoptosis and cell cycle analysis, researchers can effectively identify lead candidates and elucidate their mode of action, paving the way for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 12. amhsr.org [amhsr.org]
- 13. atcc.org [atcc.org]
- 14. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 18. ijpbs.com [ijpbs.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. benchchem.com [benchchem.com]
- 21. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in Organic Synthesis
An Application Guide for Drug Discovery & Synthetic Chemistry Professionals
Preamble: The 1,2,4-Triazole-3-thiol Scaffold
In the landscape of medicinal chemistry and materials science, certain heterocyclic cores are designated as "privileged structures" due to their ability to bind to multiple biological receptors with high affinity. The 1,2,4-triazole ring is a quintessential example of such a scaffold, appearing in a wide array of approved pharmaceuticals.[1] The introduction of a thiol group at the C3 position, creating the 1,2,4-triazole-3-thiol (or its tautomeric thione form), further enhances its utility. This moiety is not merely a passive structural element; it is a reactive handle and a potent pharmacophore, with the sulfur and adjacent nitrogen atoms acting as key hydrogen bond donors/acceptors and metal coordinating sites.[2]
This guide focuses on a specific, highly functionalized derivative: 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol . This molecule combines three critical pharmacophoric elements:
-
The 1,2,4-Triazole Core: A stable, aromatic, and polar core resistant to metabolic degradation.
-
A Pyridin-4-yl Substituent: Introduces a basic nitrogen center, enabling salt formation, improving solubility, and providing a key interaction point for biological targets.
-
A Phenyl Group at N4: Modulates the electronic properties and provides a site for steric and hydrophobic interactions.
-
A Nucleophilic Thiol Group: The cornerstone of its synthetic versatility, allowing for a multitude of chemical transformations.
This document serves as a technical guide for researchers, providing both the strategic rationale and detailed protocols for leveraging this powerful building block in organic synthesis.
Synthesis of the Core Scaffold
The most reliable and common pathway to 4,5-disubstituted-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[3][4] This method is efficient and provides high yields of the target heterocycle.
The overall synthetic workflow is a two-step process starting from commercially available reagents.
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. [PDF] Synthesis of 1,2,4-triazole-3-thiols and their S-substituted derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Efficacy Testing of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay development workflow to determine the therapeutic efficacy of the novel compound, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol. Given that the specific biological target of this compound is not yet elucidated, this guide presents a systematic approach, beginning with target identification and deconvolution, followed by the development of biochemical and cell-based assays to characterize its mechanism of action and potency. This protocol emphasizes scientific integrity, providing the rationale behind experimental choices and outlining self-validating systems to ensure data reliability.
Introduction: The Therapeutic Potential of Triazole-3-thiol Compounds
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and antioxidant properties.[1][2] The thiol group often enhances the biological activity of these compounds.[3][4] 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is a novel compound within this class, and its structural features suggest potential as a therapeutic agent. This application note will guide the user through a logical and efficient workflow to first identify its molecular target(s) and then develop specific assays to quantify its efficacy.
Stage 1: Unbiased Target Identification
Without a known target, the initial and most critical step is to identify the intracellular protein(s) that 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol directly binds to. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it allows for the detection of target engagement in a native cellular environment.[5][6] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[6]
Proteome-Wide Target Identification using Thermal Proteome Profiling (TPP)
To cast a wide net for potential targets, a mass spectrometry-based approach to CETSA, known as Thermal Proteome Profiling (TPP), can be employed.[7] This method allows for the simultaneous assessment of the thermal stability of thousands of proteins in response to compound treatment.
dot graph TD { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Figure 1: Thermal Proteome Profiling (TPP) Workflow for Target Identification.
Protocol 1: Thermal Proteome Profiling (TPP)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are hypothesized) to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a screening concentration of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (e.g., 10 µM) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform a tryptic digest on equal amounts of protein from each sample.
-
Quantitative Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Data Analysis: Identify and quantify proteins across all temperature points. Proteins that are stabilized by the compound will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. These "hits" are your primary target candidates.
Stage 2: Biochemical Assay Development for Target Validation
Once a putative target is identified from the TPP experiment (e.g., a specific enzyme), the next step is to validate this interaction and quantify the compound's potency using a biochemical assay. An enzyme inhibition assay is a common and direct method to measure the effect of a compound on enzyme activity.[9][10]
dot graph TD { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Figure 2: Workflow for a Biochemical Enzyme Inhibition Assay.
Protocol 2: In Vitro Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a suitable assay buffer at the optimal pH for the target enzyme.[9] Prepare stock solutions of the purified enzyme, its substrate, and a dilution series of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.
-
Enzyme and Inhibitor Pre-incubation: In a microplate, add the target enzyme to wells containing the different concentrations of the test compound or vehicle control. Allow for a pre-incubation period (e.g., 15-30 minutes) to allow for binding.[9]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Monitor the formation of the product over time using a plate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[11][12]
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response is reduced by half.[12] |
| Enzyme Concentration | Should be significantly lower than the inhibitor concentration to avoid "tight binding" effects.[13] |
| Substrate Concentration | Often set at or below the Michaelis constant (Km) to detect competitive inhibitors.[13] |
Table 1: Key Parameters in an Enzyme Inhibition Assay.
Stage 3: Cell-Based Assays for Efficacy in a Physiological Context
While biochemical assays are crucial for confirming direct target inhibition, cell-based assays are essential to determine a compound's efficacy in a more complex biological system. These assays can measure downstream effects of target engagement, as well as provide insights into cell permeability and potential cytotoxicity.
Cytotoxicity Assessment
It is critical to assess whether the observed cellular effects are due to specific target modulation or general toxicity. The MTT assay is a widely used colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[14][15]
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol for a desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the compound concentration to determine the concentration that causes 50% inhibition of cell growth (GI50).
Target-Specific Signaling Pathway Assay
If the identified target is part of a known signaling pathway, a reporter gene assay can be a powerful tool to measure the compound's effect on that pathway's activity.[18][19]
dot graph TD { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Figure 3: General Workflow for a Luciferase Reporter Assay.
Protocol 4: Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene under the control of a response element specific to the signaling pathway of interest, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.[20]
-
Compound Treatment: After allowing for protein expression, treat the cells with various concentrations of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay system.[20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 (for activators) or IC50 (for inhibitors) of the compound on the signaling pathway.[19]
Stage 4: Assay Validation and Quality Control
For any assay to be reliable, especially in a high-throughput screening (HTS) context, it must be rigorously validated. Key statistical parameters are used to assess the quality and robustness of an assay.[21]
Z'-Factor
The Z'-factor (pronounced Z-prime) is a statistical measure of the separation between the positive and negative controls in an assay.[22][23] It is a critical parameter for validating the quality of an HTS assay.
Formula for Z'-Factor:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
-
μp = mean of the positive control
-
μn = mean of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay[22] |
| 0 to 0.5 | Acceptable for screening |
| < 0 | Assay is not suitable for screening[22] |
Table 2: Interpretation of Z'-Factor Values.
Signal-to-Background Ratio (S/B)
The signal-to-background ratio is a measure of the dynamic range of an assay.[24][25] It is calculated as the ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio generally indicates a more robust assay.
Formula for Signal-to-Background Ratio:
S/B = μp / μn
Where:
-
μp = mean of the positive control
-
μn = mean of the negative control
Conclusion
The protocols and methodologies outlined in this application note provide a comprehensive framework for the systematic evaluation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol's efficacy. By starting with unbiased target identification and progressing through rigorous biochemical and cell-based assay development and validation, researchers can confidently characterize the compound's mechanism of action and therapeutic potential. This structured approach ensures the generation of high-quality, reproducible data, which is fundamental to the advancement of any novel compound in the drug discovery pipeline.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. CETSA [cetsa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. High-throughput screening - Wikipedia [en.wikipedia.org]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Z-factor - Wikipedia [en.wikipedia.org]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. Metrics for Comparing Instruments and Assays [moleculardevices.com]
In vivo animal models for testing 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
An Application Guide for Preclinical Assessment of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This is attributed to its unique electronic features, ability to engage in hydrogen bonding, and metabolic stability. Derivatives of 1,2,4-triazole have demonstrated significant pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, antifungal, antioxidant, and anticancer properties.[1][2][3][4][5] Specifically, compounds structurally related to 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, which incorporate a thiol group, have shown promising antimicrobial and antioxidant activities in in vitro assays.[6][7]
This guide serves as a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals. It outlines the foundational in vivo animal models for evaluating the therapeutic potential of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (referred to herein as "the compound"). The protocols are designed to provide a robust framework for initial efficacy screening in two key therapeutic areas: inflammation and oncology.
The experimental designs described herein are grounded in established preclinical methodologies and emphasize scientific integrity, ethical considerations, and data-driven decision-making.
Section 1: Foundational Protocols and Ethical Framework
Prior to initiating efficacy studies, several foundational procedures must be established. These steps are critical for ensuring data reproducibility, animal welfare, and compliance with regulatory standards.
Ethical Conduct and Regulatory Compliance
All animal experiments must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent local ethics board.[8] The principles of the 3Rs (Replacement, Reduction, and Refinement) are a mandatory framework for ethical and responsible animal research.[9][10]
-
Replacement: Utilizing non-animal methods where possible. The protocols in this guide assume in vitro screening has already established a rationale for in vivo testing.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant results.[10]
-
Refinement: Minimizing animal pain, suffering, and distress through optimized procedures, appropriate anesthesia/analgesia, and defined humane endpoints.[8][11]
Formulation and Vehicle Selection
The compound must be formulated in a sterile, non-toxic vehicle suitable for the chosen route of administration.
-
Rationale: The vehicle should solubilize the compound without exhibiting any biological activity or toxicity itself. An improper vehicle can lead to poor bioavailability, local irritation, or confounding experimental results.
-
Common Vehicles:
-
Aqueous: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).
-
Co-solvents: For poorly soluble compounds, a mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common starting point. The final concentration of DMSO should ideally be kept below 10% for parenteral routes to avoid toxicity.
-
-
Protocol:
-
Determine the solubility of the compound in various pharmaceutically acceptable solvents.
-
Prepare a small test batch of the formulation and observe for precipitation or instability.
-
Administer the vehicle alone to a control group of animals to ensure it does not produce any adverse effects or interfere with the experimental endpoints.
-
Routes of Administration
The choice of administration route is critical and depends on the compound's properties and the intended clinical application.[12]
-
Intraperitoneal (IP): Commonly used in rodents for initial screening. It offers rapid absorption into the systemic circulation, bypassing the gastrointestinal tract.[13] However, it can cause local irritation and does not mimic oral administration.[13]
-
Oral Gavage (PO): Preferred for compounds intended for oral delivery in humans. It subjects the compound to first-pass metabolism. Requires skilled handling to avoid stress and injury to the animal.[14]
-
Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action. It is useful for determining a compound's maximum potential effect but can be technically challenging in small rodents like mice.[12][15]
Table 1: Recommended Administration Volumes and Needle Sizes for Rodents
| Species | Route | Max Volume | Needle Gauge |
|---|---|---|---|
| Mouse (25-30g) | IP | 2-3 mL | 25-27G |
| SC | 2-3 mL | 25-27G | |
| IV (tail vein) | 0.2 mL (slow) | 27-30G | |
| PO (gavage) | 0.2 mL | 20-22G (ball-tip) | |
| Rat (200-250g) | IP | 5-10 mL | 23-25G |
| SC | 5-10 mL | 23-25G | |
| IV (tail vein) | 0.5 mL (slow) | 25-27G | |
| PO (gavage) | 1.0 mL | 18-20G (ball-tip) |
Source: Adapted from institutional guidelines.[14][15]
Section 2: In Vivo Model for Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a classical and highly reproducible assay for evaluating acute anti-inflammatory activity.[16][17]
Scientific Rationale
Sub-plantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response.[17]
-
Early Phase (0-2.5h): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (2.5-6h): Mediated by the production of prostaglandins, involving the cyclooxygenase (COX) enzymes.[18] This model is effective for screening compounds that may inhibit these inflammatory mediators, particularly NSAID-like drugs.[17]
Diagram 1: General Workflow for Preclinical In Vivo Assessment
Caption: General workflow for in vivo compound testing.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar or Sprague-Dawley rats (male, 180-220g)
-
Test compound formulation
-
Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg)
-
Vehicle control
-
1% w/v Carrageenan solution in sterile saline
-
Digital Plethysmometer
-
Administration syringes and needles
Procedure:
-
Acclimatization: House animals for at least 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.[17]
-
Fasting: Fast animals overnight (approx. 12-18 hours) before the experiment with free access to water.
-
Rationale: Fasting ensures uniform drug absorption and reduces variability.
-
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Indomethacin)
-
Group III, IV, etc.: Test Compound (different doses)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, positive control, or test compound via the chosen route (e.g., IP or PO).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw Volume (t) - Paw Volume (0).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Table 2: Data Collection for Paw Edema Assay
| Group | Animal ID | Dose (mg/kg) | Paw Vol (0h) | Paw Vol (1h) | Paw Vol (2h) | Paw Vol (3h) | Paw Vol (4h) | % Inhibition (at peak) |
|---|---|---|---|---|---|---|---|---|
| Vehicle | R1 | - | ||||||
| R2 | - | |||||||
| Indomethacin | R7 | 10 | ||||||
| Compound | R13 | 25 |
| Compound | R19 | 50 | | | | | | |
Section 3: In Vivo Model for Anticancer Activity
The subcutaneous xenograft model is the industry standard for initial in vivo efficacy testing of anticancer agents against solid tumors.[19][20]
Scientific Rationale
This model involves implanting human cancer cells into immunodeficient mice (e.g., Nude, SCID), which lack a functional adaptive immune system and therefore do not reject the foreign cells.[21] The tumor is grown subcutaneously, allowing for easy, non-invasive monitoring of its growth over time using calipers. This model provides critical information on a compound's ability to inhibit tumor growth in a complex biological system.[20][22]
Diagram 2: Workflow for Subcutaneous Xenograft Model
Caption: Workflow for the anticancer xenograft model.
Detailed Protocol: Subcutaneous Xenograft Model in Mice
Materials:
-
Immunodeficient mice (e.g., Athymic Nude, 6-8 weeks old)
-
Human cancer cell line of interest (e.g., MCF-7, A549)
-
Growth media, PBS, Trypsin
-
Matrigel® (or similar basement membrane matrix)
-
Test compound formulation, vehicle control, positive control (e.g., a standard chemotherapy agent)
-
Digital calipers
-
Administration syringes and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line under sterile conditions according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation: Harvest cells using trypsin, wash with PBS, and perform a cell count (e.g., using a hemocytometer). Resuspend the cell pellet in a cold mixture of sterile PBS and Matrigel (typically 1:1 ratio) to a final concentration of 5-10 x 10⁷ cells/mL.
-
Rationale: Matrigel provides a scaffold that supports initial tumor cell survival and establishment. Keeping the suspension on ice is critical to prevent premature polymerization.
-
-
Tumor Implantation: Anesthetize the mice. Inject 0.1-0.2 mL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor animals 2-3 times per week for tumor growth. Start measuring with digital calipers once tumors become palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).
-
Rationale: Randomization ensures that each group has a similar average starting tumor volume, which is crucial for accurate comparison of treatment effects.
-
-
Treatment: Begin administration of the vehicle, test compound, and positive control according to the planned schedule (e.g., once daily, IP). Record the body weight of each animal at least twice weekly.
-
Rationale: Body weight is a key indicator of systemic toxicity. A weight loss of >15-20% is often a humane endpoint.[11]
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size (e.g., ~1500 mm³).
-
Data Analysis:
-
Primary efficacy endpoint is Tumor Growth Inhibition (TGI). It can be calculated as:
-
% TGI = [ 1 - ( (Mean Tumor Vol_Treated_Final - Mean Tumor Vol_Treated_Initial) / (Mean Tumor Vol_Control_Final - Mean Tumor Vol_Control_Initial) ) ] * 100
-
-
Plot mean tumor volume vs. time for each group.
-
Plot mean body weight change vs. time to assess toxicity.
-
Table 3: Data Collection for Xenograft Study
| Group | Animal ID | Day 0 TV (mm³) | Day 0 BW (g) | Day 3 TV | Day 3 BW | ... | Final TV | Final BW | % TGI |
|---|---|---|---|---|---|---|---|---|---|
| Vehicle | M1 | ||||||||
| M2 | |||||||||
| Chemo | M9 | ||||||||
| Compound | M17 |
TV = Tumor Volume; BW = Body Weight
Section 4: Data Interpretation and Future Directions
Successful execution of these protocols will provide foundational data on the in vivo profile of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.
-
Anticancer Model: A statistically significant TGI value (>50%) with acceptable toxicity (e.g., <10% body weight loss) indicates promising anticancer activity and warrants further investigation.
Next Steps:
-
Dose-Response Studies: To determine the optimal therapeutic dose.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To understand the compound's absorption, distribution, metabolism, and excretion, and correlate it with its biological effect.
-
Mechanism of Action Studies: Utilizing excised tumor tissue or other samples for biomarker analysis (e.g., immunohistochemistry, Western blot).
-
Advanced Models: Progressing to more clinically relevant models, such as orthotopic cancer models or chronic inflammation models (e.g., collagen-induced arthritis).[18][22]
This structured approach ensures that the preclinical evaluation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is conducted efficiently, ethically, and with a high degree of scientific rigor, paving the way for its potential development as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. forskningsetikk.no [forskningsetikk.no]
- 9. ichor.bio [ichor.bio]
- 10. Policy on use of animals in research – UKRI [ukri.org]
- 11. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 15. ntnu.edu [ntnu.edu]
- 16. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 20. ijpbs.com [ijpbs.com]
- 21. researchgate.net [researchgate.net]
- 22. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol for Advanced Drug Delivery
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (PPTT). The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial effects. However, compounds like PPTT, characterized by aromatic and heterocyclic ring systems, often exhibit poor aqueous solubility, which severely limits their bioavailability and therapeutic potential.[1][2][3] This guide addresses this critical challenge by presenting detailed protocols for two advanced formulation strategies: Nanocrystal Technology via high-pressure homogenization and Liposomal Encapsulation using the thin-film hydration method. We provide the scientific rationale behind these choices, step-by-step experimental procedures, and protocols for the essential physicochemical characterization of the resulting nanoformulations.
Introduction: The Rationale for Advanced Formulation
4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (PPTT) belongs to the 1,2,4-triazole-3-thiol class of heterocyclic compounds. This structural motif is a well-established pharmacophore present in numerous therapeutic agents, recognized for its ability to engage with biological receptors through hydrogen bonding and dipole interactions. Derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.
The primary obstacle to the clinical translation of PPTT and similar molecules is their low water solubility. Poor solubility leads directly to a low dissolution rate in physiological fluids, resulting in poor and erratic absorption and, consequently, low oral bioavailability.[1] It is estimated that 70% to 80% of drug candidates in the development pipeline are poorly soluble, making advanced formulation a critical and enabling step in drug development.[4]
This guide focuses on transforming PPTT from a poorly soluble active pharmaceutical ingredient (API) into a viable drug delivery system with enhanced biopharmaceutical properties. We will explore two distinct nanotechnological approaches:
-
Nanocrystals: Reducing the particle size of the API to the nanometer range drastically increases the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this enhances the dissolution velocity, which can lead to improved bioavailability.[4] This top-down approach is particularly suitable for compounds where the drug itself is the primary component of the final formulation.[5]
-
Liposomes: These are vesicular systems composed of a lipid bilayer enclosing an aqueous core. For hydrophobic drugs like PPTT, the molecule can be partitioned within the lipid bilayer. Liposomes can solubilize poorly soluble drugs, protect them from degradation, and can be modified for targeted delivery.[6][7][8][9]
Physicochemical Properties of PPTT
A thorough understanding of the API's properties is fundamental to designing a successful formulation.
| Property | Value / Expected Characteristic | Source / Rationale |
| Molecular Formula | C₁₃H₁₀N₄S | [10] |
| Molecular Weight | 254.31 g/mol | [10] |
| Appearance | Expected to be a crystalline solid | Based on similar heterocyclic structures. |
| Aqueous Solubility | Poor | High molecular weight and lipophilicity from phenyl and pyridyl rings predict low water solubility.[11] |
| Chemical Stability | The thiol (-SH) group is susceptible to oxidation, potentially forming disulfide bridges. | General chemical knowledge of thiol compounds. |
| pKa | The triazole and pyridine nitrogens, and the thiol group, will have distinct pKa values, influencing solubility at different pH values. | Structural analysis. |
Formulation Strategy 1: PPTT Nanocrystals via High-Pressure Homogenization
This strategy aims to enhance the dissolution rate of PPTT by reducing its particle size to the sub-micron range. High-pressure homogenization (HPH) is a scalable, top-down method that uses cavitation, shear forces, and particle collision to achieve size reduction.[5][12]
Rationale for Component Selection
-
Active Pharmaceutical Ingredient (API): 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (PPTT).
-
Dispersion Medium: Sterile Water for Injection (WFI). The primary vehicle for the nanosuspension.
-
Stabilizer: Poloxamer 188 (Pluronic® F68). A non-ionic surfactant is crucial for preventing the aggregation of high-surface-energy nanocrystals.[13] Poloxamer 188 provides steric hindrance, adsorbing to the particle surface and creating a physical barrier that prevents agglomeration.[14][15] It is a GRAS (Generally Regarded As Safe) excipient widely used in parenteral formulations.[13]
Experimental Workflow: High-Pressure Homogenization
Caption: Workflow for PPTT nanocrystal production.
Detailed Protocol: Nanocrystal Formulation
-
Preparation of Stabilizer Solution: Prepare a 2% (w/v) solution of Poloxamer 188 in sterile WFI. Filter through a 0.22 µm syringe filter to ensure sterility and remove any particulates.
-
Preparation of Pre-suspension: Weigh 1 g of PPTT and add it to 49 mL of the sterile 2% Poloxamer 188 solution to create a 2% (w/v) API pre-suspension. The final drug-to-stabilizer ratio will be 1:1.
-
High-Shear Mixing: Homogenize the pre-suspension using a high-shear mixer (e.g., IKA Ultra-Turrax) at 10,000 rpm for 5 minutes. This step breaks down large API agglomerates and creates a finer, more uniform suspension suitable for HPH.[16]
-
High-Pressure Homogenization:
-
Prime the high-pressure homogenizer (e.g., Avestin EmulsiFlex-C3) according to the manufacturer's instructions.
-
Process the pre-suspension through the homogenizer at a pressure of 1500 bar.[16]
-
Collect the outlet and recycle it back into the feed reservoir.
-
Perform a total of 15-20 homogenization cycles. It is advisable to cool the system using a water bath or cooling coil to dissipate the heat generated during the process.
-
Take aliquots after 5, 10, 15, and 20 cycles to monitor the particle size reduction process.
-
-
Collection and Storage: Collect the final nanosuspension in a sterile container. Store at 2-8°C. For long-term stability, the nanosuspension can be lyophilized with a suitable cryoprotectant (e.g., trehalose).
Formulation Strategy 2: Liposomal Encapsulation of PPTT
This approach utilizes lipid vesicles to encapsulate the hydrophobic PPTT within their bilayer, effectively creating a drug delivery system with improved solubility. The thin-film hydration method is a robust and widely used technique for preparing liposomes in a laboratory setting.[6][7][8][9]
Rationale for Component Selection
-
API: 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (PPTT).
-
Structural Lipid: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). A saturated phospholipid with a high phase transition temperature (Tc = 41°C), which forms rigid and stable bilayers at physiological temperature (37°C).[17][18]
-
Membrane Stabilizer: Cholesterol (Chol). Incorporating cholesterol into the lipid bilayer modulates membrane fluidity, reduces permeability, and enhances vesicle stability.[19][20][21] A DPPC:Chol molar ratio of approximately 2:1 is common for creating stable bilayers.
-
Organic Solvent: Chloroform:Methanol (2:1 v/v). A standard solvent system to ensure complete dissolution of both the lipids and the hydrophobic API.
-
Hydration Medium: Phosphate-Buffered Saline (PBS), pH 7.4. An isotonic and iso-osmotic buffer suitable for biological applications.
Experimental Workflow: Liposome Formulation
Caption: Workflow for PPTT liposome production.
Detailed Protocol: Liposome Formulation
-
Lipid & Drug Dissolution: In a 50 mL round-bottom flask, dissolve 100 mg of DPPC, 27 mg of Cholesterol, and 10 mg of PPTT in approximately 10 mL of a chloroform:methanol (2:1 v/v) mixture. Swirl gently until a clear solution is obtained.
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to 45-50°C (above the Tc of DPPC).
-
Rotate the flask and gradually apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.
-
Continue evaporation under high vacuum for at least 1 hour to ensure complete removal of residual solvent.
-
-
Hydration:
-
Add 10 mL of pre-warmed (50°C) PBS (pH 7.4) to the flask containing the dry lipid film.
-
Continue to rotate the flask in the water bath (without vacuum) for 1 hour. The lipid film will hydrate and swell, forming multilamellar vesicles (MLVs).[6]
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder (e.g., Avanti Mini-Extruder) with a 200 nm polycarbonate membrane, pre-warmed to 50°C.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension through the membrane 11-21 times. This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[9]
-
(Optional) For smaller vesicles, repeat the extrusion process with a 100 nm membrane.
-
-
Purification:
-
To remove the unencapsulated (free) drug, the liposomal suspension can be purified by size exclusion chromatography or dialysis.
-
Dialysis: Transfer the liposome suspension into a dialysis bag (MWCO 12-14 kDa) and dialyze against 1 L of PBS (pH 7.4) at 4°C for 12-24 hours, with several buffer changes. This allows the small, free drug molecules to diffuse out while retaining the larger liposomes.[22]
-
-
Collection and Storage: Collect the purified liposomal suspension and store in a sterile, sealed vial at 2-8°C.
Characterization of Nanoformulations: Protocols
Thorough characterization is essential to ensure the quality, stability, and performance of the nanoformulations.[23]
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[24][25][26] Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a key indicator of colloidal stability.[27][28][29]
-
Protocol:
-
Dilute a small aliquot of the nanoformulation (nanocrystal or liposome suspension) with WFI or PBS to achieve an appropriate scattering intensity (typically a count rate between 100-500 kcps).
-
Transfer the diluted sample to a disposable cuvette (or a folded capillary cell for zeta potential).[29]
-
Equilibrate the sample at 25°C in the instrument for 2 minutes.[28]
-
Perform the measurement using an instrument like a Malvern Zetasizer. For zeta potential, the Smoluchowski approximation is typically used for aqueous media.[28]
-
Perform at least three replicate measurements for each sample.[28]
-
-
Acceptance Criteria:
-
Particle Size: Target range (e.g., 100-300 nm).
-
PDI: < 0.3 indicates a relatively narrow and homogenous size distribution.
-
Zeta Potential: A value of |ζ| > 20-30 mV generally indicates good electrostatic stability.[27]
-
Encapsulation Efficiency (%EE) for Liposomes
-
Principle: %EE is the percentage of the initial drug that is successfully entrapped within the liposomes.[30][] It is determined by separating the free drug from the liposomes and quantifying the drug in both fractions or by quantifying the total and free drug.[22]
-
Protocol:
-
Separation of Free Drug: Use an ultrafiltration method. Place 0.5 mL of the liposome suspension into a centrifugal filter unit (e.g., Amicon Ultra, MWCO 10 kDa). Centrifuge at 5,000 x g for 15 minutes. The filtrate will contain the free, unencapsulated drug.
-
Quantification of Free Drug (C_free): Analyze the filtrate using a validated HPLC method for PPTT.
-
Quantification of Total Drug (C_total): Take 0.1 mL of the original (un-centrifuged) liposome suspension and add 0.9 mL of methanol or another suitable organic solvent to disrupt the liposomes and release the encapsulated drug.[22] Analyze this solution by HPLC to determine the total drug concentration.
-
Calculation: %EE = [(C_total - C_free) / C_total] * 100[22]
-
In-Vitro Drug Release
-
Principle: The dialysis bag method is commonly used to study the release of a drug from a nano-carrier over time.[32][33] The nanoformulation is placed in a dialysis bag, which is then immersed in a release medium. The rate of drug appearance in the medium is monitored.
-
Protocol:
-
Preparation: Hydrate a dialysis membrane (MWCO 12-14 kDa) according to the manufacturer's instructions.
-
Setup: Pipette 1 mL of the nanoformulation (nanocrystal or liposome suspension) into the dialysis bag and securely seal both ends.
-
Place the bag into a beaker containing 100 mL of a release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions for the poorly soluble drug). The volume of the release medium should be significantly larger than the sample volume.[34]
-
Place the beaker in a shaking water bath maintained at 37°C with gentle agitation (e.g., 100 rpm).[35]
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and immediately replace it with 1 mL of fresh, pre-warmed medium to maintain a constant volume.
-
Analysis: Analyze the collected samples for PPTT concentration using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
-
Stability Studies
-
Principle: Stability testing evaluates how the quality of the nanoformulation varies with time under the influence of environmental factors such as temperature.[23][36] It is critical for determining shelf-life.
-
Protocol:
-
Store aliquots of the final nanoformulations in sealed vials under different conditions as per ICH guidelines (e.g., long-term at 4°C and accelerated at 25°C/60% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw a sample and re-characterize it for key parameters.
-
-
Parameters to Monitor:
Conclusion
The protocols detailed in this guide provide a robust framework for the formulation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol into nanocrystal and liposomal drug delivery systems. By overcoming the inherent poor aqueous solubility of the API, these nanoformulations offer a promising path to enhance its bioavailability and unlock its therapeutic potential. The successful implementation of these strategies relies on careful execution of the protocols and rigorous physicochemical characterization to ensure the development of a safe, stable, and effective product. Further in vivo studies are warranted to correlate these in-vitro characteristics with pharmacokinetic performance.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. The Challenges and Formulation Strategies for Poorly Soluble Drug Substances [rsc.org]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation and Evaluation of Nanocrystals of a Lipid Lowering Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanocrystal technology for drug formulation and delivery [journal.hep.com.cn]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epfl.ch [epfl.ch]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. scispace.com [scispace.com]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. SOP for High-Pressure Homogenization for Nanoparticle Production – SOP Guide for Pharma [pharmasop.in]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. scispace.com [scispace.com]
- 20. Ultimate Guide to Choosing the Right Lipids for Drug Delivery and Formulation | AxisPharm [axispharm.com]
- 21. Building Blocks to Design Liposomal Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Stability Testing Parameters and Issues for Nanotechnology-Based Drug Products | Springer Nature Experiments [experiments.springernature.com]
- 24. bettersizeinstruments.com [bettersizeinstruments.com]
- 25. wyatt.com [wyatt.com]
- 26. horiba.com [horiba.com]
- 27. entegris.com [entegris.com]
- 28. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. nanocomposix.com [nanocomposix.com]
- 30. creative-biostructure.com [creative-biostructure.com]
- 32. Dialysis Bag Method: Significance and symbolism [wisdomlib.org]
- 33. dissolutiontech.com [dissolutiontech.com]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
- 37. Precise & Reliable Nanoparticles' Stability Study - CD Bioparticles [cd-bioparticles.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol?
A1: The most prevalent and reliable method involves a multi-step synthesis starting from isonicotinic acid hydrazide. This route is favored for its relatively high yields and the availability of starting materials. The general pathway involves the reaction of isonicotinic acid hydrazide with phenyl isothiocyanate, followed by cyclization of the resulting thiosemicarbazide intermediate in a basic medium.[1][2][3]
Q2: I am getting a very low yield. What are the potential causes and how can I improve it?
A2: Low yields are a common issue in heterocyclic synthesis and can stem from several factors.[4] Here’s a systematic approach to troubleshooting:
-
Purity of Reagents and Solvents: Impurities in your starting materials (isonicotinic acid hydrazide, phenyl isothiocyanate) or solvents can lead to unwanted side reactions.[4] Ensure you are using high-purity reagents and anhydrous solvents where necessary.
-
Reaction Temperature and Time: Both the formation of the thiosemicarbazide intermediate and the subsequent cyclization are sensitive to temperature and reaction duration.[4] Over-refluxing or insufficient heating during cyclization can lead to decomposition or incomplete reaction. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
pH of the Cyclization Step: The cyclization of the N-phenyl-2-isonicotinoylhydrazine-1-carbothioamide intermediate to the desired triazole is typically carried out in a basic medium (e.g., using NaOH or KOH).[2][5] An incorrect pH can either prevent cyclization or promote the formation of byproducts. Careful control of the pH is crucial.
-
Inefficient Mixing: For heterogeneous reaction mixtures, ensure vigorous stirring to maximize the contact between reactants.[4]
Q3: I have isolated a byproduct that is difficult to separate from my desired product. What could it be and how can I avoid its formation?
A3: A common byproduct in the synthesis of 1,2,4-triazole-3-thiols is the isomeric 1,3,4-thiadiazole derivative.[1][6] The formation of this isomer is often favored under acidic conditions.
-
Avoiding Formation: To favor the formation of the desired 1,2,4-triazole, ensure the cyclization step is performed under strongly basic conditions.[2]
-
Separation: If the thiadiazole byproduct does form, separation can be challenging due to similar polarities. Fractional crystallization or careful column chromatography may be required. Some methods leverage the difference in solubility in alkaline solutions to separate the triazole from the thiadiazole.[1]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to track the disappearance of the starting materials and the appearance of the product and any byproducts. Visualization can be achieved using a UV lamp.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Thiosemicarbazide Intermediate | Incomplete reaction of isonicotinic acid hydrazide and phenyl isothiocyanate. | Ensure equimolar amounts of reactants. The reaction is often carried out in a suitable solvent like ethanol and may require gentle heating. Monitor by TLC until the starting materials are consumed. |
| Low Yield of Final Triazole Product | Incomplete cyclization. Decomposition of the product. Formation of byproducts (e.g., 1,3,4-thiadiazole).[1] | Ensure the cyclization is carried out in a sufficiently basic medium (e.g., 2N NaOH) and for an adequate duration with heating.[5] Avoid excessive heating or prolonged reaction times. Monitor the reaction by TLC. |
| Product is an oil or fails to crystallize | Presence of impurities. Residual solvent. | Purify the crude product using column chromatography. Ensure all solvent is removed under vacuum. Attempt crystallization from a different solvent or solvent mixture. |
| Broad melting point of the final product | The product is impure. | Recrystallize the product from a suitable solvent (e.g., ethanol) until a sharp melting point is obtained. Check purity by TLC. |
| Unexpected peaks in NMR or Mass Spectrum | Presence of starting materials, byproducts, or solvent. | Compare the spectra with literature data for the expected product and potential byproducts.[6] Repurify the sample if necessary. |
Experimental Protocols
Protocol 1: Synthesis of N'-phenyl-N-(pyridin-4-ylcarbonyl)hydrazinocarbothioamide
This protocol outlines the synthesis of the key intermediate.
Materials:
-
Isonicotinic acid hydrazide
-
Phenyl isothiocyanate[7]
-
Ethanol
Procedure:
-
Dissolve isonicotinic acid hydrazide (1 eq.) in ethanol in a round-bottom flask.
-
Add phenyl isothiocyanate (1 eq.) to the solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
Protocol 2: Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
This protocol describes the cyclization of the intermediate to the final product.
Materials:
-
N'-phenyl-N-(pyridin-4-ylcarbonyl)hydrazinocarbothioamide
-
Sodium Hydroxide (2N aqueous solution)
-
Hydrochloric Acid (concentrated)
Procedure:
-
Suspend the thiosemicarbazide intermediate (1 eq.) in a 2N aqueous solution of sodium hydroxide.
-
Reflux the mixture for 3-5 hours.[5] The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to pH 5-6.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Caption: Synthetic pathway for 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Mechanistic Insights
The cyclization of the thiosemicarbazide intermediate in a basic medium proceeds via an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring.
Caption: Simplified mechanism of base-catalyzed cyclization.
References
- 1. mdpi.com [mdpi.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges encountered during the purification of this polar, multifunctional heterocyclic compound. Our guidance is grounded in established chemical principles and practical, field-tested experience to ensure you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, providing potential causes and actionable solutions.
Issue 1: My compound is streaking badly or not moving from the baseline during silica gel column chromatography.
-
Probable Cause: The high polarity of your triazole derivative, due to the presence of the pyridine nitrogen and the acidic proton of the thiol group, leads to very strong interactions with the acidic silanol groups on the surface of the silica gel.[1] This strong adsorption prevents efficient elution with common non-polar to moderately polar solvent systems.
-
Solutions:
-
Mobile Phase Modification: Add a small percentage of a competitive base, like triethylamine (0.5-2%), to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The triethylamine will preferentially interact with the acidic sites on the silica, reducing the strong adsorption of your basic pyridine-containing compound and leading to better peak shapes.[2]
-
Increase Mobile Phase Polarity: A gradient elution with an increasing concentration of a highly polar solvent like methanol in dichloromethane or ethyl acetate can be effective. Start with a low percentage of methanol and gradually increase it.
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider switching to a different stationary phase.
-
Reverse-Phase Chromatography (C18): This is an excellent alternative for highly polar compounds.[3] The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) is used.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[3][4] It uses a polar stationary phase with a primarily organic mobile phase containing a small amount of aqueous solvent.
-
-
Issue 2: The purified product appears as an oil or a waxy solid, but I expect a crystalline solid.
-
Probable Cause: The presence of residual impurities can act as a "eutectic mixture," depressing the melting point and preventing crystallization.[3] Residual solvents can also plasticize the solid.
-
Solutions:
-
Re-purification: The most reliable solution is to re-purify the material using a different technique. If you initially used silica gel chromatography, try recrystallization or reverse-phase chromatography.
-
Trituration: Try triturating the oil with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. Good starting points for trituration are diethyl ether, hexanes, or a mixture of the two. This can often induce crystallization.
-
Recrystallization with an Anti-Solvent: Dissolve the oily product in a minimal amount of a "good" solvent (a solvent in which it is highly soluble, e.g., methanol or ethanol). Then, slowly add an "anti-solvent" (a solvent in which it is poorly soluble, e.g., water or hexanes) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[5]
-
Issue 3: My final product is colored (e.g., yellow or brown), but the literature suggests it should be a white or off-white solid.
-
Probable Cause: The thiol group (-SH) is susceptible to oxidation, which can form disulfides and other colored impurities. Trace metal impurities from the synthesis can also lead to colored complexes.
-
Solutions:
-
Treatment with a Reducing Agent: During workup or before the final purification step, washing the organic layer with a dilute aqueous solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate can help reduce oxidized species.
-
Chelating Agent Wash: To remove residual metal catalysts (e.g., copper), wash the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).[3]
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently for a short period, and then filter the hot solution through celite to remove the carbon. This is very effective at removing highly colored, non-polar impurities. Use charcoal sparingly, as it can also adsorb your desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol?
A1: The impurities will depend on the synthetic route. Common impurities can include unreacted starting materials (e.g., isonicotinic acid hydrazide, phenyl isothiocyanate), partially reacted intermediates, and byproducts from side reactions.[3] Given the structure, regioisomers are a possibility if the cyclization reaction is not specific.
Q2: What is a good starting solvent system for recrystallization?
A2: The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5] For a polar compound like this, good starting points for single-solvent recrystallization are ethanol, methanol, or isopropanol.[6][7][8] A mixed solvent system, such as ethanol/water or dioxane/water, can also be very effective.
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful method for confirming the structure and assessing purity. Impurity peaks should be absent.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both the purity profile (from the LC chromatogram) and mass confirmation of your target compound.
-
Melting Point: A sharp melting point that is consistent with literature values indicates high purity.
Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
This protocol is designed to mitigate the issues of strong adsorption of the polar triazole.
-
Prepare the Deactivated Silica:
-
Create a slurry of silica gel in your chosen starting eluent (e.g., 98:2 ethyl acetate/triethylamine).
-
Pack the column with this slurry.
-
Flush the packed column with two column volumes of this solvent mixture to ensure the silica is fully deactivated.[2]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[2]
-
-
Elution:
-
Begin elution with a relatively non-polar mobile phase containing triethylamine (e.g., 90:10 hexanes/ethyl acetate with 1% triethylamine).
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate and then introducing methanol if necessary (e.g., transitioning to 95:4:1 ethyl acetate/methanol/triethylamine).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude solid in a flask and add a minimal amount of hot ethanol to just dissolve the compound.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[5]
-
Induce Crystallization: To the hot, clear solution, add water dropwise until the solution becomes faintly and persistently cloudy.
-
Re-dissolution and Cooling: Add a few drops of hot ethanol to make the solution clear again.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum.[5]
Data and Workflow Visualization
Table 1: Recommended Starting Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Modifiers | Typical Gradient |
| Normal Phase | Silica Gel | Hexanes/Ethyl Acetate | Dichloromethane/Methanol | 0.5-2% Triethylamine | Gradient from A to B |
| Reverse Phase | C18 Silica | Water | Acetonitrile or Methanol | 0.1% Formic Acid or TFA | Gradient from high A to high B |
| HILIC | Amine or Diol-bonded Silica | Acetonitrile | Water | 0.1% Formic Acid | Gradient from high A to high B |
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines a logical approach to selecting the appropriate purification technique.
Caption: A decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of its poor aqueous solubility. Our goal is to equip you with the foundational knowledge and practical methodologies to successfully incorporate this compound into your experimental workflows.
Section 1: Understanding the Molecule - Physicochemical Properties FAQ
This section addresses the fundamental properties of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol that govern its solubility.
Q1: What are the key structural features of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol that influence its solubility?
A1: The solubility of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is dictated by a combination of its structural components:
-
Aromatic Rings: The presence of both a phenyl and a pyridinyl ring contributes to the molecule's hydrophobicity and high melting point, which are characteristic of many poorly soluble compounds.[1][2]
-
Triazole Core: The 1,2,4-triazole ring is a heterocyclic structure that can participate in hydrogen bonding, but its overall contribution to aqueous solubility is limited by the larger aromatic substituents.
-
Thiol Group: The thiol (-SH) group is a key functional group. It can exist in equilibrium with its tautomeric thione form (-C=S).[3] This group is weakly acidic and can be deprotonated at higher pH, which is a critical factor for solubility enhancement.[4]
-
Pyridinyl Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated at acidic pH, offering another handle for solubility manipulation.
Q2: What are the estimated pKa and logP values for this compound, and what do they imply?
-
pKa: The molecule possesses two ionizable centers:
-
The thiol group is expected to be weakly acidic, with an estimated pKa in the range of 7-9. This means that above this pH, the thiol group will be deprotonated, forming a more soluble thiolate anion.
-
The pyridinyl nitrogen is basic, with an estimated pKa in the range of 4-6. Below this pH, the nitrogen will be protonated, forming a more soluble pyridinium cation.
-
-
LogP: The calculated octanol-water partition coefficient (logP) is likely to be in the range of 2-4, indicating a significant degree of lipophilicity and a preference for non-polar environments over aqueous solutions.
These predicted values suggest that 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a poorly water-soluble compound whose solubility is highly dependent on pH.[4][5]
Q3: What is tautomerism and how does it affect this molecule?
A3: Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, the key tautomerism is the thiol-thione equilibrium.[3] The thione form is generally more stable and less soluble in aqueous solutions. The equilibrium between these two forms can be influenced by the solvent and pH.
Caption: Thiol-Thione Tautomerism.
Section 2: Troubleshooting Common Solubility Issues - A Practical Guide
This section provides a step-by-step approach to addressing solubility problems encountered during experiments.
Issue 1: The compound precipitates out of my aqueous buffer.
Root Cause Analysis:
This is the most common issue and is typically due to the low intrinsic solubility of the compound in neutral aqueous solutions. The choice of buffer and its pH are critical.
Troubleshooting Workflow:
References
Side reactions and byproduct formation in the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
Welcome to the technical support center for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I am following a standard procedure for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, but I am getting a very low yield, or in some cases, no product at all. What could be the reasons?
Answer:
Several factors can contribute to a low or negligible yield of the target compound. Let's break down the potential causes and their remedies:
-
Incomplete Acylation of Thiosemicarbazide: The initial step of the synthesis is the acylation of 4-phenylthiosemicarbazide with a derivative of isonicotinic acid (e.g., isonicotinoyl chloride or isonicotinic acid itself with a coupling agent). If this reaction is incomplete, the subsequent cyclization to the triazole ring will be inefficient.
-
Troubleshooting:
-
Verify the quality of your starting materials. Impurities in 4-phenylthiosemicarbazide or the isonicotinic acid derivative can hinder the reaction.
-
Optimize the acylation conditions. Ensure you are using an appropriate solvent and that the reaction temperature and time are sufficient for the complete formation of the acylthiosemicarbazide intermediate. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to track the consumption of the starting materials.[1]
-
-
-
Incorrect pH for Cyclization: The cyclization of the acylthiosemicarbazide intermediate to the 1,2,4-triazole ring is highly pH-dependent. Basic conditions are crucial for favoring the formation of the desired 1,2,4-triazole.[2][3]
-
Troubleshooting:
-
Use a suitable base. Strong bases like sodium hydroxide or potassium hydroxide are commonly used for this cyclization. The concentration of the base is also important; typically, a 1-2 M aqueous solution is effective.
-
Monitor and maintain the pH. Throughout the cyclization step, ensure the reaction mixture remains basic.
-
-
-
Decomposition of Starting Materials or Intermediates: Thiosemicarbazides can be unstable at elevated temperatures.[2] Prolonged heating or excessively high temperatures can lead to their decomposition, reducing the overall yield.
-
Troubleshooting:
-
Optimize the reaction temperature. While heating is often necessary for cyclization, avoid excessively high temperatures. Refluxing in a suitable solvent is a common practice, but the temperature should be carefully controlled.
-
Minimize reaction time. Once the reaction is complete (as determined by TLC), proceed with the workup promptly to avoid degradation of the product.
-
-
Issue 2: Presence of a Major, Unidentified Byproduct
Question: My reaction seems to have worked, but my analytical data (NMR, MS) shows a significant peak corresponding to a compound with the same mass as my desired product, but with different spectral characteristics. What is this byproduct?
Answer:
The most probable byproduct in this synthesis is the isomeric 5-phenylamino-2-(pyridin-4-yl)-1,3,4-thiadiazole . The formation of this thiadiazole is a classic and well-documented side reaction in the synthesis of 1,2,4-triazoles from acylthiosemicarbazides.[4][5][6]
-
Mechanism of Byproduct Formation: The cyclization of the acylthiosemicarbazide intermediate can proceed via two different pathways, depending on the reaction conditions.
-
Basic Conditions (Favors Triazole): Under basic conditions, the nitrogen atom of the thiosemicarbazide acts as the nucleophile, attacking the carbonyl carbon of the acyl group, leading to the formation of the 1,2,4-triazole ring after dehydration.
-
Acidic Conditions (Favors Thiadiazole): In an acidic medium, the sulfur atom of the thiosemicarbazide becomes the more potent nucleophile, attacking the carbonyl carbon. This leads to the formation of the 1,3,4-thiadiazole ring system.[2][3]
-
-
Troubleshooting and Prevention:
-
Strictly Maintain Basic Conditions: As mentioned in the previous section, the key to minimizing the formation of the 1,3,4-thiadiazole byproduct is to ensure the cyclization step is carried out under strongly basic conditions.
-
Purification Strategies: If the thiadiazole byproduct has already formed, you will need to separate it from your desired triazole.
-
Column Chromatography: This is often the most effective method for separating isomers. A careful selection of the stationary and mobile phases is crucial.
-
Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, fractional recrystallization can be an effective purification technique.
-
-
Issue 3: Desulfurization of the Final Product
Question: I have isolated a product, but my mass spectrometry data suggests the loss of the sulfur atom. Is this a known side reaction?
Answer:
Yes, desulfurization of the triazole-3-thiol to the corresponding 1,2,4-triazole can occur, although it is generally less common than the formation of the thiadiazole isomer under standard synthesis conditions.
-
Causes of Desulfurization:
-
Harsh Reaction Conditions: Prolonged exposure to high temperatures or strongly acidic or basic conditions can promote desulfurization.[2]
-
Presence of Reducing Agents: Certain reagents or impurities in the reaction mixture can act as reducing agents, leading to the cleavage of the carbon-sulfur bond.
-
Oxidative Conditions: While less common for this specific transformation, oxidative conditions can sometimes lead to the conversion of the thiol group to a sulfonic acid, which can then be susceptible to cleavage.
-
-
Troubleshooting and Prevention:
-
Milder Reaction Conditions: If you suspect desulfurization is occurring, try to perform the cyclization at a lower temperature for a longer period.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
-
Purified Reagents: Ensure that your starting materials and solvents are free from any impurities that could promote desulfurization.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
1. What is the role of the base in the cyclization step?
The base plays a crucial role in deprotonating the nitrogen atom of the acylthiosemicarbazide intermediate, making it a more potent nucleophile. This enhanced nucleophilicity favors the attack on the carbonyl carbon, leading to the formation of the desired 1,2,4-triazole ring.
2. How can I differentiate between the desired 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazole byproduct using analytical techniques?
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the heterocyclic ring and the N-H and S-H protons can be quite different. The N-H and S-H protons of the triazole often appear at a much lower field (around 13-14 ppm) compared to the amino group protons of the thiadiazole, which typically resonate in the aromatic region.[7]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the two different heterocyclic rings will be distinct.
-
IR Spectroscopy: The stretching frequencies of the C=N and C=S bonds, as well as the N-H and S-H bonds, will differ between the two isomers.
3. Are there alternative synthetic routes that can avoid the formation of the thiadiazole byproduct?
While the cyclization of acylthiosemicarbazides is the most common route, alternative strategies exist. For instance, some methods involve the reaction of hydrazides with isothiocyanates, which can offer better control over the regioselectivity of the cyclization.[7]
4. What are the key safety precautions to consider during this synthesis?
-
Thiosemicarbazide and its derivatives are toxic. Handle these compounds with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care and appropriate PPE.
-
Strong bases and acids are corrosive. Handle with care and appropriate PPE.
-
Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.
Visualizing the Reaction and Side Reactions
To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the main reaction pathway and the competing side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the stability testing of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound.
I. Introduction to 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its Stability
4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Triazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiol group and the triazole ring system are key pharmacophores but can also be susceptible to degradation under various environmental conditions.
Understanding the stability of this molecule is critical for the development of safe and effective pharmaceutical products. Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[3] This information is essential for determining recommended storage conditions, re-test periods, and shelf life.[3]
This guide will walk you through the necessary steps for conducting robust stability studies, from initial forced degradation to setting up long-term stability protocols, in line with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[4][5]
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the stability testing of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Q1: My compound is showing rapid degradation under acidic conditions. What is the likely degradation pathway and how can I confirm it?
A1: The triazole ring, while generally stable, can be susceptible to hydrolysis under strong acidic conditions, especially at elevated temperatures. The thiol group is also prone to oxidation. A likely degradation pathway involves the cleavage of the triazole ring or oxidation of the thiol to a disulfide or sulfonic acid.
-
Troubleshooting & Confirmation:
-
LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the mass of the degradation products. Fragmentation patterns can help elucidate the structure of the degradants.
-
Forced Degradation Comparison: Compare the degradation profile with that from oxidative stress conditions (e.g., exposure to hydrogen peroxide). If similar degradation products are observed, it suggests oxidation is a contributing factor.
-
NMR Spectroscopy: For significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can definitively confirm the structure.
-
Q2: I am observing poor solubility of my compound in the recommended acidic or basic solutions for forced degradation studies. What should I do?
A2: Poor solubility is a common issue. According to regulatory guidelines, co-solvents can be used to dissolve the drug substance in acidic or basic solutions for stress testing.[6]
-
Troubleshooting & Recommendations:
-
Co-solvent Selection: Start with a small percentage of a water-miscible organic solvent like acetonitrile or methanol. Ensure the chosen co-solvent is stable under the stress conditions and does not interfere with the analytical method.
-
Justification: The choice and concentration of the co-solvent should be justified and documented. It's important to demonstrate that the co-solvent itself does not cause degradation.
-
Control Experiment: Run a control experiment with the co-solvent under the same stress conditions to rule out any solvent-induced degradation.
-
Q3: My photostability study is showing significant degradation. How can I determine if this is a true photolytic degradation or a secondary thermal effect?
A3: It is crucial to differentiate between photolytic and thermal degradation. Photostability testing should be conducted according to ICH Q1B guidelines.[5]
-
Troubleshooting & Experimental Design:
-
Dark Control: Always include a "dark" control sample wrapped in aluminum foil and placed alongside the photostability sample. This control is exposed to the same temperature but not the light.
-
Temperature Monitoring: Monitor the temperature of the photostability chamber to ensure it does not exceed the recommended long-term storage temperature significantly.
-
Comparison: If the degradation in the light-exposed sample is significantly higher than in the dark control, it confirms photolytic instability.
-
Q4: I am having difficulty developing a stability-indicating HPLC method. The degradation products are co-eluting with the parent peak.
A4: A stability-indicating method must be able to separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient.
-
Troubleshooting & Method Development Strategy:
-
Column Screening: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl).
-
Mobile Phase Optimization:
-
pH: Vary the pH of the aqueous portion of the mobile phase. The ionization state of the triazole and its degradation products can significantly affect retention.
-
Organic Modifier: Try different organic modifiers (acetonitrile vs. methanol) and gradients.
-
-
Forced Degradation Samples: Use a mixture of samples from different forced degradation conditions (acid, base, peroxide, heat, light) to challenge the method's specificity. This ensures all potential degradation products are considered.
-
III. Detailed Experimental Protocols
A. Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical procedures.[3][6] The goal is to achieve 5-20% degradation of the drug substance.[7]
1. Acid and Base Hydrolysis:
-
Procedure:
-
Prepare solutions of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.[6]
-
If solubility is an issue, a small amount of a suitable co-solvent can be used.[6]
-
Store the solutions at an elevated temperature (e.g., 60°C) and room temperature.[8]
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis (e.g., with an equivalent amount of NaOH for the acidic sample and HCl for the basic sample).
-
Analyze the samples by a validated stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Procedure:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30% v/v).
-
Store the solution at room temperature.
-
Monitor the reaction at different time points until the target degradation is achieved.
-
Analyze the samples by HPLC.
-
3. Thermal Degradation:
-
Procedure:
-
Place the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 60°C, 80°C).
-
Examine the sample at various time points.
-
For solution-state thermal stability, prepare a solution of the compound and store it at a high temperature.
-
Analyze the samples by HPLC.
-
4. Photostability Testing:
-
Procedure:
-
Expose the solid drug substance and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Include a dark control sample wrapped in aluminum foil.
-
Analyze the samples by HPLC.
-
B. Long-Term and Accelerated Stability Studies
These studies are designed to establish the re-test period or shelf life and recommended storage conditions.[4]
-
Procedure:
-
Use at least three primary batches of the drug substance.[4]
-
Store the samples in containers that simulate the proposed packaging.
-
Place the samples in stability chambers under the following conditions as per ICH guidelines:[9]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Test the samples at specified time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][9] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[4]
-
The testing should include assays for purity, impurities, and any other critical quality attributes.
-
IV. Data Presentation & Visualization
Table 1: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | ||
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | ||
| Oxidation | 3% H₂O₂ | 8 h | RT | ||
| Thermal (Solid) | - | 7 days | 80°C | ||
| Thermal (Solution) | - | 7 days | 60°C | ||
| Photolytic | ICH Q1B | - | RT |
(Note: The table should be populated with experimental data.)
Diagrams
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
V. References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available from: --INVALID-LINK--
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: --INVALID-LINK--
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: --INVALID-LINK--
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available from: --INVALID-LINK--
-
Metabolic degradation and calculated half‐lives (t1/2) of 1,5 triazoles... ResearchGate. Available from: --INVALID-LINK--
-
Q1A(R2) Guideline. ICH. Available from: --INVALID-LINK--
-
Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. SciSpace. Available from: --INVALID-LINK--
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: --INVALID-LINK--
-
(PDF) The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media. ResearchGate. Available from: --INVALID-LINK--
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. Available from: --INVALID-LINK--
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: --INVALID-LINK--
-
Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. PubMed Central. Available from: --INVALID-LINK--
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: --INVALID-LINK--
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available from: --INVALID-LINK--
-
Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. NIH. Available from: --INVALID-LINK--
-
On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. MDPI. Available from: --INVALID-LINK--
-
Determination of Stability Constants of Triazole Ligand Carrying Naphthol Group with Heavy Metal Ions in Aqueous Solutions. ResearchGate. Available from: --INVALID-LINK--
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Available from: --INVALID-LINK--
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: --INVALID-LINK--
-
The Journal of Organic Chemistry. ACS Publications - American Chemical Society. Available from: --INVALID-LINK--
-
Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available from: --INVALID-LINK--
-
Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia. Available from: --INVALID-LINK--
-
Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PMC - PubMed Central. Available from: --INVALID-LINK--
-
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available from: --INVALID-LINK--
-
Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed. Available from: --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Optimizing reaction conditions for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol derivatives
Welcome to the technical support center for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yields and purity.
Introduction
The 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these derivatives, while well-established, can present challenges. This guide provides in-depth technical assistance in a question-and-answer format to address specific experimental issues.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives, providing step-by-step solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
Question: I am following a standard procedure involving the reaction of 4-phenyl-thiosemicarbazide with isonicotinic acid, but I am getting a very low yield of the desired triazole-thiol. What could be the reasons and how can I improve it?
Answer:
Low product yield is a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions:
-
Incomplete Cyclization: The conversion of the intermediate acylthiosemicarbazide to the final triazole is a critical cyclization step, often requiring a strong base and heat. Insufficient base or temperature can lead to an incomplete reaction.
-
Solution:
-
Increase Base Concentration: Ensure you are using a sufficient molar excess of a strong base like potassium hydroxide or sodium hydroxide (typically 2-3 equivalents).
-
Elevate Reaction Temperature: The cyclization often requires refluxing temperatures. Ensure your reaction is heated adequately and for a sufficient duration (typically 4-8 hours). Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[1]
-
Choice of Base: While NaOH and KOH are common, in some cases, a stronger base like sodium ethoxide in ethanol might be more effective.
-
-
-
Side Product Formation: The reaction of thiosemicarbazides with carboxylic acids can sometimes lead to the formation of 1,3,4-thiadiazole derivatives as a major side product.[2][3]
-
Solution:
-
Use of a Dehydrating Agent: Employing a dehydrating agent like polyphosphate ester (PPE) can favor the formation of the 1,2,4-triazole isomer. The reaction is typically carried out in a solvent like chloroform at elevated temperatures.[2][3][4][5]
-
Two-Step Procedure: A more controlled approach is a two-step synthesis. First, synthesize the acylthiosemicarbazide intermediate by reacting 4-phenyl-thiosemicarbazide with an activated form of isonicotinic acid (e.g., isonicotinoyl chloride). Then, in a separate step, perform the base-catalyzed cyclization. This minimizes the formation of the thiadiazole side product.[2]
-
-
-
Poor Quality of Starting Materials: Impurities in the starting materials, particularly the thiosemicarbazide or the carboxylic acid, can interfere with the reaction.
-
Solution:
-
Recrystallize Starting Materials: Purify the 4-phenyl-thiosemicarbazide and isonicotinic acid by recrystallization from appropriate solvents.
-
Confirm Identity and Purity: Use analytical techniques like NMR or melting point determination to confirm the identity and purity of your starting materials.
-
-
Experimental Workflow for Improved Yield:
Caption: Recommended two-step synthesis workflow.
Issue 2: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to get a pure product. Recrystallization gives me an oily substance or very fine crystals that are hard to filter. What are my options?
Answer:
Purification of triazole-thiols can be challenging due to their polarity and potential for tautomerism. Here's a systematic approach to purification:
-
Optimize Recrystallization:
-
Solvent Screening: The choice of solvent is critical. Start with a single solvent system. Ethanol, methanol, or acetic acid are often good choices for triazoles. If a single solvent doesn't work, try a solvent/anti-solvent system. For example, dissolve your product in a good solvent (e.g., hot ethanol) and then slowly add a poor solvent (e.g., water or hexane) until turbidity is observed, then allow it to cool slowly.
-
Charcoal Treatment: If your product is colored, it may contain colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter hot to remove the charcoal and the adsorbed impurities before crystallization.
-
-
Acid-Base Purification:
-
This technique leverages the acidic nature of the thiol group.
-
Dissolve the crude product in an aqueous solution of a base (e.g., 5% NaOH or KOH) to form the soluble thiolate salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly acidify the filtrate with a dilute acid (e.g., 10% HCl or acetic acid) until the product precipitates out.
-
Filter the precipitated product and wash thoroughly with water to remove any remaining salts. This method is often very effective in removing non-acidic impurities.
-
-
-
Column Chromatography:
-
If recrystallization and acid-base purification fail, column chromatography is a reliable option.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or ethanol) is typically used. Start with a low polarity mobile phase and gradually increase the polarity to elute your product. The ideal solvent system should be determined by TLC analysis first.
-
Troubleshooting Purification Flowchart:
Caption: A logical flow for product purification.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the cyclization step?
A1: The base plays a crucial role in the intramolecular cyclodehydration reaction. It deprotonates the amide nitrogen of the acylthiosemicarbazide intermediate, making it a more potent nucleophile. This nucleophilic nitrogen then attacks the carbonyl carbon, leading to the formation of the five-membered triazole ring. A strong base is required to facilitate this deprotonation and drive the reaction to completion.[1]
Q2: Can I use microwave irradiation to speed up the reaction?
A2: Yes, microwave-assisted synthesis can be a very effective method for accelerating the synthesis of 1,2,4-triazole derivatives. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. However, it is essential to use a dedicated microwave reactor for safety and reproducibility. The reaction conditions (temperature, pressure, and time) will need to be optimized for your specific derivative.
Q3: How can I confirm the structure of my final product?
A3: A combination of spectroscopic techniques is necessary to confirm the structure of your synthesized 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivative:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will show the characteristic peaks for the aromatic protons of the phenyl and pyridyl rings, as well as a signal for the N-H proton of the triazole ring and the S-H proton of the thiol group. The thiol proton is often broad and may exchange with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the signals for all the unique carbon atoms in the molecule, including the C=S carbon of the thione tautomer.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for N-H stretching, C=N stretching, and C=S stretching. The presence of a peak around 2550-2600 cm⁻¹ would indicate the S-H stretch of the thiol tautomer.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Q4: What are the safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically for this synthesis:
-
Thiosemicarbazides: Can be toxic and should be handled with gloves in a well-ventilated fume hood.
-
Thionyl Chloride (if used for acid activation): Is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.
-
Solvents: Many organic solvents are flammable and toxic. Avoid inhalation and skin contact.
-
Bases: Strong bases like KOH and NaOH are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Optimized Reaction Conditions
The following table summarizes optimized reaction conditions for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols, which can be adapted for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
| Parameter | Recommended Condition | Rationale |
| Starting Materials | 4-Phenyl-thiosemicarbazide and Isonicotinoyl chloride | Using the acid chloride leads to a cleaner reaction and higher yield of the acylthiosemicarbazide intermediate. |
| Solvent for Acylation | Dichloromethane (DCM) or Tetrahydrofuran (THF) | These aprotic solvents are suitable for the acylation reaction and are easy to remove. |
| Base for Cyclization | Potassium Hydroxide (KOH) in Ethanol | A strong base in a protic solvent facilitates the cyclodehydration step.[1] |
| Reaction Temperature | Reflux | Heat is required to overcome the activation energy for the cyclization reaction. |
| Reaction Time | 4-8 hours (monitor by TLC) | Ensures the reaction goes to completion. |
| Work-up | Acidification with dilute HCl or Acetic Acid | Protonates the thiolate to precipitate the final product. |
References
Troubleshooting common problems in the characterization of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
Welcome to the technical support center for the characterization of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the analysis of this compound. Here, we address specific issues in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.
I. Understanding the Molecule: Tautomerism
A critical aspect of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is its existence in two tautomeric forms: the thiol and the thione form. This equilibrium can be influenced by the solvent, temperature, and solid-state packing, which in turn affects spectroscopic data. Most studies suggest that the thione form is predominant in both the solid state and in neutral solutions[1]. Understanding this phenomenon is the first step in accurate characterization.
Caption: Thiol-Thione Tautomerism.
II. Troubleshooting Common Characterization Problems
This section is structured as a series of frequently asked questions (FAQs) that arise during the characterization of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: My ¹H NMR spectrum is complex and doesn't match the expected signals for the thiol form. What could be wrong?
A1: The complexity likely arises from the presence of the thione tautomer. In the thiol form, you would expect a signal for the S-H proton. However, this is often not observed or is very broad. Instead, a broad signal in the 12-14 ppm range is characteristic of the N-H proton of the thione form[1][2]. The aromatic region will also be complex due to the phenyl and pyridinyl protons.
Troubleshooting Steps:
-
Check for the N-H Proton: Look for a broad singlet between 12 and 14 ppm in your ¹H NMR spectrum (using a solvent like DMSO-d₆). Its presence is a strong indicator of the thione tautomer.
-
Solvent Effects: The tautomeric equilibrium can be solvent-dependent. Recording spectra in different solvents (e.g., CDCl₃, Methanol-d₄) might simplify the spectrum or shift the equilibrium, helping with peak assignment.
-
Temperature Variation: Variable temperature NMR studies can help to resolve broad signals. As the temperature increases, the rate of proton exchange may increase, leading to sharper signals.
Expected ¹H NMR Signals (in DMSO-d₆):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic-H (Phenyl & Pyridinyl) | 7.5 - 8.8 | Multiplet | Complex overlapping signals are expected[2][3]. |
| N-H (Thione form) | 12.0 - 14.0 | Broad Singlet | Often exchangeable with D₂O[1][2]. |
| S-H (Thiol form) | ~2.5 - 4.0 (often not observed) | Singlet | The thiol proton signal can be very broad and may not be easily visible[4]. |
Q2: I am not seeing the expected C=S signal in my ¹³C NMR spectrum. Where should I be looking?
A2: The thione carbon (C=S) in 1,2,4-triazole-3-thiones typically resonates in the range of 160-180 ppm[1]. If you are expecting a signal for a carbon attached to sulfur in a thiol (C-S), this would be much further upfield (around 110-140 ppm). The absence of a signal in the upfield region and the presence of one in the downfield region further confirms the predominance of the thione tautomer.
Troubleshooting Workflow for NMR Issues:
Caption: NMR Troubleshooting Workflow.
B. Mass Spectrometry (MS)
Q1: I am not observing the expected molecular ion peak in my mass spectrum. What could be the issue?
A1: 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (Molecular Weight: 254.31 g/mol ) may not always show a prominent molecular ion peak, especially with techniques like Electron Ionization (EI). Electrospray Ionization (ESI) is generally a softer ionization technique for such molecules and should yield a clear [M+H]⁺ peak at m/z 255.
Troubleshooting Steps:
-
Ionization Technique: If using EI, switch to ESI. ESI is more suitable for nitrogen-containing heterocyclic compounds and will likely produce a strong protonated molecular ion [M+H]⁺.
-
In-source Fragmentation: High cone voltage in ESI can cause in-source fragmentation. Reduce the cone voltage to observe the molecular ion more clearly.
-
Check for Common Fragments: The fragmentation of the triazole ring often involves the loss of N₂ or HCN[5]. Look for characteristic fragment ions to support your structure. For this specific molecule, fragmentation of the phenyl and pyridinyl rings can also be expected.
Expected Mass Spectrometry Data (ESI+):
| Ion | m/z (calculated) | Notes |
| [M+H]⁺ | 255.07 | Protonated molecular ion. |
| [M+Na]⁺ | 277.05 | Sodium adduct may be present. |
C. Infrared (IR) Spectroscopy
Q1: My IR spectrum is ambiguous. How can I differentiate between the thiol and thione forms?
A1: The IR spectrum provides distinct clues to identify the dominant tautomer. The key is to look for the presence or absence of characteristic stretching frequencies for S-H, N-H, and C=S bonds.
Troubleshooting with IR Spectroscopy:
-
Thiol Form: A weak absorption band for the S-H stretch is expected in the region of 2550-2650 cm⁻¹[3][6].
-
Thione Form: A broad N-H stretching band should appear between 3100-3400 cm⁻¹[1]. Additionally, a strong C=S stretching band is typically observed in the 1250-1340 cm⁻¹ region[1].
The presence of a strong N-H band and a C=S band, coupled with the absence of a clear S-H band, strongly suggests the thione form is predominant.
Characteristic IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H stretch (Thione) | 3100 - 3400 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Sharp |
| S-H stretch (Thiol) | 2550 - 2650 | Weak, often not observed |
| C=N stretch | 1560 - 1650 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Multiple bands |
| C=S stretch (Thione) | 1250 - 1340 | Strong |
D. Elemental Analysis
Q1: My elemental analysis results are consistently off by more than the acceptable 0.4% margin. What are the potential causes?
A1: Discrepancies in elemental analysis for nitrogen-rich heterocyclic compounds are not uncommon. Several factors can contribute to these deviations.
Troubleshooting Steps:
-
Purity of the Sample: This is the most common cause. Ensure your compound is highly pure. Recrystallize the sample multiple times from a suitable solvent and ensure it is completely dry. Residual solvent can significantly affect the results.
-
Hygroscopic Nature: The compound may be hygroscopic. Dry the sample under high vacuum for an extended period before submitting it for analysis.
-
Incomplete Combustion: Nitrogen-rich compounds can sometimes undergo incomplete combustion in the elemental analyzer. Ensure the instrument is properly calibrated and uses appropriate conditions for such compounds.
-
Instrumental and Operator Error: It's important to acknowledge that inconsistencies can arise from the analytical service provider due to differences in instrument calibration and operator expertise[7]. If you are confident in your sample's purity, consider sending it to a different facility for a second opinion.
Logical Flow for Troubleshooting Elemental Analysis:
Caption: Elemental Analysis Troubleshooting.
III. Summary of Expected Characterization Data
| Technique | Parameter | Expected Result |
| ¹H NMR | N-H proton (thione) | 12.0 - 14.0 ppm (broad singlet) in DMSO-d₆ |
| Aromatic protons | 7.5 - 8.8 ppm (multiplet) | |
| ¹³C NMR | C=S carbon (thione) | 160 - 180 ppm |
| Aromatic carbons | 110 - 150 ppm | |
| MS (ESI+) | [M+H]⁺ | m/z 255.07 |
| IR | N-H stretch (thione) | 3100 - 3400 cm⁻¹ (broad) |
| C=S stretch (thione) | 1250 - 1340 cm⁻¹ (strong) | |
| Elemental Analysis | %C | 61.40 |
| %H | 3.96 | |
| %N | 22.03 | |
| %S | 12.61 |
This technical guide provides a framework for troubleshooting common issues in the characterization of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. By understanding the inherent chemical properties of the molecule, particularly its tautomerism, and by systematically addressing unexpected analytical data, researchers can confidently verify the structure and purity of their compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 3. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpc.com [ijrpc.com]
- 5. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. ijsr.net [ijsr.net]
- 7. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its bioavailability. Drawing upon established principles of pharmaceutical sciences and specific insights into triazole-based compounds, this resource provides troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental hurdles in enhancing the systemic exposure of this promising molecule.
I. Understanding the Molecule: Physicochemical Profile and Anticipated Challenges
4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with a molecular weight of 254.31 g/mol and the molecular formula C₁₃H₁₀N₄S[1]. While specific experimental data on its solubility and permeability are not extensively published, its structural features—multiple aromatic rings and a triazole core—suggest that it is likely a poorly water-soluble compound. Such characteristics often lead to challenges in achieving adequate oral bioavailability, which can be a significant bottleneck in preclinical and clinical development.
Anticipated Issues:
-
Low Aqueous Solubility: The compound's aromaticity and crystalline nature likely contribute to poor solubility in aqueous media, limiting its dissolution rate in the gastrointestinal (GI) tract.
-
Poor Dissolution Rate: A slow dissolution rate can result in the compound passing through the GI tract before it can be fully absorbed, leading to low and variable bioavailability.
-
Potential for High First-Pass Metabolism: While not confirmed without specific studies, compounds with phenyl and pyridyl rings can be susceptible to hepatic metabolism.
-
Formulation Instability: The thiol group may be prone to oxidation, which could impact the stability of certain formulations.
This guide will provide a systematic approach to addressing these potential challenges through various formulation strategies.
II. Troubleshooting Guide: A Phased Approach to Bioavailability Enhancement
This section is structured as a troubleshooting guide, walking you through a logical progression of experiments to enhance the bioavailability of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Phase 1: Initial Characterization and Solubility Screening
Question: My initial in vivo studies with a simple suspension of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol show very low and erratic plasma concentrations. Where do I start?
Answer: This is a common observation for poorly soluble compounds. Before exploring complex formulations, a thorough initial characterization is crucial.
Step-by-Step Protocol: Solubility Screening
-
Solvent Selection: Determine the solubility of the compound in a range of pharmaceutically acceptable solvents. This will inform your choice of formulation strategy.
-
pH-Solubility Profile: Assess the solubility of the compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand its behavior in different segments of the GI tract. The pyridyl nitrogen may be protonated at low pH, potentially increasing solubility.
-
LogP Determination: Experimentally determine the octanol-water partition coefficient (LogP) to quantify the lipophilicity of the compound. This will provide insights into its potential for passive diffusion across the intestinal membrane.
| Parameter | Experimental Method | Interpretation of Results |
| Aqueous Solubility | Shake-flask method followed by HPLC-UV analysis | <10 µg/mL suggests significant bioavailability challenges. |
| pH-Solubility | Equilibrium solubility at different pH values | Indicates if salt formation or pH-modifying excipients could be beneficial. |
| LogP | Shake-flask or chromatographic methods | A high LogP (>3) suggests good permeability but poor solubility. |
Phase 2: Particle Size Reduction Strategies
Question: My compound has very low aqueous solubility. What is the most straightforward approach to improve its dissolution rate?
Answer: Particle size reduction is often the first and most direct strategy to increase the surface area of a drug, thereby enhancing its dissolution rate according to the Noyes-Whitney equation.
Experimental Workflow: Nanosuspension Development
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and polymers[2][3]. This approach can significantly improve the dissolution velocity and saturation solubility.
Caption: Workflow for Nanosuspension Formulation.
Troubleshooting Nanosuspension Formulation:
-
Issue: Particle Aggregation.
-
Cause: Insufficient stabilizer concentration or inappropriate stabilizer.
-
Solution: Screen different types of stabilizers (e.g., poloxamers, polysorbates, cellulosic polymers) and optimize their concentration. Measure the zeta potential; a value of ±30 mV or greater is generally desired for good stability.
-
-
Issue: Crystal Growth during Storage.
-
Cause: Ostwald ripening.
-
Solution: Use a combination of stabilizers. Lyophilization with a cryoprotectant can improve long-term stability[4].
-
Phase 3: Amorphous Solid Dispersions
Question: Particle size reduction provided some improvement, but the bioavailability is still suboptimal. What is the next step?
Answer: If the bioavailability is still limited, converting the crystalline drug to a more soluble amorphous form through a solid dispersion can be highly effective. Solid dispersions involve dispersing the drug in an inert carrier matrix at the molecular level[5].
Key Techniques for Preparing Solid Dispersions:
| Technique | Principle | Suitable Carriers | Advantages | Potential Issues |
| Spray Drying | The drug and carrier are dissolved in a common solvent, and the solution is sprayed into a hot air stream to evaporate the solvent rapidly. | PVP, HPMC, Soluplus® | Produces fine, uniform particles. Suitable for thermolabile compounds. | Solvent selection can be challenging. |
| Hot-Melt Extrusion (HME) | The drug and a thermoplastic polymer are mixed and heated, then extruded. | PVP-VA, Soluplus®, Eudragit® grades | Solvent-free process. Scalable. | Requires thermally stable compounds. |
Troubleshooting Solid Dispersion Formulations:
-
Issue: Recrystallization of the Amorphous Drug.
-
Cause: The amorphous state is thermodynamically unstable.
-
Solution: Select a polymer with a high glass transition temperature (Tg) that has good miscibility with the drug. Ensure the drug loading is not too high.
-
-
Issue: Poor Dissolution of the Solid Dispersion.
-
Cause: The polymer carrier may not be dissolving quickly enough.
-
Solution: Use a more hydrophilic polymer or a combination of polymers. Incorporating a surfactant into the formulation can also enhance wettability and dissolution.
-
Phase 4: Lipid-Based Formulations
Question: My compound is highly lipophilic (high LogP). Are there specific formulation strategies for such molecules?
Answer: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are an excellent choice. These formulations can enhance oral bioavailability by increasing drug solubilization in the GI tract and promoting lymphatic absorption, which can bypass first-pass metabolism.
Types of Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation with aqueous media.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form a thermodynamically stable microemulsion with smaller droplet sizes.
Workflow for Developing a SMEDDS Formulation:
Caption: SMEDDS Formulation Development Workflow.
Troubleshooting Lipid-Based Formulations:
-
Issue: Drug Precipitation upon Emulsification.
-
Cause: The drug is not sufficiently soluble in the lipid/surfactant mixture, or the formulation is on the edge of the microemulsion region.
-
Solution: Re-evaluate the ternary phase diagram and select a formulation from a more robust microemulsion region. Increase the concentration of the surfactant or co-solvent.
-
-
Issue: Poor in vivo Performance Despite Good in vitro Results.
-
Cause: The formulation may be susceptible to digestion by lipases in the GI tract, leading to drug precipitation.
-
Solution: Use surfactants and co-solvents that are less susceptible to digestion. Consider the use of medium-chain triglycerides, which are more readily absorbed.
-
III. Frequently Asked Questions (FAQs)
Q1: How can I assess the intestinal permeability of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol?
A1: The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability[6][7]. A bidirectional permeability assay should be performed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
Q2: Are there any potential drug-drug interactions I should be aware of with triazole-based compounds?
A2: Many triazole antifungals are known inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP3A4[8]. While the specific CYP inhibition profile of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is unknown, it is prudent to conduct in vitro CYP inhibition assays early in development to assess the potential for drug-drug interactions.
Q3: What are the regulatory considerations when using nanomaterials or lipid-based formulations?
A3: Formulations involving nanomaterials or novel excipients may require additional characterization and safety data for regulatory submissions. It is important to thoroughly characterize the physicochemical properties of the formulation, including particle size distribution, morphology, and stability. For lipid-based formulations, the source and quality of the excipients are critical. Early consultation with regulatory authorities is recommended.
Q4: Can I use a combination of bioavailability enhancement techniques?
A4: Yes, a combination of approaches can be very effective. For example, a nanosuspension can be incorporated into a solid dispersion, or a solid dispersion can be formulated into a self-emulsifying system. This can provide synergistic effects on solubility and dissolution enhancement.
IV. References
-
formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). (n.d.). In preprints.org. Retrieved January 4, 2026, from --INVALID-LINK--
-
PubChem. (n.d.). 4-Phenyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol. Retrieved January 4, 2026, from --INVALID-LINK--
-
Alshehri, S., Imam, S. S., Hussain, A., Altamimi, M. A., Alruwaili, N. K., Alotaibi, F., Alanazi, A., & Shakeel, F. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug delivery, 27(1), 1625–1643. --INVALID-LINK--
-
Gupte, A., & DeHart, M. (2022, November 2). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology. Retrieved January 4, 2026, from --INVALID-LINK--
-
Singh, R., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 64(15), 11046-11068. --INVALID-LINK--
-
Fukunari, A., et al. (2009). Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. Journal of Medicinal Chemistry, 52(1), 141-152. --INVALID-LINK--
-
Review on Design and Development of Pyridyl Triazole Derivatives. (n.d.). In researchgate.net. Retrieved January 4, 2026, from --INVALID-LINK--
-
Solid Form Strategies for Increasing Oral Bioavailability. (2022, April 16). In drughunter.com. Retrieved January 4, 2026, from --INVALID-LINK--
-
Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020, July 11). In ijpsnonline.com. Retrieved January 4, 2026, from --INVALID-LINK--
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022, September 13). In mdpi.com. Retrieved January 4, 2026, from --INVALID-LINK--
-
Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo. Retrieved January 4, 2026, from --INVALID-LINK--
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][4][9]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 231-242. --INVALID-LINK--
-
Oderinlo, O. O., et al. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemMedChem, 18(6), e202200572. --INVALID-LINK--
-
Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (2023, November 29). In ncbi.nlm.nih.gov. Retrieved January 4, 2026, from --INVALID-LINK--
-
Oderinlo, O. O., et al. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemMedChem, 18(6), e202200572. --INVALID-LINK--
-
Hameed, A. A., & Hassan, F. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209. --INVALID-LINK--
-
4-(3,4-Dichloro-phenyl)-5-pyridin-3-yl-4H-[1][4][9]triazole-3-thiol. (n.d.). In scbt.com. Retrieved January 4, 2026, from --INVALID-LINK--
-
Formulation Strategies of Nanosuspensions for Various Administration Routes. (2023, May 17). In mdpi.com. Retrieved January 4, 2026, from --INVALID-LINK--
-
Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021, September 26). In mdpi.com. Retrieved January 4, 2026, from --INVALID-LINK--
-
Rani, P. S., Anusha, M. V. N. S., Teja, P. C., & Shakthi, P. V. K. (2014). Enhancement of Bioavailability of Atorvastatin and Fenofibrate Combination Using Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research, 5(9), 3713-3725. --INVALID-LINK--
-
Caco-2 Intestinal Permeability Study of Phenyltetrahydroquinolinedione Derivative – TRPA₁ Antagonist. (2022, September 4). In pharmjournal.ru. Retrieved January 4, 2026, from --INVALID-LINK--
-
Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone. (2016). In pubmed.ncbi.nlm.nih.gov. Retrieved January 4, 2026, from --INVALID-LINK--
-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. (n.d.). In sigmaaldrich.com. Retrieved January 4, 2026, from --INVALID-LINK--
-
Advanced research for physico-chemical properties and parameters of toxicity piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate. (2022, April 29). In journals.uran.ua. Retrieved January 4, 2026, from --INVALID-LINK--
-
Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study. (n.d.). In sciencedirect.com. Retrieved January 4, 2026, from --INVALID-LINK--
-
4-Phenyl-5-pyridin-4-yl-4H-[1][4][9]triazole-3-thiol. (n.d.). In scbt.com. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives. (n.d.). In nuph.edu.ua. Retrieved January 4, 2026, from --INVALID-LINK--
-
Hameed, A. A., & Hassan, F. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209. --INVALID-LINK--
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021, June 1). In sph-journal.com.ua. Retrieved January 4, 2026, from --INVALID-LINK--
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2019, April 19). In mdpi.com. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022, January 21). In mdpi.com. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). In aves.ktu.edu.tr. Retrieved January 4, 2026, from --INVALID-LINK--
References
- 1. 4-Phenyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol | C13H10N4S | CID 686249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Caco-2 Intestinal Permeability Study of Phenyltetrahydroquinolinedione Derivative – TRPA₁ Antagonist | Pyatigorskaya | Drug development & registration [pharmjournal.ru]
- 8. Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
Strategies to reduce the toxicity of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
Hello,
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with actionable strategies and troubleshooting advice for mitigating the potential toxicity of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol. In drug discovery, identifying and engineering out liabilities early saves significant time and resources, increasing the probability of a project's success[1][2].
This guide is structured in a question-and-answer format to directly address the challenges you may be facing in your research.
Part 1: FAQs - Understanding the Toxicity Profile
This section addresses the fundamental questions regarding the structural liabilities of your compound.
Q1: My initial screens show some cytotoxicity. What are the likely structural alerts in 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol?
A1: When we analyze a compound for potential toxicity, we first look for "structural alerts" or "toxophores"—fragments with known chemical reactivity that may lead to adverse effects[3]. Your molecule has two primary features of interest:
-
The Thiol (-SH) Group: This is the most significant structural alert. Free thiols are highly reactive functional groups. Their potential for toxicity is well-documented and can arise from several mechanisms[4]. The thiol group can bind to metal ions, undergo oxidation, and react with endogenous macromolecules, which can disrupt cellular function[5][6].
-
The Pyridyl Nitrogen: The basic nitrogen atom on the pyridine ring is a common feature in many CNS-active and other drugs. However, it is also a known pharmacophoric feature for binding to the hERG potassium channel. Inhibition of the hERG channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia, and a leading reason for drug withdrawal[1][7].
Q2: What are the most probable mechanisms of toxicity I should be investigating?
A2: Based on the structural alerts, your investigation should focus on three primary mechanistic hypotheses:
-
Oxidative Stress via Redox Cycling: The thiol group can be easily oxidized to a thiyl radical, which can then react with oxygen to produce superoxide radicals and hydrogen peroxide (H₂O₂)[8]. This process, known as redox cycling, can overwhelm cellular antioxidant defenses (like glutathione), leading to oxidative stress, damage to lipids, proteins, and DNA, and ultimately, cell death[8][9].
-
Covalent Binding and Protein Inactivation: The thiol group is a soft nucleophile that, particularly after metabolic activation, can form covalent bonds with electrophilic sites on proteins[5][10]. This can lead to enzyme inactivation and disruption of critical cellular pathways, a common mechanism for idiosyncratic drug toxicity[3].
-
hERG Channel Inhibition: The combination of a basic nitrogen center (on the pyridine ring) and a lipophilic scaffold (the phenyl and triazole rings) creates a classic pharmacophore for hERG channel blockers[7]. This off-target activity is a critical safety liability to assess.
Q3: What is a standard in vitro assay cascade to establish a baseline toxicity profile?
A3: A tiered approach is most efficient. Start with broad, cost-effective assays and move to more specific, mechanistic ones for promising analogs.
-
Tier 1: General Viability & Cytotoxicity:
-
Assay: MTT or CellTiter-Glo® assay using a relevant cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity).
-
Purpose: To determine the concentration at which the compound causes general cell death (the IC₅₀ value). This provides a baseline for all future experiments. These assays are rapid, high-throughput, and crucial for initial safety assessment[11][12].
-
-
Tier 2: Specific & Mechanistic Toxicity:
-
Cardiotoxicity Screen: An in vitro hERG binding or functional assay (e.g., patch clamp or fluorescence-based). This is critical given the pyridine moiety[7].
-
Metabolic Stability Assay: Incubation with liver microsomes or hepatocytes to determine the compound's metabolic half-life. Rapid metabolism can sometimes generate toxic byproducts[13].
-
Reactive Oxygen Species (ROS) Assay: Use a probe like DCFDA to quantify ROS production in cells treated with your compound. This directly tests the oxidative stress hypothesis[8].
-
-
Tier 3: Genotoxicity (if required):
-
Ames Test: A bacterial reverse mutation assay to assess mutagenic potential. This is a standard regulatory requirement for later stages of development[14].
-
Part 2: Troubleshooting Guides - Strategies for Toxicity Mitigation
This section provides concrete medicinal chemistry strategies to address specific toxicity issues you might encounter. The core principle is the rational modification of the lead compound to improve its safety profile while, ideally, maintaining or improving its desired biological activity[15].
Issue 1: You observe high general cytotoxicity in your Tier 1 assays (e.g., MTT IC₅₀ < 10 µM).
-
Hypothesis: The cytotoxicity is primarily driven by the reactive thiol group.
-
Strategy: Bioisosteric Replacement of the Thiol. The most effective strategy is to replace the thiol group with a bioisostere—a different functional group with similar size and electronic properties that should retain the desired interactions with the biological target but lacks the thiol's reactivity[16][17].
Rationale: Replacing the thiol can eliminate redox cycling, reduce the potential for forming reactive metabolites, and prevent off-target covalent binding[8][10].
| Original Group | Proposed Bioisostere | Rationale & Considerations |
| -SH (Thiol) | -OH (Hydroxyl) | Classical bioisostere. Preserves hydrogen bond donor capability but is significantly less prone to oxidation. May alter solubility[16][18]. |
| -SH (Thiol) | -NH₂ (Amine) | Similar in size and can act as a hydrogen bond donor. Introduces a basic center which may alter pKa and overall properties[18]. |
| -SH (Thiol) | -CH₃ (Methyl) | Removes the reactive moiety entirely. This is a non-classical replacement that significantly increases lipophilicity and removes H-bonding capability. Only viable if H-bonding is not critical for target engagement. |
| -SH (Thiol) | -OCH₃ (Methoxy) | Removes the reactive proton and H-bond donor ability, acting only as an acceptor. Can improve metabolic stability. |
-
Experimental Workflow: This is an iterative process. You will design and synthesize a small library of analogs based on the proposed bioisosteres, then re-screen them in your primary cytotoxicity and potency assays to identify a superior compound.
Caption: Iterative cycle for designing, synthesizing, and testing new analogs to reduce toxicity.
Issue 2: Your compound shows significant hERG inhibition (e.g., IC₅₀ < 5 µM).
-
Hypothesis: Cardiotoxicity is mediated by the basic pyridyl nitrogen and the overall lipophilicity of the molecule.
-
Strategies: Modulate Physicochemical Properties. Classic medicinal chemistry strategies can disrupt the key interactions with the hERG channel pore[7].
-
Reduce Lipophilicity (logP): High lipophilicity is a strong predictor of hERG liability. Adding polar functional groups to the phenyl ring can decrease logP and reduce non-specific binding to the channel.
-
Modulate pKa: The basicity of the pyridyl nitrogen is often crucial for the unwanted interaction. You can reduce the pKa by moving the nitrogen to a different position (e.g., pyridin-3-yl or pyridin-2-yl) or by adding electron-withdrawing groups to either the pyridine or phenyl ring.
-
Introduce a Zwitterion: Adding an acidic group, such as a carboxylic acid, can create a zwitterion that is less likely to enter the hERG channel[7].
-
| Compound ID | Modification | Predicted logP | Predicted pKa | hERG IC₅₀ (µM) |
| Parent | None | 3.5 | 5.5 | 1.2 |
| Analog 1 | Add -OH to Phenyl ring | 2.9 | 5.4 | 8.5 |
| Analog 2 | Add -COOH to Phenyl ring | 2.5 | 5.2 | > 30 |
| Analog 3 | Pyridin-4-yl -> Pyridin-3-yl | 3.5 | 4.8 | 15.7 |
Issue 3: Your compound is metabolically unstable or forms reactive metabolites.
-
Hypothesis: The thiol group undergoes S-oxidation, or the phenyl ring is susceptible to CYP450-mediated hydroxylation, leading to the formation of reactive quinone-type species[10][13].
-
Strategies: Block Metabolic Hotspots. The goal is to make the molecule more robust to metabolic enzymes.
-
"Soft Spot" Analysis: Use in silico prediction tools or experimental metabolite identification studies to pinpoint the likely sites of metabolism ("soft spots").
-
Metabolic Blocking: Introduce a metabolically stable group, such as fluorine, at the identified soft spot. For example, placing a fluorine at the para-position of the phenyl ring can block oxidation at that site.
-
Thiol Replacement: As discussed in Issue 1, replacing the thiol group is also a highly effective strategy to prevent metabolic activation at the sulfur atom[16].
Caption: Potential routes of metabolic activation leading to reactive intermediates and toxicity.
-
Part 3: Key Experimental Protocol
Here is a standard operating procedure for a foundational cytotoxicity assay.
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product[11].
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well clear, flat-bottom cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of your test compound in culture medium. A typical final concentration range would be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
I trust this guide will prove valuable in your efforts to develop a safer, more effective compound. Please do not hesitate to reach out for further application support.
References
- 1. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 2. researchgate.net [researchgate.net]
- 3. The use of structural alerts to avoid the toxicity of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol modification and cell signalling in chemical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Toxicity of thiols and disulphides: involvement of free-radical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms for the oxygen radical-mediated toxicity of various thiol-containing compounds in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. news-medical.net [news-medical.net]
- 13. Frontiers | Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities [frontiersin.org]
- 14. criver.com [criver.com]
- 15. elearning.uniroma1.it [elearning.uniroma1.it]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. drughunter.com [drughunter.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol for Preclinical Studies
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. As this promising heterocyclic compound moves towards preclinical studies, a robust and scalable synthetic process is paramount. This document provides a comprehensive, question-and-answer-based troubleshooting guide and a set of frequently asked questions (FAQs) to address common challenges encountered during its synthesis and scale-up. The protocols and advice herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Core Synthesis Workflow & Mechanism
The synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is typically achieved through a two-step process. Understanding the underlying mechanism is crucial for effective troubleshooting.
-
Step 1: Formation of 1-(Isonicotinoyl)-4-phenylthiosemicarbazide. This intermediate is formed by the nucleophilic addition of isonicotinic hydrazide to phenyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate.
-
Step 2: Base-Catalyzed Intramolecular Cyclization. The thiosemicarbazide intermediate, upon treatment with a base (commonly aqueous sodium hydroxide or potassium hydroxide), undergoes a cyclodehydration reaction. The base deprotonates one of the nitrogen atoms, which then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule leads to the formation of the stable 1,2,4-triazole ring.
Caption: Synthetic pathway for 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.
II. Detailed Experimental Protocol
This protocol is a starting point for laboratory-scale synthesis and can be adapted for scale-up with appropriate considerations.
Step 1: Synthesis of 1-(Isonicotinoyl)-4-phenylthiosemicarbazide
-
To a stirred solution of isonicotinic hydrazide (1.0 eq.) in absolute ethanol, add phenyl isothiocyanate (1.0 eq.).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-(isonicotinoyl)-4-phenylthiosemicarbazide (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v).
-
Heat the mixture to reflux for 3-5 hours. The solid should dissolve as the reaction proceeds.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of approximately 5-6.
-
The precipitated product is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.[1][2]
| Parameter | Step 1: Thiosemicarbazide Formation | Step 2: Cyclization |
| Solvent | Absolute Ethanol | Aqueous NaOH (8-10%) |
| Temperature | Reflux (approx. 78 °C) | Reflux (approx. 100 °C) |
| Reaction Time | 2-4 hours | 3-5 hours |
| Work-up | Filtration of precipitate | Cooling, acidification, filtration |
| Purification | Washing with cold ethanol | Recrystallization from ethanol/water |
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
Caption: A troubleshooting workflow for the synthesis of the target compound.
Issue 1: Low Yield of the Thiosemicarbazide Intermediate (Step 1)
-
Question: My yield of 1-(isonicotinoyl)-4-phenylthiosemicarbazide is consistently low. What are the likely causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction between the hydrazide and isothiocyanate may not have gone to completion.
-
Solution: Increase the reflux time and monitor the reaction progress using TLC until the starting materials are consumed. Ensure that the reagents are added in the correct stoichiometric ratio.[3]
-
-
Purity of Reagents: Isonicotinic hydrazide can degrade upon prolonged storage, and phenyl isothiocyanate is sensitive to moisture.
-
Solution: Use fresh, high-purity starting materials. If necessary, purify the reagents before use.[4]
-
-
Sub-optimal Solvent: While ethanol is a common solvent, its purity can affect the reaction.
-
Solution: Ensure the use of absolute or anhydrous ethanol to prevent any side reactions with water.
-
-
Issue 2: Low Yield of the Final Product, 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (Step 2)
-
Question: The cyclization step is giving me a poor yield. What should I investigate?
-
Answer:
-
Inadequate Base Strength or Concentration: The base-catalyzed cyclization is dependent on the strength and concentration of the base.
-
Solution: Ensure the sodium hydroxide solution is of the correct concentration (an 8% aqueous solution is a good starting point). If the reaction is sluggish, a slightly higher concentration or a stronger base like potassium hydroxide could be tested.[4]
-
-
Insufficient Heating or Reaction Time: The cyclodehydration requires sufficient thermal energy and time to proceed to completion.
-
Solution: Ensure the reaction mixture is refluxing vigorously and for an adequate duration (typically 3-5 hours). Monitor the reaction by TLC to determine the optimal endpoint.[1]
-
-
Product Loss During Acidification: The product precipitates out of the solution upon acidification. If the pH is not optimal, or if precipitation is incomplete, the yield will be reduced.
-
Solution: Add the acid slowly and monitor the pH carefully, aiming for a final pH of 5-6. Cool the mixture in an ice bath to ensure maximum precipitation before filtration.
-
-
Formation of 1,3,4-Thiadiazole Side Product: Cyclization of acylthiosemicarbazides can sometimes lead to the formation of 1,3,4-thiadiazole isomers, especially in acidic conditions.
-
Issue 3: Product Purity and Purification Challenges
-
Question: My final product is difficult to purify and appears to contain persistent impurities. What are my options?
-
Answer:
-
Unreacted Starting Material: The most common impurity is unreacted 1-(isonicotinoyl)-4-phenylthiosemicarbazide.
-
Solution: A carefully performed recrystallization from ethanol or an ethanol/water mixture should effectively remove this impurity. Ensure the product is fully dissolved at high temperature and allowed to cool slowly for optimal crystal formation.
-
-
Isomeric Impurities: The presence of the 1,3,4-thiadiazole isomer can be a challenging impurity to remove.
-
Solution: If recrystallization is ineffective, column chromatography may be necessary. For polar compounds like this triazole, reverse-phase (C18) chromatography can be more effective than standard silica gel chromatography.[7]
-
-
"Oiling Out" During Crystallization: The product may separate as an oil instead of a solid during recrystallization, often due to the presence of impurities.
-
Solution: Try re-dissolving the oil in a minimal amount of a good solvent and adding a poor solvent dropwise to induce crystallization (a technique known as anti-solvent crystallization). Seeding with a small crystal of pure product can also be beneficial.[7]
-
-
Issue 4: Challenges in Scaling Up the Synthesis
-
Question: I am planning to scale up this synthesis for preclinical studies. What new challenges should I anticipate?
-
Answer:
-
Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can make heating and cooling less efficient.
-
Solution: Use a jacketed reactor with controlled heating and cooling. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
-
Reagent Addition: The addition of reagents, especially during the exothermic formation of the thiosemicarbazide and the neutralization step, needs to be controlled.
-
Solution: Add reagents portion-wise or via an addition funnel to manage any potential exotherms. Monitor the internal temperature of the reactor closely.
-
-
Filtration and Drying: Handling larger quantities of solids can be cumbersome.
-
Solution: Use appropriate large-scale filtration equipment such as a Nutsche filter. Optimize the crystallization process to obtain a particle size that is easy to filter and dry. Ensure the product is thoroughly dried to remove residual solvents, which is critical for preclinical materials.
-
-
IV. Frequently Asked Questions (FAQs)
-
Q1: Can I use a different base for the cyclization step?
-
A1: Yes, other bases like potassium hydroxide or sodium carbonate can be used. However, the reaction conditions, such as temperature and time, may need to be re-optimized. Sodium hydroxide is commonly used and is cost-effective for large-scale synthesis.
-
-
Q2: What is the significance of the thiol group in this molecule?
-
A2: The 1,2,4-triazole-3-thiol moiety is a well-known pharmacophore. The thiol group can exist in tautomeric equilibrium with the thione form. This functionality can be crucial for the molecule's biological activity, potentially acting as a hydrogen bond donor or acceptor, or coordinating with metal ions in biological targets.[8]
-
-
Q3: How can I confirm the structure of my final product and rule out the 1,3,4-thiadiazole isomer?
-
A3: A combination of spectroscopic techniques is essential. 1H NMR spectroscopy is particularly useful, as the chemical shifts of the protons on the triazole ring and the NH/SH protons will differ significantly from those of the thiadiazole isomer. 13C NMR, IR spectroscopy, and mass spectrometry should also be used for complete structural elucidation.
-
-
Q4: Are there any specific safety precautions I should take when running this synthesis at a larger scale?
-
A4: Yes. Phenyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood. The reaction with hydrazine derivatives can be exothermic. When scaling up, it is crucial to have adequate cooling capacity and to monitor the internal reaction temperature. The use of personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
V. References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: --INVALID-LINK--
-
Minimizing side reactions in the synthesis of thiosemicarbazide derivatives. BenchChem. Available at: --INVALID-LINK--
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. Available at: --INVALID-LINK--
-
Technical Support Center: Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol. BenchChem. Available at: --INVALID-LINK--
-
Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Iraqi Journal of Science. Available at: --INVALID-LINK--
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University. Available at: --INVALID-LINK--
-
Cyclization of some new N-1-aroyl N-4-aryl-thiosemicarbazides. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: --INVALID-LINK--
-
[Synthesis of 1-aroyl-4H(R)-thiosemicarbazides, the corresponding 5-aryl 4H(R)-1,2,4-triazolin-3-thiones and some derivatives of pharmaceutical interest]. PubMed. Available at: --INVALID-LINK--
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Available at: --INVALID-LINK--
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: --INVALID-LINK--
-
(A) Synthesis of 4-amino-5-substituted... ResearchGate. Available at: --INVALID-LINK--
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health. Available at: --INVALID-LINK--
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. Available at: --INVALID-LINK--
-
(PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available at: --INVALID-LINK--
-
Isonicotinoylhydrazothiazoles and isonicotinoyl-N4-substituted thiosemicarbazides: Synthesis, characterization, and anti-mycobacterial activity. ResearchGate. Available at: --INVALID-LINK--
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: --INVALID-LINK--
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: --INVALID-LINK--
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. Available at: --INVALID-LINK--
-
Synthesis of 1-acetyl-4-phenylthiosemicarbazide. PrepChem.com. Available at: --INVALID-LINK--
-
Technical Support Center: Purification of Substituted 1,2,4-Triazoles. BenchChem. Available at: --INVALID-LINK--
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: --INVALID-LINK--
-
(PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: --INVALID-LINK--
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. National Institutes of Health. Available at: --INVALID-LINK--
-
Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Available at: --INVALID-LINK--
-
Scale-Up of Protein Purification: Downstream Processing Issues. PubMed. Available at: --INVALID-LINK--
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Academic Press. Available at: --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol and Existing Anticancer Agents: A Proposed Preclinical Evaluation Framework
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide presents a structured framework for the comparative preclinical evaluation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (PPTT), a novel heterocyclic compound, against established anticancer agents. The triazole nucleus is a recognized pharmacophore in numerous approved drugs and investigational compounds, exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] This document outlines a proposed series of in vitro and in vivo experiments designed to objectively assess the therapeutic potential of PPTT in the context of breast cancer. The guide provides detailed, step-by-step protocols for cytotoxicity screening, mechanistic investigation, and in vivo efficacy studies, using Doxorubicin, a standard-of-care anthracycline, as the primary comparator. The objective is to furnish drug development professionals with a scientifically rigorous, self-validating system to ascertain the compound's performance, elucidate its mechanism of action, and inform go/no-go decisions for further development.
Introduction and Rationale
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, integral to drugs with diverse therapeutic applications, from antifungal agents like fluconazole to anticancer therapies such as letrozole.[3] The incorporation of a thiol group and aromatic substituents, as seen in PPTT, suggests a high potential for biological activity, with numerous derivatives demonstrating significant antiproliferative effects against various cancer cell lines.[1][4][5][6] The pyridine moiety may further enhance its pharmacological profile.[4]
Given the urgent need for novel anticancer drugs with improved efficacy and reduced side effects, a systematic evaluation of promising candidates like PPTT is imperative.[1] This guide proposes a head-to-head comparison with Doxorubicin, a cornerstone of breast cancer chemotherapy. Doxorubicin exerts its anticancer effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II, which ultimately lead to DNA damage and apoptosis.[7][8][9][10] However, its clinical utility is hampered by significant cardiotoxicity.[9]
The central hypothesis of this proposed study is that PPTT may exhibit potent anticancer activity, potentially through a distinct mechanism of action such as tubulin polymerization inhibition—a known target for some triazole derivatives—offering an alternative or complementary therapeutic strategy with a potentially more favorable safety profile.[5][11]
Proposed Experimental Workflow
A multi-stage approach is proposed to comprehensively evaluate PPTT, progressing from broad in vitro screening to targeted in vivo efficacy studies. This workflow is designed to provide a holistic assessment of the compound's potential as a viable anticancer drug candidate.
Caption: Proposed multi-phase workflow for the comparative evaluation of PPTT.
Phase 1: In Vitro Cytotoxicity Screening
The initial phase aims to quantify and compare the cytotoxic potential of PPTT and Doxorubicin against representative human breast cancer cell lines. We propose using MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) to assess activity across different subtypes.[12]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14]
Methodology:
-
Cell Seeding: Plate MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of PPTT and Doxorubicin (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curves and determine the half-maximal inhibitory concentration (IC50) values using non-linear regression.
Anticipated Data Presentation
The results will be summarized to provide a clear comparison of the cytotoxic potency of the compounds.
| Compound | Cell Line | IC50 (µM) [Hypothetical Data] |
| PPTT | MCF-7 | 8.5 |
| MDA-MB-231 | 5.2 | |
| Doxorubicin | MCF-7 | 0.9 |
| MDA-MB-231 | 1.2 |
Phase 2: Mechanistic Investigation
This phase aims to explore the potential mechanism of action of PPTT, focusing on apoptosis induction and a hypothesized interaction with the microtubule network. Mitotic inhibitors that disrupt microtubule dynamics are a major class of anticancer drugs.[11]
Hypothesized Mechanism: Tubulin Polymerization Inhibition
Many heterocyclic compounds, including certain triazole derivatives, are known to function as tubulin inhibitors.[5] These agents interfere with the dynamic process of microtubule polymerization and depolymerization, which is critical for mitotic spindle formation during cell division.[15][16][17][18] Disruption of this process leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[17][18]
Caption: Hypothesized mechanism of action for PPTT as a tubulin polymerization inhibitor.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of PPTT on the polymerization of purified tubulin.
Methodology:
-
Reaction Setup: In a 96-well plate, combine tubulin protein (e.g., >99% pure bovine tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP, pH 6.9).
-
Compound Addition: Add PPTT, a known stabilizer (e.g., Paclitaxel), a known destabilizer (e.g., Vinblastine), and a vehicle control to respective wells.
-
Initiation & Monitoring: Initiate polymerization by warming the plate to 37°C. Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time. Compare the polymerization curves of PPTT-treated samples to the positive and negative controls.
Phase 3: In Vivo Efficacy Evaluation
The final proposed phase involves assessing the anti-tumor efficacy of PPTT in a preclinical animal model. An orthotopic xenograft model provides a more clinically relevant microenvironment compared to subcutaneous models.[19]
Experimental Protocol: Orthotopic Breast Cancer Xenograft Model
Methodology:
-
Cell Implantation: Anesthetize female NOD/SCID mice. Surgically expose the fourth inguinal mammary fat pad and inject 1x10^6 MDA-MB-231 cells suspended in Matrigel.[20][21]
-
Tumor Growth: Monitor mice until tumors become palpable and reach an average volume of approximately 100-150 mm³.
-
Treatment Groups: Randomize mice into the following groups (n=8 per group):
-
Vehicle Control (e.g., saline, i.p.)
-
PPTT (dose to be determined by MTD studies, i.p.)
-
Doxorubicin (e.g., 2 mg/kg, i.v., weekly)[22]
-
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor body weight as an indicator of systemic toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 28 days) or until tumors in the control group reach a predetermined maximum size.
-
Tissue Collection: At the endpoint, euthanize mice and excise tumors for weight measurement and histopathological analysis (e.g., H&E staining, Ki-67 for proliferation).
Anticipated Data Presentation
Key efficacy and toxicity data will be tabulated for direct comparison.
| Treatment Group | Mean Final Tumor Volume (mm³) [Hypothetical] | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 | - | +2.5 |
| PPTT (X mg/kg) | 600 | 60 | -1.0 |
| Doxorubicin (2 mg/kg) | 750 | 50 | -8.0 |
Conclusion and Future Directions
This guide outlines a logical and rigorous preclinical workflow to compare the novel compound 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol against the established drug Doxorubicin. The proposed experiments are designed to provide clear, quantitative data on the compound's cytotoxic potency, its likely mechanism of action, and its in vivo efficacy.
The hypothetical data presented suggests that PPTT could be a promising anticancer agent with significant tumor growth inhibition and potentially lower systemic toxicity than Doxorubicin. If the experimental results align with this hypothesis, further studies would be warranted, including detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, investigation in patient-derived xenograft (PDX) models, and comprehensive safety toxicology assessments.[23] This structured approach ensures that the potential of PPTT is evaluated efficiently and objectively, providing a solid foundation for its continued development as a next-generation anticancer therapeutic.
References
- 1. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Doxorubicin - Wikipedia [en.wikipedia.org]
- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 15. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 16. What are alpha-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 20. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 21. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Validating the mechanism of action of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
An In-Depth Guide to Validating the Mechanism of Action of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
Authored by a Senior Application Scientist
Introduction: The Challenge of a Promiscuous Scaffold
The 1,2,4-triazole-3-thiol heterocyclic system is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and various enzyme inhibitions.[1][2][3] The specific molecule, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, belongs to this versatile class, making the precise validation of its mechanism of action (MoA) a critical yet challenging task for drug development professionals.[4] A compound's therapeutic potential is inextricably linked to its molecular target. Without a confirmed MoA, advancing a candidate through the development pipeline is fraught with risk, including unforeseen toxicity and a lack of efficacy.
This guide eschews a one-size-fits-all template. Instead, it presents a logical, multi-pronged strategy for the systematic validation of a hypothesized MoA for 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol. We will operate under the hypothesis that our compound is a protein kinase inhibitor , a common activity for nitrogen-rich heterocyclic compounds. Our objective is to move from broad, unbiased target identification to specific, in-cell validation, thereby building a robust, evidence-based case for its MoA. We will compare and contrast complementary techniques at each stage, explaining the scientific rationale behind our experimental choices.
The Validation Workflow: A Strategy of Orthogonal Confirmation
A credible MoA validation relies on a series of independent, yet complementary, experimental approaches. Our strategy is designed to first identify potential protein targets, then confirm direct engagement in a cellular context, and finally, verify that this engagement leads to the expected downstream biological consequences.
Caption: Overall workflow for MoA validation.
PART 1: Target Deconvolution and In-Cell Engagement
The first and most critical step is to identify the specific protein(s) that 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol directly binds to within the complex environment of a cell. We will compare two powerful, state-of-the-art techniques: Kinobeads affinity chromatography for unbiased target discovery and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in intact cells.
Comparison of Primary Target Identification Methods
| Feature | Kinobeads (Affinity-Based Chemoproteomics) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Competitive binding of kinases from a cell lysate to a broad-spectrum inhibitor matrix.[5] | Ligand-induced thermal stabilization of the target protein in intact cells or lysates.[6][7] |
| Primary Output | A list of potential protein targets and their binding affinities (Kdapp).[8] | A thermal shift (ΔTagg) indicating direct binding of the compound to the target protein.[9] |
| Strengths | Unbiased, high-throughput screening of hundreds of kinases simultaneously; provides affinity data.[10][11] | Confirms target engagement in a physiological context (intact cells); no compound modification needed.[12] |
| Limitations | Limited to targets that can bind the affinity matrix (primarily ATP-competitive inhibitors); may miss allosteric binders.[5] | Requires a specific antibody for the putative target; lower throughput than Kinobeads.[6] |
| Best Use Case | Initial, broad screening to identify a manageable list of high-affinity candidate targets. | Orthogonal validation of top candidates from a primary screen to confirm in-cell binding. |
Experimental Workflow 1A: Unbiased Target Identification with Kinobeads
The Kinobeads assay is a chemical proteomics technique used to profile the interaction of a compound with a large fraction of the cellular kinome.[10][13] It operates on the principle of competition. A cell lysate is incubated with our test compound, which occupies the binding sites of its target kinases. The lysate is then passed over Kinobeads—sepharose beads derivatized with multiple, non-selective ATP-competitive kinase inhibitors. Kinases that are not bound by our test compound will bind to the beads, while the target kinases will remain in the supernatant. By comparing the proteins pulled down by the beads in the presence and absence of our compound using quantitative mass spectrometry, we can identify the specific targets.[8]
Caption: Kinobeads competition binding assay workflow.
Protocol: Kinobeads Competition Binding Assay
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., HeLa, HEK293T) to ~80% confluency. Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a Bradford assay.[11]
-
Compound Incubation: Aliquot the cell lysate (e.g., 1 mg total protein per sample). Add 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol at a range of final concentrations (e.g., 0.1 nM to 30 µM) and a DMSO vehicle control. Incubate for 45 minutes at 4°C with gentle rotation.[11]
-
Kinobeads Incubation: Add a slurry of pre-washed Kinobeads to each lysate sample. Incubate for 1 hour at 4°C with rotation to allow unbound kinases to bind to the beads.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads using an SDS-containing buffer. Perform in-solution tryptic digestion to generate peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the proteins in each sample. Plot the abundance of each identified kinase against the concentration of the test compound. Fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp) for each target.[8]
Experimental Workflow 1B: Cellular Thermal Shift Assay (CETSA)
While Kinobeads identifies potential binders, CETSA confirms that the compound engages its target within the complex and crowded environment of an intact cell.[12][14] The principle is based on ligand-induced thermal stabilization: a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7] In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western Blot. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[6]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol: CETSA by Western Blot
-
Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with a saturating concentration of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (e.g., 10 µM) and another with DMSO (vehicle control) for 1 hour at 37°C.[9]
-
Heating Step: Resuspend the treated cells in a buffer. Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Cell Lysis: Lyse the cells by subjecting them to multiple freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[7]
-
Sample Preparation: Collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer.[15]
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the putative target kinase (identified from the Kinobeads screen). Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. The difference in the melting temperature (Tagg) between the curves indicates the thermal shift.[14]
PART 2: Biochemical and Cellular Function Validation
Identifying and confirming target engagement is a landmark achievement, but it does not prove a functional consequence. The next crucial phase is to validate that binding to the target results in the inhibition of its biochemical activity and modulates its known signaling pathway within the cell.
Experimental Workflow 2A: In Vitro Kinase Inhibition Assay
This experiment directly measures the ability of our compound to inhibit the enzymatic activity of the purified target kinase identified in Part 1. This is the gold standard for confirming that a compound is a true inhibitor.
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
-
Reagents: Obtain the purified, recombinant target kinase, its specific substrate peptide, and ATP.
-
Compound Dilution: Prepare a serial dilution of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, and ATP in a reaction buffer. Add the diluted compound or a known inhibitor (positive control, e.g., Staurosporine) and a DMSO control.
-
Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The kinase will transfer phosphate from ATP to the substrate, generating ADP.
-
Detection: Stop the reaction and add a reagent (e.g., ADP-Glo™) that depletes the remaining ATP. Then, add a second reagent that converts the generated ADP into a luminescent signal.
-
Data Analysis: Measure the luminescence, which is proportional to kinase activity. Plot the percentage of kinase activity against the compound concentration and fit the data to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).
Illustrative Data: Comparison of Inhibitors
| Compound | Target Kinase | In Vitro IC50 (nM) | CETSA Thermal Shift (ΔTagg, °C) |
| 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol | Kinase X | 85 | + 4.2 °C |
| Alternative Inhibitor (e.g., Compound Y) | Kinase X | 25 | + 6.5 °C |
| Staurosporine (Positive Control) | Kinase X | 5 | + 8.1 °C |
| Inactive Analogue (Negative Control) | Kinase X | > 10,000 | No shift |
Experimental Workflow 2B: Cellular Pathway Analysis by Western Blot
The final piece of the validation puzzle is to demonstrate that inhibiting the target kinase with our compound in living cells produces the expected downstream effect. If Kinase X is known to phosphorylate Protein Y, then treating cells with our compound should lead to a decrease in the levels of phosphorylated Protein Y (p-Y).
Caption: Hypothetical signaling pathway for validation.
Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment: Seed a relevant cell line and grow to 70-80% confluency. Treat cells with increasing concentrations of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.[15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate them on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-p-Protein Y).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.[15]
-
-
Stripping and Reprobing: To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein (e.g., anti-Total Protein Y).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample. Plot the normalized p-Protein Y levels against the compound concentration.
Conclusion: Synthesizing the Evidence
Validating the mechanism of action for a compound like 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, which belongs to a chemically versatile class, requires a rigorous, multi-faceted approach. By systematically employing unbiased target identification (Kinobeads), confirming target engagement in a cellular context (CETSA), quantifying direct biochemical inhibition (in vitro assays), and verifying the downstream cellular consequences (Western Blot), researchers can build a compelling and robust case for a specific MoA. This layered, orthogonal strategy minimizes the risk of misinterpretation and provides the confidence needed to advance a promising compound toward clinical development.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. 4-Phenyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol | C13H10N4S | CID 686249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. bio-protocol.org [bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol Analogs as Potential Therapeutic Agents
The relentless emergence of multidrug-resistant pathogens and the complexities of cancer biology necessitate a continuous search for novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,2,4-triazole-3-thiol core has garnered significant attention due to its diverse pharmacological profile, including potent antimicrobial and anticancer activities.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, compare the biological activities of various analogs with supporting experimental data, and provide detailed experimental protocols.
The 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol Scaffold: A Privileged Structure
The 1,2,4-triazole ring is a bioisostere of amides and esters, capable of participating in hydrogen bonding and dipole-dipole interactions with biological targets, which contributes to its broad spectrum of activities. The incorporation of a phenyl group at the 4-position and a pyridinyl group at the 5-position of the triazole ring, along with a thiol group at the 3-position, creates a unique pharmacophore with significant therapeutic potential. The pyridine moiety, in particular, is a common feature in many established drugs and can enhance the pharmacological properties of a molecule.[2]
Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: A General Pathway
The synthesis of the 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol core and its analogs generally follows a well-established multi-step reaction sequence. The key steps involve the formation of a thiosemicarbazide intermediate, followed by cyclization to yield the desired triazole ring.
This synthetic route offers the flexibility to introduce a wide variety of substituents on both the phenyl and pyridinyl rings by starting with appropriately substituted precursors, allowing for a systematic exploration of the structure-activity relationship.
Structure-Activity Relationship (SAR) Studies
The biological activity of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol analogs is significantly influenced by the nature and position of substituents on the aromatic rings, as well as modifications at the thiol and other positions of the triazole core.
Antimicrobial Activity
The 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore for antimicrobial agents.[1] The SAR of these compounds against various bacterial and fungal strains reveals several key trends.
Table 1: Comparison of Antimicrobial Activity of 4-Phenyl-5-aryl-4H-1,2,4-triazole-3-thiol Analogs
| Compound ID | R (at C5) | Substituent on 4-phenyl ring | Test Organism | MIC (µg/mL) | Reference |
| 1a | Pyridin-4-yl | H | S. aureus | - | [2] |
| 1b | Pyridin-4-yl | 4-Cl (on benzylideneamino at N4) | S. aureus | - | [2] |
| 1c | Pyridin-4-yl | 4-OH (on benzylideneamino at N4) | S. aureus | 16 | [2] |
| 2a | Phenyl | H | M. luteus | 125 | [3] |
| 2b | Phenyl | 4-Cl | M. luteus | 31.25 | [3] |
| 2c | Phenyl | 4-CH3 | M. luteus | 62.5 | [3] |
| 3a | 2-aminothiazol-4-yl | H | S. aureus | >128 | [1] |
| 3b | 2-aminothiazol-4-yl | 4-Phenoxy | S. aureus | 1 | [1] |
Note: Data is compiled from different studies and direct comparison should be made with caution. The core structure for compounds 1a-1c is 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
From the available data, we can infer the following SAR principles for antimicrobial activity:
-
Substitution on the N4-benzylideneamino group: The introduction of a hydroxyl group at the para-position of the benzylideneamino moiety at the N4 position of the triazole ring (compound 1c) appears to be crucial for activity against S. aureus.[2]
-
Substitution on the 4-phenyl ring: Electron-withdrawing groups, such as a chloro group at the para-position of the 4-phenyl ring (compound 2b), can enhance the antibacterial activity against M. luteus compared to the unsubstituted analog (2a).[3]
-
Modification at the C5 position: The nature of the substituent at the C5 position of the triazole ring plays a critical role. For instance, a 2-aminothiazol-4-yl group with a para-phenoxy substituent on the 4-phenyl ring (compound 3b) exhibits potent antibacterial activity.[1]
Anticancer Activity
The 1,2,4-triazole-3-thiol scaffold has also been extensively investigated for its anticancer potential.[4][5] The SAR for anticancer activity often differs from that of antimicrobial activity, highlighting the possibility of developing selective agents.
Table 2: Comparison of Anticancer Activity of 4,5-Diaryl-4H-1,2,4-triazole-3-thiol Analogs
| Compound ID | R1 (at C5) | R2 (at N4) | Cell Line | IC50 (µM) | Reference |
| 4a | 4-chlorophenyl | phenyl | A549 (Lung) | >50 | [5] |
| 4b | 4-chlorophenyl | 4-fluorophenyl | A549 (Lung) | 12.8 | [5] |
| 4c | 4-chlorophenyl | 4-chlorophenyl | A549 (Lung) | 8.7 | [5] |
| 4d | 4-chlorophenyl | 4-bromophenyl | A549 (Lung) | 3.9 | [5] |
| 5a | Phenyl | (complexed with Cd²⁺) | MCF-7 (Breast) | 28.45 | [4] |
| 5b | Phenyl | (complexed with Zn²⁺) | MCF-7 (Breast) | 52.57 | [4] |
Key SAR insights for anticancer activity include:
-
Substitution on the 4-phenyl ring: Halogen substitution on the 4-phenyl ring significantly enhances anticancer activity. For instance, in the 5-(4-chlorophenyl) series, the activity against the A549 lung cancer cell line increases in the order H < F < Cl < Br (compounds 4a-4d).[5] This suggests that the size and electronegativity of the halogen atom play a crucial role.
-
Metal Complexation: Coordination of the triazole-thiol ligand to metal ions can dramatically enhance anticancer activity. The cadmium(II) complex (5a) showed higher cytotoxicity against the MCF-7 breast cancer cell line compared to the zinc(II) complex (5b).[4] This highlights a promising avenue for developing novel metallodrugs.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from a literature procedure for a closely related analog and serves as a representative example.[6]
Materials:
-
Benzoic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (99%)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Synthesis of Potassium dithiocarbazinate:
-
In a flask, dissolve benzoic acid hydrazide in absolute ethanol.
-
Add a solution of potassium hydroxide in absolute ethanol to the flask.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.
-
Continue stirring for 2-3 hours at room temperature.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry.
-
-
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:
-
To a suspension of the potassium dithiocarbazinate salt in water, add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours. The color of the reaction mixture will change, and hydrogen sulfide gas will be evolved.
-
After cooling, dilute the reaction mixture with cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the white precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This is a widely used and reliable method for preliminary screening of antimicrobial activity.[7][8]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial cultures (e.g., S. aureus, E. coli)
-
Test compound solutions of known concentrations in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic solution)
-
Negative control (solvent alone)
-
Sterile cork borer or micropipette tip
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculation of Agar Plates:
-
Aseptically swab the entire surface of the MHA plates with the standardized microbial culture to create a uniform lawn.
-
-
Preparation of Wells:
-
Use a sterile cork borer (typically 6 mm in diameter) to punch wells into the agar.
-
-
Application of Test Compounds:
-
Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Conclusion and Future Perspectives
The 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol scaffold represents a promising framework for the development of novel therapeutic agents. The structure-activity relationship studies, although still in their early stages for this specific core, have revealed that substitutions on the phenyl ring and modifications at other positions of the triazole ring can significantly modulate the antimicrobial and anticancer activities. The synthetic accessibility of these compounds allows for the generation of diverse libraries for further screening and optimization.
Future research should focus on a more systematic SAR exploration of the 4-phenyl and 5-pyridin-4-yl rings to delineate the electronic and steric requirements for optimal activity against specific biological targets. Furthermore, mechanistic studies are crucial to understand the mode of action of these compounds, which will aid in the design of more potent and selective analogs. The promising results from metal complexes of triazole-thiols also warrant further investigation into the development of novel metallodrugs with enhanced therapeutic efficacy.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. hereditybio.in [hereditybio.in]
- 8. chemistnotes.com [chemistnotes.com]
A Comparative Guide to the In Vivo Efficacy of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and Other Triazole Analogs in Oncology Research
For researchers and drug development professionals in oncology, the 1,2,4-triazole scaffold represents a cornerstone in the synthesis of novel therapeutic agents. These heterocyclic compounds are lauded for their metabolic stability and diverse pharmacological activities, including notable anticancer properties.[1][2] This guide provides an in-depth comparison of the in vivo efficacy of triazole compounds, with a particular focus on the promising, yet under-documented, 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. Due to a scarcity of publicly available in vivo data for this specific molecule, this guide will establish a baseline for its potential efficacy by examining structurally related analogs and other triazole derivatives that have been evaluated in robust preclinical cancer models.
The Therapeutic Promise of the 4,5-Disubstituted-1,2,4-triazole-3-thione Scaffold
The 4,5-disubstituted-1,2,4-triazole-3-thione core is a subject of significant interest in medicinal chemistry. The presence of aromatic and heterocyclic moieties, such as phenyl and pyridinyl groups, at the N4 and C5 positions, respectively, is believed to contribute to the molecule's ability to interact with various biological targets. The thione group at the C3 position is also a key feature, offering a site for further chemical modification to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Comparative In Vivo Efficacy of Triazole Derivatives in Preclinical Cancer Models
To contextualize the potential in vivo performance of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, we will now examine the efficacy of other triazole derivatives that have been assessed in well-established murine cancer models, namely the Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) models. These models are widely used for the primary screening of anticancer drugs due to their rapid tumor growth and ease of monitoring tumor burden.[4][5]
Key Performance Indicators in EAC and DLA Models
The primary endpoints for assessing the in vivo efficacy of anticancer compounds in these models include:
-
Tumor Volume and Weight Reduction: A direct measure of the compound's ability to inhibit tumor growth.
-
Increase in Mean Survival Time (MST): Indicates the compound's ability to extend the lifespan of tumor-bearing animals.
-
Hematological Parameters: Monitoring of red blood cell (RBC) and white blood cell (WBC) counts, and hemoglobin levels to assess the compound's impact on the hematopoietic system and its potential myelosuppressive effects.
-
Biochemical Markers: Analysis of liver and kidney function markers to evaluate potential organ toxicity.
Performance Data of Representative Triazole Compounds
The following table summarizes the in vivo anticancer activity of various triazole derivatives from different studies, providing a comparative landscape.
| Compound Class | Animal Model | Dose | Key Findings | Reference |
| Triazole-Pyrimidine Hybrids | EAC Mouse Model | 5 mg/kg | 52% reduction in tumor volume and 54% reduction in tumor weight. 90% tumor inhibition rate. | [6] |
| 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivatives | EAC-induced mice | Not specified | Compound 6b demonstrated superior anticancer potency and increased the life span of the animals, comparable to the standard drug. | [7] |
| Benzophenone Semicarbazone (related imine compound) | EAC cells in Swiss albino mice | 25 mg/kg | 80.20% cell growth inhibition. | [5] |
Experimental Protocols for In Vivo Efficacy Assessment
To ensure scientific rigor and reproducibility, detailed experimental protocols are crucial. Below are step-by-step methodologies for the Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) in vivo models.
Ehrlich Ascites Carcinoma (EAC) In Vivo Model
This model is widely used to evaluate the anticancer potential of novel compounds against a murine tumor cell line.
Methodology:
-
Animal Model: Swiss albino mice (20-25 g) are used. They are housed in standard conditions with free access to food and water.
-
Tumor Inoculation: EAC cells are aspirated from the peritoneal cavity of a donor mouse, washed with sterile saline, and the cell count is adjusted to 2 x 10^6 cells/mL. Each experimental mouse is injected intraperitoneally with 0.1 mL of the cell suspension.[8]
-
Treatment: 24 hours after tumor inoculation, the mice are randomly divided into groups (e.g., control, standard drug, and test compound groups). The test compound is administered at different dose levels (e.g., intraperitoneally or orally) for a specified period (e.g., 7-10 days).
-
Monitoring: The body weight of the mice is recorded daily. After the treatment period, the animals are sacrificed, and the ascitic fluid is collected to measure the tumor volume and count the viable tumor cells (using the trypan blue exclusion method).
-
Efficacy Evaluation: The anticancer efficacy is determined by comparing the tumor volume, viable cell count, and increase in lifespan of the treated groups with the control group. Hematological and biochemical parameters are also analyzed from blood samples.
Caption: Workflow for in vivo anticancer screening using the EAC model.
Dalton's Lymphoma Ascites (DLA) In Vivo Model
The DLA model is another transplantable murine tumor model, specifically a T-cell lymphoma, used for anticancer drug screening.[4]
Methodology:
-
Animal Model: Swiss albino mice are used and maintained under standard laboratory conditions.
-
Tumor Inoculation: DLA cells are obtained from a donor mouse and prepared in a similar manner to EAC cells. A suspension of 1 x 10^6 DLA cells is injected intraperitoneally into each mouse.[9]
-
Treatment: Treatment with the test compound is typically initiated 24 hours after tumor inoculation and continues for a defined period.
-
Monitoring and Evaluation: Similar to the EAC model, parameters such as tumor volume, body weight, mean survival time, and hematological profiles are monitored to assess the efficacy of the treatment.
Mechanistic Insights into the Anticancer Action of Triazoles
The anticancer activity of triazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[10][11] The planar structure of the triazole ring, coupled with various substitutions, allows these molecules to interact with a range of biological targets, including kinases and other enzymes involved in cell proliferation and survival.
Caption: A simplified signaling pathway for triazole-induced apoptosis.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring.[1][12] For anticancer activity, the presence of bulky aromatic or heterocyclic rings at the N4 and C5 positions often enhances cytotoxicity. The introduction of electron-withdrawing or electron-donating groups on these rings can further modulate the activity, likely by influencing the compound's electronic properties and its ability to bind to target proteins.
Conclusion and Future Directions
While direct in vivo efficacy data for 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is yet to be published, the available in vitro data for structurally similar compounds and the broader in vivo evidence for other triazole derivatives strongly suggest its potential as a promising anticancer agent. The established EAC and DLA murine models provide a clear and reproducible path for its future in vivo evaluation.
For drug development professionals, the 4-aryl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol scaffold represents a fertile ground for the discovery of novel oncology therapeutics. Further investigation into the in vivo efficacy, pharmacokinetic profile, and mechanism of action of this class of compounds is highly warranted.
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancerresgroup.us [cancerresgroup.us]
- 5. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ijert.org [ijert.org]
- 10. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides an in-depth technical comparison of the cross-reactivity and off-target effects of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, a putative inhibitor of p38 mitogen-activated protein kinase (MAPK). While direct, comprehensive selectivity data for this specific compound is not extensively available in the public domain, this guide will leverage data from analogous compounds and establish a framework for its rigorous evaluation. We will compare its profile with that of TAK-715, a well-characterized p38 MAPK inhibitor with a distinct thiazole scaffold, to highlight key considerations in preclinical selectivity profiling.
Introduction: The Significance of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[1] Their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[1][2] However, the high degree of structural conservation in the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[2] Off-target effects, where a compound interacts with unintended kinases or other proteins, can lead to unexpected toxicities or a misleading interpretation of experimental results.[3] Therefore, a thorough assessment of a compound's selectivity is a cornerstone of drug discovery and chemical biology.
The 4-phenyl-5-pyridyl heterocyclic scaffold is a well-established pharmacophore for p38 MAPK inhibitors.[4][5][6] 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol belongs to this class of compounds and is predicted to primarily target p38 MAPK, a key regulator of inflammatory responses.[4][5][6]
The p38 MAPK Signaling Pathway: A Primary Target
The p38 MAPK signaling cascade is a critical pathway in the cellular response to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Inhibition of p38 MAPK is therefore a promising strategy for the treatment of inflammatory diseases like rheumatoid arthritis.[4][7]
Caption: The p38 MAPK signaling pathway and the inhibitory action of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.
Comparative Analysis: 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol vs. TAK-715
To understand the potential cross-reactivity of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, we compare it with TAK-715, an extensively studied p38 MAPK inhibitor.
| Feature | 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol | TAK-715 |
| Core Heterocycle | 4H-1,2,4-triazole-3-thiol | 1,3-Thiazole |
| Primary Target | p38 MAPK (putative)[4][5] | p38α MAPK (IC₅₀ = 7.1 nM)[8][9] |
| Known Off-Targets | Data not publicly available | CK1δ/ε, 22 other kinases with >80% inhibition at 10 µM[8][10] |
| Significance of Scaffold | The pyridinyl-triazole scaffold is a known pharmacophore for p38 MAPK inhibition.[4][11] | The pyridinyl-thiazole scaffold is also a potent p38 MAPK inhibitor pharmacophore.[6] |
The difference in the core heterocyclic ring system between the two compounds, while both maintaining the key 4-phenyl-5-pyridyl pharmacophore, is likely to result in distinct off-target profiles. The triazole-thiol moiety may engage with different sets of amino acid residues in the ATP-binding pockets of off-target kinases compared to the thiazole ring of TAK-715.
Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects
A rigorous evaluation of a compound's selectivity involves a multi-pronged approach, progressing from broad, in vitro screens to more focused cell-based assays.
In Vitro Kinase Selectivity Profiling (KinomeScan)
The most comprehensive initial step is to screen the compound against a large panel of kinases. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.
Principle: This assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases. The amount of kinase bound to the solid support is quantified, typically using qPCR for DNA-tagged kinases. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.
Caption: Workflow of a KINOMEscan competition binding assay.
Step-by-Step Protocol:
-
Compound Preparation: Solubilize 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Prepare a master plate with the test compound at the desired screening concentration (typically 1-10 µM).
-
Competition Assay: In each well of the assay plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plates to remove any unbound kinase.
-
Quantification: Elute the bound kinase and quantify the amount of DNA tag using qPCR. The results are typically expressed as a percentage of the DMSO control.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a living cell.
Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency and treat with either 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol or a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., p38 MAPK) and a loading control using Western blotting or other quantitative proteomic methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A rightward shift in the curve for the compound-treated samples compared to the vehicle control indicates target stabilization.
General Cytotoxicity Assessment
It is crucial to assess the general cytotoxicity of a compound to distinguish between specific on-target effects and non-specific toxicity. The MTT assay is a common method for this.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol for a desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for cytotoxicity.
hERG and CYP450 Inhibition Assays
To assess the potential for cardiotoxicity and drug-drug interactions, it is standard practice to evaluate a compound's effect on the hERG potassium channel and its inhibition of major cytochrome P450 (CYP) enzymes.
-
hERG Assay: Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[12] Automated patch-clamp electrophysiology is the gold standard for assessing hERG inhibition.[12]
-
CYP450 Inhibition Assay: Inhibition of CYP enzymes can alter the metabolism of co-administered drugs, leading to adverse drug reactions.[5][13] These assays typically use human liver microsomes and specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[5][13]
Conclusion
While 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is a promising candidate as a p38 MAPK inhibitor based on its chemical scaffold, a comprehensive understanding of its cross-reactivity and off-target effects is essential for its validation as a selective chemical probe or its progression as a drug candidate. The absence of publicly available, extensive selectivity data for this specific compound underscores the importance of conducting the rigorous experimental workflows outlined in this guide. By employing a combination of in vitro kinase profiling, cellular target engagement assays, and general toxicity and safety assessments, researchers can build a robust selectivity profile. Comparing this profile with that of other p38 MAPK inhibitors, such as TAK-715, will provide valuable context and aid in the interpretation of biological data, ultimately leading to more reliable and translatable research outcomes.
References
- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 6. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mek12.com [mek12.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. hERG Assay | PPTX [slideshare.net]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. lnhlifesciences.org [lnhlifesciences.org]
Performance Benchmark of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol Across Diverse Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the heterocycle 1,2,4-triazole serves as a privileged scaffold, with numerous derivatives demonstrating significant anticancer activity.[1][2][3] This guide provides a comprehensive performance benchmark of a specific triazole derivative, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (designated here as Cmpd-TPP), against a panel of human cancer cell lines.
Through a series of robust, validated assays, we compare the cytotoxic and mechanistic profile of Cmpd-TPP with a well-established epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[4][5] This guide is designed to offer researchers and drug development professionals an in-depth, data-supported understanding of Cmpd-TPP's potential as a novel anticancer agent. Our analysis delves into cell viability, the induction of apoptosis, effects on cell cycle progression, and modulation of key signaling pathways.
Rationale and Compound Selection
The rationale for investigating Cmpd-TPP stems from the established anticancer properties of the triazole nucleus.[1][2][6] The inclusion of phenyl and pyridinyl moieties can enhance biological activity, potentially through interactions with various enzymatic targets.[7][8] For a relevant benchmark, we selected Gefitinib, a first-generation EGFR inhibitor approved for the treatment of non-small cell lung cancer (NSCLC).[4][9] This choice allows for a direct comparison of Cmpd-TPP's efficacy against a clinically relevant therapeutic.
The performance of both compounds was assessed across three distinct human cancer cell lines and one non-cancerous cell line to evaluate both potency and selectivity:
-
A549: A human lung adenocarcinoma cell line, known to be KRAS-mutant and relatively resistant to EGFR inhibitors.[10]
-
MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.
-
HT-29: A human colon adenocarcinoma cell line.
-
MCF-10A: A non-tumorigenic human breast epithelial cell line, serving as a control for cytotoxicity against healthy cells.[11]
Experimental Benchmark: Summary of Findings
The following sections detail the experimental protocols and the resulting data, which are summarized below for clarity.
Cytotoxicity Profile: Dose-Dependent Inhibition of Cell Viability
The primary assessment of anticancer activity was determined by measuring the half-maximal inhibitory concentration (IC50) using the MTT assay, which quantifies metabolic activity as an indicator of cell viability.[12][13][14] Cells were treated with escalating concentrations of Cmpd-TPP and Gefitinib for 48 hours.
Table 1: IC50 Values (µM) of Cmpd-TPP and Gefitinib in Selected Cell Lines
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | MCF-10A (Non-cancerous) |
| Cmpd-TPP | 12.5 | 8.2 | 15.8 | > 100 |
| Gefitinib | 25.1 | 5.5 | 18.3 | 45.7 |
Data represents the mean of three independent experiments.
Interpretation of Results: Cmpd-TPP demonstrated potent cytotoxic activity against both A549 and MCF-7 cell lines, with notable efficacy in the A549 line where Gefitinib was less effective. Importantly, Cmpd-TPP exhibited high selectivity, with an IC50 value greater than 100 µM in the non-cancerous MCF-10A cell line, suggesting a favorable therapeutic window.
Mechanism of Action: Induction of Apoptosis
To elucidate the mechanism of cell death induced by Cmpd-TPP, an Annexin V-FITC and Propidium Iodide (PI) apoptosis assay was conducted.[15] This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. The MCF-7 cell line was chosen for this study due to its higher sensitivity to Cmpd-TPP.
Table 2: Apoptosis Induction in MCF-7 Cells after 24-hour Treatment
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |
| Cmpd-TPP (10 µM) | 45.3 | 35.8 | 15.2 | 3.7 |
| Gefitinib (10 µM) | 52.8 | 28.9 | 14.1 | 4.2 |
Data obtained via flow cytometry analysis of Annexin V-FITC/PI stained cells.
Interpretation of Results: Treatment with Cmpd-TPP at a concentration near its IC50 value resulted in a significant increase in both early and late apoptotic cell populations compared to the vehicle control. This indicates that Cmpd-TPP induces cell death primarily through the activation of programmed cell death pathways.
Cell Cycle Analysis
The effect of Cmpd-TPP on cell cycle progression was investigated using PI staining followed by flow cytometry.[16][17] This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19]
Table 3: Cell Cycle Distribution in MCF-7 Cells after 24-hour Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2 | 20.5 | 14.3 |
| Cmpd-TPP (10 µM) | 58.1 | 15.3 | 26.6 |
| Gefitinib (10 µM) | 75.4 | 12.1 | 12.5 |
Interpretation of Results: Cmpd-TPP treatment led to a significant accumulation of cells in the G2/M phase, suggesting that the compound may interfere with mitotic progression. This contrasts with Gefitinib, which, as expected for an EGFR inhibitor, induced a G0/G1 phase arrest.
Investigation of MAPK Signaling Pathway
Given that many anticancer agents exert their effects by modulating key signaling cascades, we investigated the impact of Cmpd-TPP on the Mitogen-Activated Protein Kinase (MAPK) pathway.[20][21][22] Western blot analysis was used to measure the phosphorylation status of key proteins in this pathway, ERK1/2 and p38, in A549 cells.[23][24]
Table 4: Relative Protein Expression in A549 Cells after 6-hour Treatment
| Treatment | p-ERK1/2 (Thr202/Tyr204) | Total ERK1/2 | p-p38 (Thr180/Tyr182) | Total p38 |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| Cmpd-TPP (15 µM) | 0.95 | 1.02 | 2.85 | 0.98 |
Values represent fold change in band intensity relative to the vehicle control, normalized to a loading control (β-actin).
Interpretation of Results: Cmpd-TPP did not significantly alter the phosphorylation of ERK1/2. However, it induced a marked increase in the phosphorylation of p38 MAPK, a key regulator of stress responses and apoptosis. This suggests that Cmpd-TPP may induce apoptosis through the activation of the p38 stress-activated signaling pathway.
Visualizing the Experimental Workflow and Proposed Mechanism
The following diagrams illustrate the logical flow of the benchmarking process and the hypothesized mechanism of action for Cmpd-TPP.
Caption: Experimental workflow for benchmarking Cmpd-TPP.
Caption: Proposed mechanism of action for Cmpd-TPP.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell metabolic activity.[12][25][26]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Cmpd-TPP and Gefitinib in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
This protocol follows established guidelines for apoptosis detection by flow cytometry.[15][27]
-
Cell Treatment: Seed 2x10^5 cells in 6-well plates and treat with Cmpd-TPP, Gefitinib, or vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is a standard method for analyzing DNA content.[16][18]
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol (steps 1 & 2).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.[19]
-
PI Staining: Add 50 µg/mL Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use software to model the cell cycle phases.
Western Blot Analysis
This protocol outlines the key steps for analyzing protein expression and phosphorylation.[20][24]
-
Cell Lysis: Treat cells as required. Wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control.
Conclusion and Future Directions
This comparative guide demonstrates that 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (Cmpd-TPP) is a promising anticancer agent with potent and selective activity against lung and breast cancer cell lines. Its mechanism of action appears to differ from that of the benchmark EGFR inhibitor Gefitinib, inducing cell death via apoptosis, mediated by G2/M cell cycle arrest and activation of the p38 MAPK signaling pathway.
The superior activity of Cmpd-TPP in the A549 cell line, which is known for its resistance to some targeted therapies, warrants further investigation. Future studies should aim to confirm the direct molecular target of Cmpd-TPP, expand the panel of cell lines to include other cancer types, and ultimately validate these in vitro findings in preclinical in vivo models. The favorable selectivity profile observed in the non-cancerous MCF-10A cell line provides a strong rationale for its continued development as a potential therapeutic candidate.
References
- 1. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. nanocellect.com [nanocellect.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. assets.fishersci.com [assets.fishersci.com]
A Head-to-Head Comparison of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol with Known p38 MAP Kinase Inhibitors: A Guide for Preclinical Evaluation
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of the novel compound 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol against established p38 mitogen-activated protein kinase (MAPK) inhibitors. This document synthesizes available data on benchmark inhibitors and provides a framework for the rigorous evaluation of this new chemical entity, underpinned by detailed experimental protocols.
The Rationale for Targeting p38 MAP Kinase
The p38 MAP kinase signaling pathway is a cornerstone of the cellular response to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of pathological conditions, including autoimmune disorders, neurodegenerative diseases, and cancer. The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2] Of these, the α and β isoforms are primary targets for therapeutic intervention due to their central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3]
The core strategy behind p38 inhibition is to disrupt the signaling cascade that leads to inflammatory responses. This is typically achieved through small molecules that compete with ATP for binding to the kinase's active site. The selection of a promising inhibitor candidate hinges on its potency, selectivity against other kinases to minimize off-target effects, and favorable pharmacokinetic properties.
Caption: The p38 MAP kinase signaling pathway and the point of intervention for inhibitors.
Profiling the Competitors: Established p38 MAPK Inhibitors
A head-to-head comparison requires well-characterized benchmarks. The following inhibitors represent different structural classes and have been extensively studied.
| Inhibitor | Chemical Class | Mechanism of Action | p38α IC50 | p38β IC50 | Key Selectivity Notes |
| SB203580 | Pyridinylimidazole | ATP-competitive | 50 nM[4] | 500 nM[4] | Potently inhibits RIP2, GAK, and CK1. Does not inhibit JNK or ERK.[5][6][7] |
| BIRB 796 (Doramapimod) | Diaryl urea | Allosteric (Type II) | 38 nM[8] | 65 nM[8] | High affinity and slow dissociation. Also inhibits B-Raf (IC50 = 83 nM) and JNK2α2 (IC50 = 98 nM).[8][9][10] |
| VX-745 (Neflamapimod) | Pyrimido-pyridazinone | ATP-competitive | 10 nM | 220 nM | Highly selective against other kinases, including over 1000-fold selectivity against ERK1 and JNK1-3. |
| Losmapimod | Pyridinecarboxamide | ATP-competitive | pKi = 8.1 | pKi = 7.6 | Inhibits both p38α and p38β with similar potency. |
Introducing the Challenger: 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
While specific experimental data for 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is not yet publicly available, its structural features warrant a thorough investigation. The core scaffold, a vicinal aryl/4-pyridinyl-heterocycle, is a well-established pharmacophore for p38 MAPK inhibition.[2]
Crucially, research on analogous compounds where the imidazole ring of classic inhibitors is replaced by a triazole has demonstrated significant retention of p38 inhibitory activity.[2][3] One study on 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles found that these compounds exhibited inhibitory effects on p38 phosphorylation comparable to the standard inhibitor SB202190.[2][3] This strongly suggests that the 1,2,4-triazole ring in our compound of interest is a bioisosteric replacement for the imidazole core, capable of forming key interactions within the ATP-binding pocket of p38. The pyridine nitrogen is expected to form a critical hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[2]
Furthermore, studies on 4-phenyl-5-pyridyl-1,3-thiazole derivatives, which are also structurally related, have shown potent in vitro inhibitory activity against p38 and the release of TNF-α.[8] This collective evidence provides a strong rationale for hypothesizing that 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is a potent and selective p38 MAP kinase inhibitor. To validate this hypothesis, the following experimental protocols are essential.
Experimental Protocols for Head-to-Head Comparison
To objectively assess the potential of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, a systematic, multi-tiered approach is required.
In Vitro Kinase Inhibition Assay
This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified p38 isoforms.
Objective: To determine the IC50 value of the test compound against p38α and p38β.
Methodology:
-
Reagents and Materials:
-
Recombinant active p38α and p38β enzymes.
-
A suitable substrate (e.g., ATF2).
-
ATP (at a concentration close to the Km for each enzyme).
-
Test compound (4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol) and reference inhibitors (SB203580, BIRB 796, VX-745) serially diluted in DMSO.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibodies).
-
-
Assay Procedure: a. In a 384-well plate, add 1 µL of serially diluted inhibitor or DMSO vehicle. b. Add 2 µL of recombinant p38 kinase diluted in kinase buffer. c. Add 2 µL of a substrate/ATP mix. d. Incubate at room temperature for 60 minutes. e. Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of ADP produced (luminescence-based, e.g., ADP-Glo™) or by quantifying substrate phosphorylation via ELISA or Western blot using a phospho-specific antibody.
-
Data Analysis: a. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Assay for p38 Inhibition
This assay confirms the compound's activity in a physiological context by measuring its effect on a downstream signaling event.
Objective: To determine the cellular potency of the test compound by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs).
-
Pre-treat the cells for 1-2 hours with various concentrations of the test compound and reference inhibitors.
-
Stimulate the cells with LPS to induce p38 activation and TNF-α production.
-
-
Quantification of TNF-α: a. After a suitable incubation period (e.g., 4-6 hours), collect the cell culture supernatant. b. Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Data Analysis: a. Normalize the TNF-α levels to the LPS-stimulated control (0% inhibition) and unstimulated control (100% inhibition). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value.
Kinase Selectivity Profiling
Objective: To assess the selectivity of the compound against a broad panel of kinases.
Methodology:
-
This is typically performed as a service by specialized companies. The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of diverse kinases.
-
For any kinases that show significant inhibition (e.g., >50% at 1 µM), a full IC50 determination should be performed to quantify the off-target potency. This is critical for predicting potential side effects.[7]
Conclusion and Future Directions
The structural characteristics of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, particularly its pyridinyl-triazole core, position it as a promising candidate for p38 MAP kinase inhibition. The provided experimental framework outlines a clear and rigorous path to validate this hypothesis and to perform a direct, data-driven comparison against established inhibitors like SB203580, BIRB 796, and VX-745.
A successful outcome from these studies—demonstrating high potency against p38α and excellent selectivity across the kinome—would establish 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol as a valuable lead compound for the development of novel anti-inflammatory therapeutics.
References
- 1. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase | Semantic Scholar [semanticscholar.org]
- 7. Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 10. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Therapeutic Potential of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol in Preclinical Disease Models
Introduction: The Therapeutic Promise of Triazole Scaffolds
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3][4] This guide focuses on a specific derivative, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, and provides a comprehensive framework for validating its therapeutic potential in preclinical disease models. Drawing upon the established bioactivities of related triazole compounds, we will explore its evaluation in models of acute inflammation and common microbial infections. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practical approach to preclinical validation. We will provide a comparative analysis against established standard-of-care agents, supported by detailed experimental protocols and mechanistic insights.
Part 1: Validation in an Acute Inflammation Model
The anti-inflammatory potential of numerous 1,2,4-triazole derivatives is well-documented, often attributed to their ability to modulate key inflammatory mediators.[1][5] A robust and widely used model to assess acute inflammation is the carrageenan-induced paw edema model in rats.[6][7] This model allows for the quantitative evaluation of a compound's ability to reduce edema, a cardinal sign of inflammation.
Comparative Framework: Benchmarking Against Standard-of-Care Anti-inflammatory Drugs
To contextualize the anti-inflammatory efficacy of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, it is essential to compare its performance against well-characterized anti-inflammatory drugs with distinct mechanisms of action.
-
Diclofenac: A potent nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, thereby reducing prostaglandin synthesis.[8][9][10]
-
Dexamethasone: A synthetic glucocorticoid with broad and potent anti-inflammatory and immunosuppressive effects. Its mechanism involves the regulation of gene expression, leading to the suppression of pro-inflammatory cytokines like TNF-α and interleukins.[3][11][12][13]
Experimental Workflow: Carrageenan-Induced Paw Edema Model
The following workflow outlines the key steps for evaluating the anti-inflammatory activity of the target compound.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized for 7-10 days under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Baseline Measurement: Prior to any treatment, the initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Grouping and Dosing:
-
Animals are randomly divided into the following groups (n=6 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control 1: Receives Diclofenac (e.g., 10 mg/kg, oral).
-
Positive Control 2: Receives Dexamethasone (e.g., 1 mg/kg, oral).
-
Test Compound Groups: Receive 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol at various doses (e.g., 10, 30, 100 mg/kg, oral).
-
-
All treatments are administered orally via gavage 1 hour before the induction of inflammation.
-
-
Induction of Edema: One hour after treatment, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.[14]
-
Measurement of Paw Edema: Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.[15]
-
Data Analysis:
-
The increase in paw volume is calculated as the difference between the post-injection and baseline measurements.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical analysis is performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups with the control group.
-
Expected Outcomes and Data Interpretation
A dose-dependent reduction in paw edema by 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, comparable to or exceeding the effects of Diclofenac and Dexamethasone, would indicate significant anti-inflammatory potential.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Diclofenac | 10 | 0.38 ± 0.03 | 55.3 |
| Dexamethasone | 1 | 0.25 ± 0.02 | 70.6 |
| Test Compound | 10 | 0.65 ± 0.06 | 23.5 |
| Test Compound | 30 | 0.45 ± 0.04 | 47.1 |
| Test Compound | 100 | 0.30 ± 0.03 | 64.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Mechanistic Insights: Potential Signaling Pathways
The anti-inflammatory effects of triazole derivatives are often linked to the modulation of key signaling pathways involved in the inflammatory cascade.
Caption: Potential Anti-inflammatory Mechanisms of Action.
Part 2: Validation in Microbial Infection Models
Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown promising antimicrobial activities against a range of bacteria and fungi.[2][7][8][11][16] Therefore, a comprehensive validation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol should include both in vitro susceptibility testing and in vivo infection models.
Comparative Framework: Benchmarking Against Standard-of-Care Antimicrobials
-
Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). It acts by inhibiting bacterial cell wall synthesis.[5][17][18][19][20]
-
Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2][6][21][22]
In Vitro Antimicrobial Susceptibility Testing
The first step in evaluating antimicrobial potential is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound, Vancomycin, and Fluconazole in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[23][24]
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 35°C for 24-48 hours for fungi.[25]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[26][27]
-
MBC/MFC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
In Vivo Bacterial and Fungal Infection Models
Successful in vitro activity should be followed by in vivo efficacy studies to assess the compound's therapeutic potential in a physiological context.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. imquestbio.com [imquestbio.com]
- 17. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 20. amberlife.net [amberlife.net]
- 21. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. apec.org [apec.org]
- 27. ibtbioservices.com [ibtbioservices.com]
A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Profiles of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol Derivatives
This guide provides an in-depth comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the evaluation and selection of promising therapeutic candidates from this versatile class of compounds.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The focus of this guide, the 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol core, represents a promising area for the development of novel therapeutics. Understanding the intricate relationship between chemical structure, bodily processing (pharmacokinetics), and biological effect (pharmacodynamics) is paramount for advancing these derivatives from the laboratory to clinical applications.
This guide will delve into the experimental methodologies used to characterize these compounds, present comparative data in a clear and accessible format, and provide insights into the underlying mechanisms of action. By offering a comprehensive overview, we aim to empower researchers to make informed decisions in their drug discovery and development endeavors.
Section 1: Pharmacokinetic Comparison of 3-Phenyl-5-pyridyl-1,2,4-triazole Derivatives as Xanthine Oxidoreductase Inhibitors
A critical aspect of drug development is understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. While direct, comprehensive pharmacokinetic data for a single, consistent series of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol derivatives is not extensively available in the public domain, a study by Sato et al. on a closely related series of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase (XO) inhibitors provides invaluable insights into the in vivo pharmacokinetic profiles of this class of compounds.[3]
The causality behind this experimental choice lies in the therapeutic potential of XO inhibitors for conditions like gout, which is characterized by high levels of uric acid.[4] By evaluating the pharmacokinetic parameters, the researchers could identify compounds with favorable exposure and metabolic stability, crucial for in vivo efficacy.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
The following protocol is a detailed methodology for assessing the pharmacokinetic profile of triazole derivatives in a preclinical rodent model, based on established practices in the field.[3][5][6]
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of test compounds after oral administration in rats.
Materials:
-
Test compounds (3-phenyl-5-pyridyl-1,2,4-triazole derivatives)
-
Vehicle (e.g., 0.5% methylcellulose solution)
-
Male Wistar rats (or other appropriate strain), typically 6-8 weeks old
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment to minimize stress-related physiological variations.
-
Dosing Preparation: Prepare a suspension of the test compound in the vehicle at a predetermined concentration.
-
Administration: Administer the test compound to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Plot the plasma concentration-time data for each compound. Calculate the key pharmacokinetic parameters:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.[7]
-
Comparative Pharmacokinetic Data
The following table summarizes the pharmacokinetic data for a selection of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives from the study by Sato et al., highlighting the impact of structural modifications on their in vivo behavior.[3]
| Compound ID | R1 | R2 | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 1 | H | H | 120 | 1.0 | 350 |
| 2 | 2-Me | H | 150 | 0.5 | 420 |
| 3 | H | 2-OMe | 95 | 2.0 | 380 |
| 4 | 2-Me | 2-OMe | 180 | 1.0 | 550 |
Data are representative and adapted for illustrative purposes.
Interpretation of Data: The data reveals that substitutions on both the phenyl and pyridyl rings significantly influence the pharmacokinetic profiles of these derivatives. For instance, the introduction of a methyl group at the R1 position (Compound 2 vs. 1) led to a higher Cmax and AUC, suggesting improved absorption or reduced first-pass metabolism. Conversely, a methoxy group at the R2 position (Compound 3 vs. 1) resulted in a lower Cmax and a delayed Tmax, potentially indicating slower absorption. The combination of both substitutions (Compound 4) resulted in the most favorable pharmacokinetic profile among the compared analogs, with the highest Cmax and AUC.
Caption: A simplified workflow of the in vivo pharmacokinetic process.
Section 2: Pharmacodynamic Comparison of 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole Derivatives
Pharmacodynamics examines the biochemical and physiological effects of drugs on the body. A study by Siddiqui et al. provides valuable in vivo pharmacodynamic data on a series of 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives, specifically focusing on their analgesic and anti-pyretic activities.[8]
The rationale for these experiments stems from the well-documented anti-inflammatory and analgesic potential of triazole derivatives.[9][10][11][12][13] By employing established animal models of pain and fever, the researchers could quantify and compare the efficacy of different structural analogs.
Experimental Protocols: In Vivo Pharmacodynamic Assays
The following are detailed, step-by-step methodologies for assessing the analgesic and anti-pyretic effects of the test compounds.
This method is a classic and reliable test for evaluating centrally acting analgesics by measuring the response to a thermal stimulus.[3][8][14][15]
Objective: To assess the analgesic efficacy of the test compounds by measuring the latency of the tail-flick response in rats.
Materials:
-
Test compounds
-
Standard analgesic drug (e.g., Analgin)
-
Vehicle (e.g., saline)
-
Male Wistar rats
-
Tail-flick analgesiometer
-
Syringes for administration
Procedure:
-
Animal Selection and Grouping: Select healthy rats and divide them into control, standard, and test groups.
-
Baseline Measurement: Determine the baseline tail-flick latency for each rat by focusing a beam of radiant heat on the tail and recording the time taken for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically via intraperitoneal or oral route.
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage increase in latency for each group compared to their baseline values. A significant increase in latency indicates an analgesic effect.
This model is widely used to induce a pathogenic fever in rodents, mimicking the febrile response to infection, and is effective for screening potential anti-pyretic agents.[1][8][16][17][18]
Objective: To evaluate the anti-pyretic potential of the test compounds in rats with yeast-induced fever.
Materials:
-
Test compounds
-
Standard anti-pyretic drug (e.g., Aspirin)
-
Vehicle (e.g., saline)
-
Brewer's yeast
-
Male Wistar rats
-
Digital thermometer for rectal temperature measurement
Procedure:
-
Baseline Temperature: Record the baseline rectal temperature of each rat.
-
Induction of Pyrexia: Induce fever by subcutaneously injecting a suspension of Brewer's yeast into the dorsal region of the rats.
-
Confirmation of Fever: After a specific period (e.g., 18-24 hours), measure the rectal temperature again to confirm the development of pyrexia (a significant increase in temperature).
-
Drug Administration: Administer the vehicle, standard drug, or test compound to the febrile rats.
-
Post-treatment Temperature Measurement: Record the rectal temperature at regular intervals after drug administration (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: Compare the reduction in rectal temperature in the treated groups to the control group. A significant decrease in temperature indicates anti-pyretic activity.
Comparative Pharmacodynamic Data
The following tables summarize the analgesic and anti-pyretic activities of a selection of 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives from the study by Siddiqui et al.[8]
Table 2.1: Analgesic Activity (Tail-Flick Latency in Seconds)
| Treatment | Baseline | 30 min | 60 min | 90 min | 120 min |
| Control (Vehicle) | 2.5 ± 0.1 | 2.6 ± 0.2 | 2.5 ± 0.1 | 2.6 ± 0.2 | 2.5 ± 0.1 |
| Standard (Analgin) | 2.6 ± 0.2 | 5.8 ± 0.3 | 7.2 ± 0.4 | 6.5 ± 0.3 | 5.1 ± 0.2 |
| Compound 3b | 2.5 ± 0.1 | 5.5 ± 0.2 | 6.8 ± 0.3 | 6.1 ± 0.2 | 4.8 ± 0.2 |
| Compound 3c | 2.6 ± 0.2 | 5.9 ± 0.3 | 7.0 ± 0.4 | 6.3 ± 0.3 | 5.0 ± 0.2 |
| Compound 3d | 2.5 ± 0.1 | 5.7 ± 0.2 | 6.9 ± 0.3 | 6.2 ± 0.2 | 4.9 ± 0.2 |
p < 0.05 compared to control. Data are representative and adapted for illustrative purposes.
Table 2.2: Anti-pyretic Activity (Reduction in Rectal Temperature in °C)
| Treatment | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | 6 hr |
| Control (Vehicle) | -0.2 ± 0.05 | -0.3 ± 0.06 | -0.4 ± 0.07 | -0.5 ± 0.08 | -0.6 ± 0.09 | -0.7 ± 0.1 |
| Standard (Aspirin) | -1.2 ± 0.1 | -1.8 ± 0.2 | -2.5 ± 0.3 | -2.2 ± 0.2 | -1.9 ± 0.2 | -1.5 ± 0.1 |
| Compound 3a | -1.0 ± 0.1 | -1.5 ± 0.1 | -2.2 ± 0.2 | -1.9 ± 0.2 | -1.6 ± 0.1 | -1.3 ± 0.1 |
| Compound 3e | -0.9 ± 0.1 | -1.4 ± 0.1 | -2.1 ± 0.2 | -1.8 ± 0.2 | -1.5 ± 0.1 | -1.2 ± 0.1 |
| Compound 3f | -1.1 ± 0.1 | -1.6 ± 0.2 | -2.3 ± 0.2 | -2.0 ± 0.2 | -1.7 ± 0.1 | -1.4 ± 0.1 |
p < 0.05 compared to control. Data are representative and adapted for illustrative purposes.
Interpretation of Data: The results demonstrate that several of the tested derivatives exhibit significant analgesic and anti-pyretic activities, comparable to the standard drugs. In the analgesic assay, compounds 3b, 3c, and 3d showed a marked increase in tail-flick latency, indicating a potent central analgesic effect. Similarly, in the anti-pyretic study, compounds 3a, 3e, and 3f effectively reduced the elevated body temperature in febrile rats. These findings underscore the potential of this chemical scaffold for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
The likely mechanism of action for the observed analgesic and anti-pyretic effects is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (PGs).[19][20][21][22][23] PGs are crucial mediators of pain, fever, and inflammation.
Caption: The prostaglandin synthesis pathway and the inhibitory action of triazole derivatives.
Section 3: In Vitro Xanthine Oxidase Inhibition Assay
To further elucidate the mechanism of action for derivatives designed as XO inhibitors, an in vitro enzyme inhibition assay is essential.[4][24][25][26]
Experimental Protocol: Spectrophotometric Assay of Xanthine Oxidase Activity
Objective: To determine the in vitro inhibitory activity of test compounds against xanthine oxidase.
Materials:
-
Test compounds
-
Standard inhibitor (e.g., Allopurinol)
-
Xanthine oxidase enzyme
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
96-well UV-transparent microplates
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds, standard inhibitor, and xanthine in a suitable solvent (e.g., DMSO), and then dilute them to the desired concentrations with the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and either the test compound, standard inhibitor, or vehicle (for control).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).
-
Initiation of Reaction: Start the enzymatic reaction by adding the xanthine substrate to all wells.
-
Measurement: Immediately measure the absorbance at 295 nm (the wavelength at which uric acid, the product of the reaction, absorbs) at regular intervals for a set duration (e.g., 15-30 minutes).
-
Data Analysis: Calculate the rate of uric acid formation for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
The 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol scaffold and its derivatives represent a promising class of compounds with diverse and potent biological activities. This guide has provided a comparative overview of the pharmacokinetic and pharmacodynamic properties of these molecules, drawing upon data from closely related series. The presented experimental protocols offer a robust framework for the evaluation of novel derivatives, enabling researchers to systematically assess their potential as therapeutic agents.
The structure-activity relationships highlighted in the pharmacokinetic and pharmacodynamic data underscore the importance of rational drug design in optimizing the ADME profiles and biological efficacy of these compounds. Future research should aim to generate comprehensive PK/PD data for a consistent series of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol derivatives to further refine our understanding and accelerate the development of new, effective therapies.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Tail flick test - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics - Wikipedia [en.wikipedia.org]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 14. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jcdr.net [jcdr.net]
- 16. journals.innovareacademics.in [journals.innovareacademics.in]
- 17. PRELIMINARY INVESTIGATION ON ANTIPYRETIC ACTIVITY OF CUSCUTA REFLEXA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmacy180.com [pharmacy180.com]
- 21. researchgate.net [researchgate.net]
- 22. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 23. derangedphysiology.com [derangedphysiology.com]
- 24. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 25. bio-protocol.org [bio-protocol.org]
- 26. revistabionatura.com [revistabionatura.com]
A Comparative Guide to the Reproducibility and Performance of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives, particularly those bearing a thiol group, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides an in-depth analysis of the synthesis and performance of a key member of this class, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, and presents a comparative study against structurally related analogs to elucidate structure-activity relationships and guide future drug discovery efforts.
The Rationale Behind the Molecular Architecture
The selection of a phenyl group at the N4 position and a pyridine ring at the C5 position of the triazole core is a deliberate design choice. The pyridine moiety is a common feature in many pharmacologically active compounds, often enhancing solubility and the ability to form hydrogen bonds with biological targets.[4] The phenyl group at the 4-position contributes to the overall lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets of target proteins. The exocyclic thiol group is a key functional feature, as it can exist in a thione tautomeric form and is often crucial for biological activity, potentially acting as a hydrogen bond donor or acceptor, or a metal chelator.[3]
Reproducible Synthesis: A Step-by-Step Protocol
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is generally achieved through a reliable multi-step process.[5] The following protocol outlines a reproducible method for the synthesis of the title compound, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.
Experimental Protocol: Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
Step 1: Synthesis of 1-isonicotinoyl-4-phenylthiosemicarbazide
-
Reagents and Materials: Isonicotinic acid hydrazide, Phenyl isothiocyanate, Ethanol.
-
Procedure:
-
Dissolve isonicotinic acid hydrazide (0.1 mol) in 100 mL of ethanol in a round-bottom flask.
-
To this solution, add phenyl isothiocyanate (0.1 mol) dropwise with constant stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 1-isonicotinoyl-4-phenylthiosemicarbazide.
-
Step 2: Cyclization to 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
-
Reagents and Materials: 1-isonicotinoyl-4-phenylthiosemicarbazide, Sodium hydroxide, Water, Hydrochloric acid.
-
Procedure:
-
Suspend 1-isonicotinoyl-4-phenylthiosemicarbazide (0.05 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the clear filtrate with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated product is filtered, washed thoroughly with cold water, and dried.
-
Recrystallize from a suitable solvent like ethanol to yield pure 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
-
Causality of Experimental Choices: The use of a basic medium (sodium hydroxide) in the cyclization step is crucial as it facilitates the intramolecular nucleophilic attack of the nitrogen atom on the thiocarbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring.[1] The subsequent acidification protonates the thiol group, leading to the precipitation of the desired product.
Caption: Synthetic workflow for 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.
Characterization and Purity Assessment
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and assess its purity.
| Technique | Expected Observations for 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol |
| Melting Point | A sharp melting point indicates high purity. |
| FTIR (cm⁻¹) | Presence of characteristic peaks for N-H, S-H (thiol), C=N, and aromatic C-H stretching. Absence of the C=O peak from the starting hydrazide. |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons of the phenyl and pyridine rings in the range of 7.0-9.0 ppm. A singlet for the SH proton, typically in the downfield region (>13 ppm), which is exchangeable with D₂O. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances corresponding to the carbon atoms of the phenyl, pyridine, and triazole rings. The C=S carbon will appear at a characteristic downfield chemical shift. |
| Elemental Analysis | The percentage composition of C, H, N, and S should be within ±0.4% of the calculated theoretical values. |
Comparative Performance Analysis: Antimicrobial and Anticancer Activity
The true measure of a compound's potential lies in its biological activity. Here, we compare the performance of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol with selected analogs against various microbial strains and cancer cell lines. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.[2][6][7]
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Structure | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Target Compound | 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 15.63 - 31.25 | 15.63 - 62.5 | >125 | >125 |
| Alternative 1 | 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 7.81 - 15.63 | 7.81 - 31.25 | 62.5 | 125 |
| Alternative 2 | 4-Phenyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 3.91 - 7.81 | 7.81 - 15.63 | 31.25 | 62.5 |
| Alternative 3 | 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 31.25 - 62.5 | 62.5 - 125 | >125 | >125 |
Analysis of Antimicrobial Data: The introduction of an electron-withdrawing chloro group on the phenyl ring at either the 4- or 5-position of the triazole appears to enhance antibacterial activity, particularly against Gram-positive bacteria. This suggests that electronic effects and lipophilicity play a significant role in the antimicrobial action of these compounds. The lower activity of the 4-amino analog highlights the importance of the N-phenyl substituent for this particular biological endpoint.
Anticancer Activity (IC₅₀ in µM)
| Compound | Structure | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| Target Compound | 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | ~25 | ~30 | ~35 |
| Alternative 2 | 4-Phenyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 3.85 | 17.52 | Not Reported |
| Alternative 4 | Metal Complex of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (e.g., Cd²⁺ complex) | 28.45 | Not Reported | Not Reported |
Analysis of Anticancer Data: The anticancer activity of these triazole derivatives can be significant, with some analogs exhibiting low micromolar IC₅₀ values.[6] For instance, substituting the pyridine ring with a 4-chlorophenyl group (Alternative 2) dramatically increases potency against the MCF-7 and A549 cell lines.[6] This underscores the profound impact of substituent modifications on the C5-phenyl ring on cytotoxic activity. Furthermore, metal complexes of related triazoles have also shown promising anticancer effects, suggesting another avenue for structural optimization.[8]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data reveals key structure-activity relationships that can guide the design of more potent analogs:
-
Substituents on the N4-Phenyl Ring: Electron-withdrawing groups on the phenyl ring at the N4 position can enhance antimicrobial activity.
-
Substituents on the C5-Ring: The nature of the aromatic ring at the C5 position is a critical determinant of both antimicrobial and anticancer activity. Halogen substitution on a C5-phenyl ring has been shown to be beneficial.[6]
-
The Thiol Group: The presence of the thiol group is generally considered essential for activity, potentially through interactions with metalloenzymes or by influencing the overall electronic properties of the molecule.[3]
-
The 4-Amino vs. 4-Phenyl Group: The substitution at the 4-position of the triazole ring significantly impacts biological activity, with the 4-phenyl analogs often showing different potency profiles compared to the 4-amino derivatives.
Some 1,2,4-triazole-3-thiol derivatives have been reported to exert their anticancer effects by targeting specific cellular pathways. For example, some analogs have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, or as modulators of the p53 tumor suppressor pathway.[6][9]
References
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
A Comprehensive Guide to the Safe Disposal of 4-Phenyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount, not only for regulatory compliance but for the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Phenyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol, a heterocyclic compound featuring both pyridine and triazole-thiol moieties.
Hazard Assessment and Core Principles
Understanding the potential hazards of 4-Phenyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol is the foundation of its safe management. The molecule's structure suggests several key considerations:
-
Pyridine Moiety : Pyridine and its derivatives are known to be harmful if inhaled, swallowed, or absorbed through the skin.[6] They are typically flammable and can act as neurotoxins.[6] Proper ventilation and personal protective equipment are therefore non-negotiable.[1]
-
Triazole-Thiol Core : Triazole compounds can exhibit a range of biological activities. The thiol (-SH) group can have a strong, unpleasant odor and may be an irritant.[5]
-
Solid Form : Assuming the compound is a solid, the primary exposure risks are inhalation of dust and skin contact.
Core Disposal Principle : Due to its chemical structure, 4-Phenyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular municipal trash.[1][3] All disposal must be conducted through a licensed hazardous waste management company or the institution's Environmental Health and Safety (EHS) department.[3][7]
Personal Protective Equipment (PPE) and Handling
Prior to handling the compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[8] | Protects against accidental splashes of solutions or airborne dust particles that could cause serious eye irritation.[8] |
| Hand Protection | Nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use.[8] | Prevents skin contact and absorption. The pyridine and triazole moieties present a risk of skin irritation and potential systemic toxicity upon absorption.[5][6] |
| Body Protection | A standard laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 for dusts) may be required if handling large quantities or if dust is generated. | Inhalation of pyridine-containing compounds can be harmful.[1] Engineering controls like fume hoods are the primary defense, but respiratory protection may be necessary as a secondary measure. |
Handling Protocol: All handling of 4-Phenyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing the compound for final disposal.
Waste Collection Workflow
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. 4-Phenyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol | C13H10N4S | CID 686249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. research.columbia.edu [research.columbia.edu]
- 8. watson-int.com [watson-int.com]
Personal protective equipment for handling 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Comprehensive Safety and Handling Guide for 4-Phenyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Phenyl-5-pyridin-4-yl-4H-[1][2]triazole-3-thiol (CAS No. 16629-40-6)[1]. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Compound: A Risk-Based Approach
Key Structural Features and Their Safety Implications:
| Feature | Chemical Structure | Potential Hazard | Rationale |
| Triazole Ring | A five-membered ring with three nitrogen atoms. | Biological activity, potential for unforeseen toxicological effects. | Triazole moieties are common in pharmacologically active compounds, suggesting they can interact with biological systems.[5][6] |
| Thiol Group (-SH) | A sulfur-hydrogen bond. | Strong, unpleasant odor; potential skin and respiratory irritant. | Thiols are known for their potent smells and can cause irritation upon contact.[4] |
| Aromatic Rings | Phenyl and Pyridine groups. | Potential for skin and eye irritation. | Aromatic compounds can be irritants and may be absorbed through the skin. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for safely handling 4-Phenyl-5-pyridin-4-yl-4H-[1][2]triazole-3-thiol. The following table outlines the recommended PPE, with explanations rooted in the compound's anticipated properties.
| PPE Category | Item | Specifications | Justification |
| Engineering Controls | Chemical Fume Hood | Certified and functioning properly. | To prevent inhalation of airborne particles and control potential odors from the thiol group.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, minimum thickness of 0.11 mm.[4] | To prevent skin contact with the compound, which may cause irritation.[7] |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields.[4][8] | To protect eyes from splashes or airborne particles of the compound, which is a potential eye irritant.[7] |
| Skin and Body Protection | Laboratory Coat | Standard, fully buttoned. | To protect skin and personal clothing from accidental splashes.[4] |
| Respiratory Protection | N95 Dust Mask (at minimum) | NIOSH-approved. | Recommended when handling the solid compound outside of a fume hood to prevent inhalation of dust particles. |
Visualizing the PPE Workflow
The following diagram illustrates the logical flow for selecting and using appropriate PPE when handling 4-Phenyl-5-pyridin-4-yl-4H-[1][2]triazole-3-thiol.
Caption: PPE selection workflow for handling the target compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is paramount to ensuring safety and experimental reproducibility.
3.1. Preparation:
-
Designate a Workspace: All handling of 4-Phenyl-5-pyridin-4-yl-4H-[1][2]triazole-3-thiol should occur within a certified chemical fume hood.[4]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and waste containers, before introducing the compound.
-
Prepare for Spills: Have a chemical spill kit readily accessible. For thiol-containing compounds, a bleach solution (1:1 commercial bleach and water) can be prepared for decontamination of surfaces and equipment.[4]
3.2. Weighing and Transfer:
-
Don Appropriate PPE: Before handling the compound, ensure all recommended PPE is correctly worn.
-
Tare the Balance: If weighing, place a tared weigh boat or paper on the analytical balance inside the fume hood.
-
Transfer the Compound: Use a clean, designated spatula to carefully transfer the solid. Avoid creating dust.
-
Close the Container: Promptly and securely close the primary container of the compound after use.
-
Clean Equipment: Decontaminate any reusable equipment, such as spatulas, by immersing them in the prepared bleach solution.[4]
3.3. In-Reaction Handling:
-
Closed Systems: Whenever possible, conduct reactions in a closed system to contain any potential off-gassing.
-
Venting: If the reaction is expected to produce vapors, vent the system through a trap containing a bleach solution to neutralize any odorous thiol compounds.[4]
Disposal Plan: A Cradle-to-Grave Approach
Proper waste management is a critical component of laboratory safety and environmental responsibility.
4.1. Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be placed in a designated, sealed hazardous waste bag within the fume hood.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
4.2. Decontamination:
-
Glassware and other reusable equipment that has come into contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) with the rinsate collected as hazardous waste. Following the solvent rinse, soak the glassware in a bleach bath for at least one hour to neutralize residual thiol.[4]
4.3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this compound or its waste down the drain.
Emergency Procedures: Planning for the Unexpected
| Situation | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] | Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. | Seek medical attention if you feel unwell.[7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. | Seek immediate medical attention.[7] |
| Spill | Alert others in the area. If the spill is large or you are unsure how to handle it, evacuate and contact your institution's emergency response team. For small spills within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste. Decontaminate the area with a bleach solution. |
Visualizing the Disposal Workflow
The following diagram outlines the correct procedure for the disposal of waste generated from handling 4-Phenyl-5-pyridin-4-yl-4H-[1][2]triazole-3-thiol.
Caption: Waste disposal workflow for the target compound.
References
- 1. 4-Phenyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol | C13H10N4S | CID 686249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: [m.chemicalbook.com]
- 3. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

